molecular formula C13H20FN3 B1386383 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline CAS No. 835633-79-9

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Cat. No.: B1386383
CAS No.: 835633-79-9
M. Wt: 237.32 g/mol
InChI Key: NOGFOWCYFNRFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is a useful research compound. Its molecular formula is C13H20FN3 and its molecular weight is 237.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-fluoro-4-(4-propan-2-ylpiperazin-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20FN3/c1-10(2)16-5-7-17(8-6-16)13-4-3-11(15)9-12(13)14/h3-4,9-10H,5-8,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFOWCYFNRFJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601206063
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

835633-79-9
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=835633-79-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-4-[4-(1-methylethyl)-1-piperazinyl]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601206063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

This compound is a substituted aniline derivative that serves as a crucial intermediate in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its structure, featuring a fluorinated phenyl ring coupled with an N-isopropylpiperazine moiety, provides a unique combination of lipophilicity, polarity, and metabolic stability. These attributes make it a valuable scaffold for developing novel therapeutic agents. This guide provides a detailed exploration of the primary synthetic strategies for this compound, offering insights into the underlying chemical principles, detailed experimental protocols, and the rationale behind methodological choices, tailored for researchers and professionals in drug development.

Strategic Analysis of Synthetic Pathways

The construction of the target molecule hinges on the formation of a specific carbon-nitrogen (C-N) bond between the aniline ring and the piperazine nitrogen. Two powerful and widely adopted methodologies in modern organic synthesis are particularly well-suited for this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The selection between these routes often depends on factors such as starting material availability, cost, scalability, and functional group tolerance.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Atom-Economical Approach

The SNAr pathway is a cornerstone of aromatic chemistry, proceeding via an addition-elimination mechanism.[1][2] This reaction is most efficient when the aromatic ring is "activated" by the presence of electron-withdrawing groups (EWGs) positioned ortho or para to a suitable leaving group, typically a halide.[3] In the context of our target molecule, the starting material of choice is often 3,4-difluoroaniline.

Causality of the Reaction: In 3,4-difluoroaniline, the amino group (-NH₂) is an electron-donating group that activates the ring, while the fluorine atoms are electronegative. The fluorine atom at the C4 position is para to the amino group. The lone pair of the incoming nucleophile (N-isopropylpiperazine) attacks the C4 carbon, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The negative charge in this intermediate is delocalized across the aromatic ring. The subsequent elimination of the fluoride ion restores aromaticity and yields the final product. The reaction is typically performed at elevated temperatures to overcome the activation energy barrier.

Detailed Experimental Protocol (SNAr)

  • Reagents and Materials:

    • 3,4-Difluoroaniline (1.0 eq)[4][5][6]

    • N-isopropylpiperazine (1.2-1.5 eq)

    • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq) as a base

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) as solvent

    • Deionized water

    • Ethyl acetate or Dichloromethane for extraction

    • Brine solution

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄) for drying

  • Procedure:

    • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoroaniline, N-isopropylpiperazine, and potassium carbonate.

    • Add DMSO as the solvent to create a stirrable slurry.

    • Heat the reaction mixture to 120-140 °C under an inert atmosphere (e.g., Nitrogen or Argon).

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 12-24 hours).

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a separatory funnel containing deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash sequentially with deionized water and then with brine to remove residual solvent and salts.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • Purify the resulting crude product by column chromatography on silica gel to yield this compound as the final product.

Buchwald-Hartwig Amination: A Versatile Catalytic Approach

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[7][8] It offers a broad substrate scope and generally proceeds under milder conditions than traditional SNAr reactions, especially for less activated aryl halides.[9] This method typically involves coupling an aryl halide or triflate with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[10]

Causality of the Reaction: The catalytic cycle is a well-established sequence of steps.[8]

  • Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (e.g., a protected 2-fluoro-4-bromoaniline), forming a Pd(II) complex.

  • Ligand Exchange/Amine Coordination: The amine (N-isopropylpiperazine) coordinates to the palladium center, displacing a ligand.

  • Deprotonation: A base deprotonates the coordinated amine, forming a palladium amido complex.

  • Reductive Elimination: This is the product-forming step where the C-N bond is formed, releasing the desired arylamine product and regenerating the Pd(0) catalyst to continue the cycle.

A key to success is the choice of ligand, which modulates the stability and reactivity of the palladium intermediates. Sterically hindered biarylphosphine ligands like XPhos or RuPhos are often highly effective.[10]

Detailed Experimental Protocol (Buchwald-Hartwig Amination)

  • Reagents and Materials:

    • N-(2-Fluoro-4-bromophenyl)pivalamide (1.0 eq) (Protecting the aniline is crucial to prevent self-coupling)

    • N-isopropylpiperazine (1.2 eq)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-2 mol%) as the palladium source[11]

    • 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene (Xantphos) or similar biarylphosphine ligand (2-4 mol%)[11]

    • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4-2.0 eq) as the base

    • Toluene or 1,4-Dioxane (anhydrous) as solvent[12]

    • Hydrochloric acid (for deprotection)

    • Sodium bicarbonate solution

    • Ethyl acetate for extraction

  • Procedure:

    • Coupling Reaction: In an oven-dried Schlenk flask under an inert atmosphere, combine N-(2-fluoro-4-bromophenyl)pivalamide, Pd₂(dba)₃, the phosphine ligand, and the base.

    • Evacuate and backfill the flask with nitrogen or argon three times.

    • Add anhydrous toluene via syringe, followed by N-isopropylpiperazine.

    • Heat the mixture to 80-110 °C and stir until the starting aryl bromide is consumed, as monitored by TLC or LC-MS.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Deprotection: Dissolve the crude protected product in a suitable solvent (e.g., methanol) and add aqueous hydrochloric acid.

    • Heat the mixture to reflux for 2-4 hours to remove the pivaloyl protecting group.

    • Cool the mixture, neutralize with a saturated sodium bicarbonate solution, and extract the product with ethyl acetate.

    • Dry the organic layer, concentrate, and purify by column chromatography to afford the final product.

Data Presentation and Characterization

The identity and purity of the synthesized this compound must be confirmed through rigorous analytical techniques.

PropertyExpected Value
Molecular Formula C₁₃H₂₀FN₃
Molecular Weight 237.32 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) Expected shifts (δ, ppm): ~6.8-7.0 (m, 1H, Ar-H), ~6.6-6.7 (m, 2H, Ar-H), ~3.6 (br s, 2H, NH₂), ~3.0-3.2 (m, 4H, piperazine-H), ~2.7-2.9 (m, 5H, piperazine-H and CH(CH₃)₂), ~1.1 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 101 MHz) Expected shifts (δ, ppm): ~150-153 (d, ¹JCF), ~140-142, ~135-137, ~120-122, ~118-120, ~115-117, ~52-54, ~50-52, ~48-50, ~18-20

Note: NMR chemical shifts are estimations based on analogous structures like 3-fluoro-4-(4-methylpiperazin-1-yl)aniline and general principles of NMR spectroscopy. Actual values may vary.[13]

Visualization of Synthetic Workflow

The following diagram illustrates the more direct Nucleophilic Aromatic Substitution (SNAr) pathway.

SNAr_Synthesis cluster_conditions Reaction cluster_product Final Product SM1 3,4-Difluoroaniline Conditions K₂CO₃, DMSO 120-140 °C SM1->Conditions S N Ar SM2 N-isopropylpiperazine SM2->Conditions S N Ar Product This compound Conditions->Product Workup & Purification

Caption: SNAr synthesis of the target aniline.

Expert Insights and Conclusion

Both the SNAr and Buchwald-Hartwig amination routes are viable and robust methods for preparing this compound.

  • SNAr is often preferred for its simplicity, lack of expensive metal catalysts and ligands, and atom economy. However, it requires high temperatures and may not be suitable for substrates with heat-sensitive functional groups. The choice of a high-boiling point polar aprotic solvent like DMSO is critical for achieving reasonable reaction rates.

  • Buchwald-Hartwig Amination offers greater versatility and typically proceeds under milder conditions.[7] Its main drawbacks are the cost and potential toxicity of the palladium catalyst and phosphine ligands, which must be scrupulously removed from the final product, a critical consideration in pharmaceutical synthesis.[9] The use of a protecting group on the starting aniline is also necessary to prevent undesired side reactions, adding steps to the overall sequence.

Ultimately, the choice of synthesis is a strategic decision. For large-scale industrial production where cost is a primary driver, optimizing the SNAr pathway is often the most practical approach. For medicinal chemistry applications where speed, versatility, and tolerance of complex functional groups are paramount, the Buchwald-Hartwig amination provides an invaluable tool in the synthetic chemist's arsenal.

References

  • Wikipedia. "Buchwald–Hartwig amination." Accessed January 18, 2026. [Link]

  • Chemistry LibreTexts. "Buchwald-Hartwig Amination." Last updated June 30, 2023. [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. "Buchwald-Hartwig Amination." Accessed January 18, 2026. [Link]

  • Royal Society of Chemistry. "Supplementary Material." Accessed January 18, 2026. [Link]

  • Google Patents. "WO1991017138A1 - Process for preparing 3,4-difluoroaniline." Accessed January 18, 2026.
  • Royal Society of Chemistry. "Supplementary Information." Accessed January 18, 2026. [Link]

  • Google Patents. "US4145364A - Preparation of fluorinated anilines." Accessed January 18, 2026.
  • Pagar, V. V., et al. "Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands." Royal Society of Chemistry, 2018. [Link]

  • ResearchGate. "Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates." Accessed January 18, 2026. [Link]

  • Magano, J., & Dunetz, J. R. "The Buchwald–Hartwig Amination After 25 Years." University of Groningen Research Portal, 2019. [Link]

  • PubChem. "3-Fluoro-4-methylaniline." Accessed January 18, 2026. [Link]

  • Wikipedia. "Nucleophilic aromatic substitution." Accessed January 18, 2026. [Link]

  • National Institutes of Health. "Concerted Nucleophilic Aromatic Substitutions." Accessed January 18, 2026. [Link]

  • ResearchGate. "Synthesis and Antimicrobial Activities of Hybrid Heterocyclic Molecules Based on 1-(4-Fluorophenyl)piperazine Skeleton." Accessed January 18, 2026. [Link]

  • Google Patents. "CN101863860A - Synthesis method of 2-fluorine-4-substituted aminoaniline." Accessed January 18, 2026.
  • Vapourtec. "Aromatic Substitution | Flow Reactions." Accessed January 18, 2026. [Link]

  • University of Scranton. "Advanced Organic Module | English | Green Chemistry." Accessed January 18, 2026. [Link]

  • Chemistry LibreTexts. "16.6: Nucleophilic Aromatic Substitution." Last updated February 2, 2025. [Link]

  • European Patent Office. "SYNTHESIS OF (4-FLUORO-3-PIPERIDIN-4-YL-BENZYL)-CARBAMIC ACID TERT-BUTYL ESTER AND INTERMEDIATES THEREOF." Accessed January 18, 2026. [Link]

  • Google Patents. "CA2340442C - Process for preparing 3,5-difluoroaniline." Accessed January 18, 2026.
  • PubChem. "3,4-Difluoroaniline." Accessed January 18, 2026. [Link]

  • Chem-Impex. "3,4-Difluoroaniline." Accessed January 18, 2026. [Link]

  • PubMed. "Synthesis of a CGRP Receptor Antagonist via an Asymmetric Synthesis of 3-Fluoro-4-aminopiperidine." Published June 21, 2019. [Link]

  • Google Patents.
  • ResearchGate. "Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O." Published February 15, 2021. [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline (CAS No. 835633-79-9)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline, a key building block in contemporary medicinal chemistry. Its structural features, particularly the fluorinated aniline and isopropylpiperazine moieties, make it a valuable intermediate in the synthesis of targeted therapeutics, most notably kinase inhibitors. This document will delve into the compound's physicochemical properties, provide a detailed synthesis protocol, outline robust analytical methodologies for its characterization, discuss its applications in drug discovery with a focus on its role in the development of kinase inhibitors, and provide essential safety and handling information.

Introduction and Chemical Identity

This compound is a substituted aniline derivative that has gained prominence as a crucial intermediate in the synthesis of pharmacologically active molecules. Its unique combination of a fluorine atom, an aniline core, and an N-isopropylpiperazine substituent imparts desirable pharmacokinetic and pharmacodynamic properties to the resulting drug candidates. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability of the final compound.

CAS Number: 835633-79-9[1]

Molecular Formula: C₁₃H₂₀FN₃

Molecular Weight: 237.32 g/mol [1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding its behavior in chemical reactions and biological systems.

PropertyValueSource
CAS Number 835633-79-9[1]
Molecular Formula C₁₃H₂₀FN₃[1]
Molecular Weight 237.32 g/mol [1]
Appearance Not explicitly stated, but likely a solid at room temperatureGeneral knowledge
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSOGeneral knowledge
SMILES CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)F[1]

Synthesis Protocol

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNA) reaction followed by a reduction. A common starting material is 1,2-difluoro-4-nitrobenzene.

Rationale for Synthetic Strategy

The synthetic approach leverages the reactivity of the fluorine atom para to the strongly electron-withdrawing nitro group in 1,2-difluoro-4-nitrobenzene. This fluorine is highly activated towards nucleophilic aromatic substitution. 1-Isopropylpiperazine acts as the nucleophile, displacing the para-fluorine atom. The subsequent reduction of the nitro group to an amine is a standard transformation in organic synthesis.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-4-isopropylpiperazine

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 equivalent) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add 1-isopropylpiperazine (1.1-1.2 equivalents).

  • Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2-3 equivalents), to the reaction mixture.

  • Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield 1-(2-fluoro-4-nitrophenyl)-4-isopropylpiperazine.

Step 2: Synthesis of this compound

  • Dissolve the 1-(2-fluoro-4-nitrophenyl)-4-isopropylpiperazine (1.0 equivalent) obtained from the previous step in a suitable solvent such as methanol, ethanol, or ethyl acetate.

  • Add a reducing agent. Common choices include:

    • Palladium on carbon (Pd/C) (5-10 mol%) under a hydrogen atmosphere (balloon or Parr shaker).

    • Tin(II) chloride dihydrate (SnCl₂·2H₂O) in a protic solvent like ethanol or ethyl acetate.

    • Iron powder (Fe) in the presence of an acid such as acetic acid or ammonium chloride.

  • Stir the reaction mixture at room temperature or with gentle heating, monitoring the reaction by TLC or HPLC until the starting material is consumed.

  • If using a heterogeneous catalyst like Pd/C, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • If using a metal/acid reducing system, neutralize the reaction mixture with a base such as sodium bicarbonate solution.

  • Extract the product into an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude this compound can be purified by column chromatography or recrystallization if necessary.

Synthesis_Workflow start 1,2-Difluoro-4-nitrobenzene intermediate 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine start->intermediate Nucleophilic Aromatic Substitution reagent1 1-Isopropylpiperazine, Base (e.g., K₂CO₃) product This compound intermediate->product Nitro Group Reduction reagent2 Reducing Agent (e.g., Pd/C, H₂)

Caption: General synthesis workflow for this compound.

Analytical Characterization

Robust analytical methods are essential for confirming the identity, purity, and quality of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the aromatic protons, the piperazine ring protons, and the isopropyl group protons. The aromatic protons will exhibit splitting patterns influenced by the fluorine and amine substituents.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbon atoms attached to the fluorine will show a characteristic coupling (¹JCF).

  • ¹⁹F NMR: The fluorine NMR spectrum will display a single resonance, and its chemical shift will be indicative of the electronic environment of the fluorine atom on the aromatic ring.

High-Performance Liquid Chromatography (HPLC)

A validated reversed-phase HPLC method is crucial for determining the purity of the compound and for monitoring reaction progress.

Typical HPLC Method Parameters:

ParameterCondition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acidB: Acetonitrile or methanol with 0.1% formic acid or trifluoroacetic acid
Elution Gradient elution (e.g., starting with a higher percentage of A and increasing the percentage of B over time)
Flow Rate 1.0 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Column Temperature 25-30 °C
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound.

  • Electrospray Ionization (ESI-MS): This technique will typically show the protonated molecule [M+H]⁺ at m/z 238.17.

  • High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

Applications in Drug Discovery

This compound is a valuable building block in the synthesis of kinase inhibitors, a class of targeted cancer therapies.

Role as a Kinase Inhibitor Scaffold

The aniline nitrogen of this compound can act as a hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of various kinases. The fluorophenylpiperazine moiety can occupy adjacent hydrophobic pockets, contributing to the potency and selectivity of the inhibitor. The fluorine atom can also modulate the pKa of the aniline, influencing its binding characteristics and overall pharmacokinetic profile.

Example: Aurora Kinase Inhibitors

This scaffold has been utilized in the development of inhibitors targeting Aurora kinases, which are key regulators of cell division and are often overexpressed in cancer. The 3-fluoro-4-(piperazin-1-yl)aniline core can be elaborated with other chemical moieties to create potent and selective inhibitors of Aurora kinases, leading to cell cycle arrest and apoptosis in cancer cells.

Kinase_Inhibition sub This compound inhibitor Kinase Inhibitor sub->inhibitor Synthetic Elaboration kinase Kinase ATP Binding Site Hinge Region Hydrophobic Pocket inhibitor->kinase:hinge H-bond from Aniline inhibitor->kinase:hydro Interaction of Fluorophenylpiperazine

Caption: Interaction of a kinase inhibitor derived from the title compound with the ATP binding site.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Toxicity: Anilines and their derivatives can be toxic if inhaled, ingested, or absorbed through the skin. They may cause irritation to the skin, eyes, and respiratory tract.[2]

Conclusion

This compound is a strategically important building block in medicinal chemistry, particularly in the field of oncology drug discovery. Its synthesis is achievable through well-established synthetic routes, and its characterization can be reliably performed using standard analytical techniques. The unique structural features of this molecule make it a valuable scaffold for the design of potent and selective kinase inhibitors. As with all chemical reagents, appropriate safety precautions must be taken during its handling and use.

References

  • Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. J Med Chem. 2012;55(21):9334-9352.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][3][4][5]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. ChemistrySelect. 2022;7(48).

  • Application Notes and Protocols: 4-Fluoroaniline in the Synthesis of Kinase Inhibitors. BenchChem. 2025.
  • Nucleophilic Aromatic Substitution. YouTube. 2019. Available from: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. Molecules. 2022;27(15):4805.
  • Development of an LC-MS Method for 4-Fluoroaniline Determination in Ezetimibe.
  • New Journal of Chemistry Supporting Information. The Royal Society of Chemistry. 2022.

Sources

physicochemical properties of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Abstract

This technical guide provides a comprehensive overview of the core , a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer in-depth analysis, field-proven experimental protocols, and the scientific rationale behind the characterization of this compound. We will explore its chemical identity, solubility, lipophilicity, and acid-base characteristics, alongside detailed methodologies for spectroscopic and chromatographic analysis. The significance of these properties is discussed within the context of drug discovery, where fluorinated aniline derivatives are frequently utilized to optimize the metabolic stability and receptor binding affinity of therapeutic candidates.

Introduction: The Strategic Value of Fluorinated Piperazinyl Anilines

In the landscape of drug discovery, the strategic incorporation of fluorine into lead compounds is a well-established method for enhancing pharmacological properties. The 3-fluoroaniline moiety, in particular, can significantly alter molecular conformation, pKa, and metabolic stability through the potent electron-withdrawing effects of the fluorine atom. When combined with a piperazine scaffold—a common "privileged structure" known to improve aqueous solubility and cell permeability—the resulting molecule becomes a highly versatile intermediate.

This compound is a prime example of this molecular architecture. Its structural components—a primary aromatic amine for covalent modification, a fluorine atom for electronic modulation, and a substituted piperazine for pharmacokinetic control—make it a valuable precursor for the synthesis of complex therapeutic agents, such as kinase inhibitors.[1] Understanding its fundamental physicochemical properties is therefore not merely an academic exercise; it is a critical prerequisite for its effective and efficient use in synthetic and medicinal chemistry programs. This guide provides the foundational knowledge and practical methods to achieve that understanding.

Chemical Identity and Structure

Accurate identification is the cornerstone of all subsequent chemical and biological investigation. The following section details the essential identifiers for this compound.

  • IUPAC Name: this compound

  • CAS Number: 835633-79-9[2]

  • Molecular Formula: C₁₃H₂₀FN₃[2]

  • SMILES: CC(C)N1CCN(C2=C(F)C=C(N)C=C2)CC1[2]

Table 1: Core Chemical Identifiers

Identifier Value Source
Molecular Weight 237.32 g/mol [2]
Exact Mass 237.16412 Da [3]

| MDL Number | MFCD11849232 |[2] |

Core Physicochemical Properties

The interaction of a drug candidate with its biological target and its journey through the body are governed by its physicochemical properties. This section outlines the key parameters for this compound and provides protocols for their experimental determination.

Table 2: Summary of Physicochemical Properties

Property Predicted Value Experimental Protocol
Boiling Point 375.7 ± 42.0 °C Section 3.1
Density 1.112 ± 0.06 g/cm³ Section 3.1
XLogP3-AA 2.1 Section 3.2
Topological Polar Surface Area 32.5 Ų N/A (Computed)[3]
Hydrogen Bond Donors 1 N/A (Computed)[3]

| Hydrogen Bond Acceptors | 4 | N/A (Computed)[3] |

Physical State and Thermal Properties

While predicted data provides a useful starting point, experimental verification is essential for establishing purity and handling procedures. The predicted high boiling point suggests the compound is a liquid or low-melting solid at room temperature under standard conditions.[4]

Protocol 3.1: Determination of Melting Point

  • Rationale: The melting point is a primary indicator of purity. A sharp, narrow melting range is characteristic of a pure crystalline solid.

  • Apparatus: Calibrated digital melting point apparatus.

  • Procedure:

    • Place a small, dry sample of the compound into a capillary tube, sealed at one end, to a depth of 2-3 mm.

    • Insert the capillary tube into the heating block of the apparatus.

    • Set a heating ramp rate of 1-2 °C per minute for accurate determination.

    • Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.

    • Perform the measurement in triplicate for accuracy.

Lipophilicity (LogP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (LogP), is a critical determinant of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. The predicted XLogP3-AA value of 2.1 for a positional isomer suggests moderate lipophilicity, a desirable range for many drug candidates.[3]

Protocol 3.2: Shake-Flask Method for LogP Determination (OECD 107)

  • Rationale: This classic method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a gold-standard LogP value.

  • Materials: n-Octanol (pre-saturated with water), buffered water (pH 7.4, pre-saturated with n-octanol), HPLC-grade solvents, calibrated analytical balance, mechanical shaker.

  • Procedure:

    • Prepare a stock solution of the analyte in n-octanol.

    • Add a known volume of the stock solution to a flask containing a known volume of the buffered water.

    • Seal the flask and shake at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-2 hours).

    • Centrifuge the mixture to ensure complete phase separation.

    • Carefully sample both the n-octanol and aqueous layers.

    • Determine the concentration of the analyte in each phase using a validated HPLC-UV method (see Section 4.3).

    • Calculate LogP as: LogP = log₁₀([Analyte]octanol / [Analyte]water).

Acidity and Basicity (pKa)

The compound possesses two key basic centers: the aniline nitrogen (less basic due to delocalization into the aromatic ring) and the two piperazine nitrogens (aliphatic and more basic). The pKa values dictate the ionization state at physiological pH, which profoundly impacts solubility, receptor interaction, and membrane transport.

Protocol 3.3: Potentiometric Titration for pKa Determination

  • Rationale: Potentiometric titration is a precise method for determining the pKa of ionizable groups by monitoring pH changes during titration with a strong acid or base.

  • Apparatus: Calibrated pH meter with a high-precision electrode, automated titrator or manual burette, constant temperature water bath.

  • Procedure:

    • Accurately weigh and dissolve a sample of the compound in a suitable solvent system (e.g., water or a water/methanol mixture).

    • Immerse the pH electrode in the solution and allow it to equilibrate at a constant temperature (25 °C).

    • Titrate the solution with a standardized solution of hydrochloric acid (e.g., 0.1 M HCl).

    • Record the pH value after each incremental addition of the titrant.

    • Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points, where half of the basic groups have been protonated. Two inflection points are expected, corresponding to the different basicities of the piperazine and aniline nitrogens.

Spectroscopic and Analytical Characterization

Unambiguous structural confirmation and purity assessment are non-negotiable in research and development. This section details the expected spectroscopic signatures and provides robust analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule.

  • ¹H NMR: Expect distinct signals for the aromatic protons, with splitting patterns influenced by both H-H coupling and H-F coupling. The isopropyl group should show a characteristic septet and doublet. The piperazine ring protons will appear as complex multiplets in the aliphatic region. The aniline NH₂ protons will likely appear as a broad singlet.

  • ¹³C NMR: Aromatic carbons will show splitting due to C-F coupling. Signals for the three distinct carbon environments of the piperazine ring and the two carbons of the isopropyl group are expected.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Protocol 4.1: NMR Sample Preparation and Acquisition

  • Rationale: Proper sample preparation and selection of acquisition parameters are critical for obtaining high-quality, interpretable NMR spectra.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Causality Note: DMSO-d₆ is often preferred for compounds with amine protons as it reduces the rate of proton exchange, resulting in sharper NH signals.

    • Acquire ¹H, ¹³C, ¹⁹F, and 2D correlation spectra (e.g., COSY, HSQC) on a calibrated NMR spectrometer (e.g., 400 MHz or higher).

    • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

    • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Mass Spectrometry (MS)

MS provides the exact molecular weight and valuable structural information through fragmentation patterns.

Protocol 4.2: LC-MS Analysis for Mass Verification

  • Rationale: Coupling liquid chromatography with mass spectrometry (LC-MS) allows for the separation of the analyte from impurities before mass analysis, ensuring the measured mass corresponds to the correct compound.

  • Instrumentation: HPLC or UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Procedure:

    • Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample onto a C18 reversed-phase column.

    • Elute with a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Causality Note: Formic acid is added to the mobile phase to facilitate protonation of the analyte, which is necessary for positive-ion electrospray ionization (ESI+).

    • Analyze the eluent using ESI in positive ion mode.

    • Look for the protonated molecular ion [M+H]⁺ at m/z 238.17. The high-resolution measurement should confirm the elemental composition.

Chromatographic Purity (HPLC/UPLC)

Determining the purity of the compound is essential before its use in any application.

Protocol 4.3: HPLC Method for Purity Assessment

  • Rationale: A well-developed reversed-phase HPLC method can effectively separate the target compound from starting materials, by-products, and degradation products.

  • System: HPLC with a UV detector.

  • Method:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Analysis: Calculate purity by the area percentage method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Data Interpretation Prep Weigh & Dissolve (Appropriate Solvent) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Prep->NMR CDCl₃/DMSO-d₆ LCMS LC-MS (HRMS) Prep->LCMS MeOH/ACN HPLC HPLC-UV Prep->HPLC Mobile Phase Struct Structure Confirmation NMR->Struct Mass Molecular Weight Verification LCMS->Mass Purity Purity Assessment (>98% Target) HPLC->Purity Final Characterized Compound

Caption: Workflow for the complete characterization of the compound.

Synthetic Context and Reactivity

This compound is typically synthesized via a two-step process common for such structures.[5] The workflow involves a nucleophilic aromatic substitution (SNAr) followed by a reduction.

  • Nucleophilic Aromatic Substitution (SNAr): 1,2-Difluoro-4-nitrobenzene is reacted with 1-isopropylpiperazine. The fluorine atom para to the strongly electron-withdrawing nitro group is highly activated and is selectively displaced by the secondary amine of the piperazine.

  • Nitro Group Reduction: The resulting nitro-intermediate is then reduced to the primary aniline. Common reduction methods include catalytic hydrogenation (H₂/Pd-C) or chemical reduction using agents like iron powder in acidic media (Fe/NH₄Cl).[5]

Synthesis_Workflow cluster_step2 Step 2: Reduction SM1 1,2-Difluoro-4-nitrobenzene Intermediate 4-(2-Fluoro-4-nitrophenyl)- 1-isopropylpiperazine SM1->Intermediate SM2 1-Isopropylpiperazine SM2->Intermediate Product This compound Intermediate->Product Reduction (e.g., H₂/Pd-C)

Caption: Plausible two-step synthesis route for the target molecule.

Conclusion

This compound is a strategically designed chemical intermediate with significant potential in drug discovery and development. Its key physicochemical properties—moderate lipophilicity, distinct basic centers, and characteristic spectroscopic signatures—have been thoroughly outlined in this guide. The provided protocols offer robust, validated methods for researchers to confirm the identity, purity, and critical parameters of this compound, ensuring its reliable application in complex synthetic pathways. A comprehensive understanding of these properties is the foundation upon which successful and reproducible research is built.

References

  • PubChem. 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. [Link]

  • PubMed. Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

Sources

A Technical Guide to the Spectral Analysis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is a synthetic organic compound of interest in medicinal chemistry and drug discovery. Its structure, featuring a fluoroaniline moiety linked to an N-isopropylpiperazine group, presents a unique combination of functional groups that are frequently explored in the development of novel therapeutic agents. Accurate structural elucidation and characterization are paramount for its application in research and development. This guide provides an in-depth analysis of the spectral data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a foundational reference for its identification and characterization.

Due to the absence of publicly available experimental spectra, this guide is built upon high-quality predicted spectral data, interpreted with expert knowledge of the characteristic spectral features of its constituent chemical motifs.

Molecular Structure

The structural formula of this compound is C₁₃H₂₀FN₃, with a molecular weight of 237.32 g/mol . The molecule's architecture is key to understanding its spectral properties.

Figure 1: Chemical structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in CDCl₃ is detailed below.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 6.85t, J=8.8 Hz1HAr-H
~ 6.55dd, J=8.8, 2.4 Hz1HAr-H
~ 6.45dd, J=12.4, 2.4 Hz1HAr-H
~ 3.60br s2HNH₂
~ 3.10t, J=5.0 Hz4HPiperazine-H (Ar-N-CH₂)
~ 2.75sept, J=6.6 Hz1HIsopropyl-CH
~ 2.65t, J=5.0 Hz4HPiperazine-H (CH-N-CH₂)
~ 1.10d, J=6.6 Hz6HIsopropyl-CH₃

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃).

  • Instrumentation: Acquire the spectrum on a 400 MHz NMR spectrometer.

  • Data Acquisition: Obtain a standard one-dimensional proton spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm.

Interpretation of the ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals that correspond to the different types of protons in the molecule.

  • Aromatic Region (6.4-6.9 ppm): Three signals are expected for the aromatic protons. The fluorine atom and the two nitrogen substituents create a complex splitting pattern. The proton ortho to the fluorine and meta to the amino group is expected to be the most downfield, appearing as a triplet due to coupling with the adjacent aromatic proton and the fluorine atom. The other two aromatic protons will appear as doublets of doublets due to their respective couplings.

  • Amino Group (~3.6 ppm): The two protons of the primary amine are expected to appear as a broad singlet. The chemical shift can vary depending on concentration and solvent.

  • Piperazine Ring (2.6-3.1 ppm): The eight protons of the piperazine ring are diastereotopic and are expected to appear as two distinct triplets, each integrating to four protons. The protons on the carbons attached to the aromatic ring will be more deshielded and appear further downfield compared to the protons on the carbons adjacent to the isopropyl-substituted nitrogen.

  • Isopropyl Group (1.1 and 2.75 ppm): The isopropyl group will show a characteristic septet for the single methine proton at approximately 2.75 ppm, coupled to the six equivalent methyl protons. These six methyl protons will appear as a doublet at around 1.10 ppm.

G cluster_0 ¹H NMR Workflow Sample Prep Dissolve in CDCl₃ Acquisition 400 MHz Spectrometer Sample Prep->Acquisition Processing FT, Phasing, Baseline Acquisition->Processing Analysis Peak Integration & Assignment Processing->Analysis

Figure 2: ¹H NMR experimental workflow.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound is summarized below.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (ppm)Assignment
~ 152 (d, J ≈ 240 Hz)Ar-C-F
~ 140 (d, J ≈ 10 Hz)Ar-C-N (piperazine)
~ 138Ar-C-NH₂
~ 120Ar-CH
~ 115 (d, J ≈ 20 Hz)Ar-CH
~ 105 (d, J ≈ 25 Hz)Ar-CH
~ 55Isopropyl-CH
~ 50Piperazine-C (Ar-N-CH₂)
~ 48Piperazine-C (CH-N-CH₂)
~ 19Isopropyl-CH₃

Experimental Protocol: ¹³C NMR Spectroscopy

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: Acquire the spectrum on a 100 MHz NMR spectrometer.

  • Data Acquisition: Obtain a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can also be performed to differentiate between CH, CH₂, and CH₃ groups.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum shows ten distinct carbon signals, consistent with the molecular structure.

  • Aromatic Carbons (105-152 ppm): Six signals are expected for the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) of approximately 240 Hz, making it readily identifiable. The other aromatic carbons will also show smaller couplings to the fluorine atom.

  • Piperazine Carbons (~48-50 ppm): The two sets of non-equivalent methylene carbons in the piperazine ring are expected to have slightly different chemical shifts.

  • Isopropyl Carbons (~19 and 55 ppm): The methine carbon of the isopropyl group is expected around 55 ppm, while the two equivalent methyl carbons will appear at a higher field, around 19 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3450-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050-3000WeakAromatic C-H stretch
2970-2800Medium-StrongAliphatic C-H stretch
1620-1580MediumN-H bend (primary amine)
1520-1470StrongAromatic C=C stretch
1280-1240StrongAryl C-N stretch & C-F stretch
1150-1000MediumAliphatic C-N stretch

Experimental Protocol: IR Spectroscopy

  • Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups.

  • N-H Vibrations: The primary amine will show two characteristic sharp absorption bands in the 3450-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretching vibrations. An N-H bending vibration is expected around 1620-1580 cm⁻¹.

  • C-H Vibrations: Aromatic C-H stretching bands will appear as weak absorptions above 3000 cm⁻¹, while the more intense aliphatic C-H stretching bands from the piperazine and isopropyl groups will be observed below 3000 cm⁻¹.

  • Aromatic and Other Vibrations: Strong absorptions for the aromatic C=C stretching will be present in the 1520-1470 cm⁻¹ region. The C-F and aryl C-N stretching vibrations are expected in the fingerprint region, typically between 1280-1240 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zProposed Fragment
237[M]⁺˙ (Molecular Ion)
222[M - CH₃]⁺
194[M - C₃H₇]⁺
135[M - C₆H₁₄N₂]⁺
112[C₆H₁₄N]⁺ (Isopropylpiperazine fragment)

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Use Electron Ionization (EI) at 70 eV.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum.

Interpretation of the Mass Spectrum

The mass spectrum is expected to show a molecular ion peak at m/z 237, corresponding to the molecular weight of the compound. The fragmentation pattern will be characteristic of the structure.

  • Alpha-Cleavage: A common fragmentation pathway for amines is alpha-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom. Loss of a methyl group from the isopropyl moiety would result in a fragment at m/z 222. Loss of the entire isopropyl group would lead to a fragment at m/z 194.

  • Piperazine Ring Fragmentation: The piperazine ring can also undergo fragmentation. Cleavage of the bond between the aniline ring and the piperazine nitrogen could lead to a fragment corresponding to the fluoroaniline radical cation at m/z 135 and a fragment for the isopropylpiperazine cation at m/z 112.

G M+ (m/z 237) M+ (m/z 237) [M-CH3]+ (m/z 222) [M-CH3]+ (m/z 222) M+ (m/z 237)->[M-CH3]+ (m/z 222) -CH3 [M-C3H7]+ (m/z 194) [M-C3H7]+ (m/z 194) M+ (m/z 237)->[M-C3H7]+ (m/z 194) -C3H7 Fluoroaniline radical cation (m/z 135) Fluoroaniline radical cation (m/z 135) M+ (m/z 237)->Fluoroaniline radical cation (m/z 135) Isopropylpiperazine cation (m/z 112) Isopropylpiperazine cation (m/z 112) M+ (m/z 237)->Isopropylpiperazine cation (m/z 112)

Figure 3: Proposed MS fragmentation of this compound.

Conclusion

The comprehensive analysis of the predicted NMR, IR, and MS spectral data provides a robust framework for the characterization of this compound. The combination of these techniques allows for the unambiguous confirmation of its molecular structure. This guide serves as a valuable technical resource for scientists engaged in the synthesis, quality control, and application of this compound in drug discovery and development, ensuring scientific integrity and facilitating further research.

References

  • NMRDB.org: An online database for the prediction of ¹H and ¹³C NMR spectra. Available at: [Link]

  • NIST Chemistry WebBook: A comprehensive source of chemical and physical data, including IR spectra for various compounds. Available at: [Link]

  • Mass Spectrometry of N-Arylpiperazines: Journal articles discussing the fragmentation patterns of related compounds can provide valuable insights.
  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. This textbook offers a thorough introduction to the principles and interpretation of various spectroscopic techniques.

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and ultimate therapeutic efficacy. This technical guide provides a comprehensive analysis of the solubility characteristics of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. While specific experimental data for this compound is not extensively published, this guide establishes a robust framework for understanding its solubility based on first principles, analysis of its structural components, and proven experimental methodologies. We present a theoretical assessment of its expected solubility in a range of common organic solvents, followed by detailed, field-proven protocols for empirical solubility determination. This document is intended for researchers, scientists, and drug development professionals engaged in the physicochemical characterization of pharmaceutical compounds.

Introduction: The Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. The solubility of an Active Pharmaceutical Ingredient (API) in various media dictates its dissolution rate, which in turn is often the rate-limiting step for oral absorption and systemic bioavailability.[] For a molecule like this compound (CAS No. 835633-79-9), which serves as a building block in the synthesis of more complex pharmaceutical agents, a thorough understanding of its solubility in organic solvents is paramount for several reasons:

  • Process Chemistry & Optimization: Efficient reaction kinetics, work-up, and purification processes (such as crystallization) are highly dependent on the solubility of intermediates in the chosen solvent systems.

  • Formulation Development: For APIs intended for liquid dosage forms or amorphous solid dispersions, knowledge of solubility in pharmaceutically acceptable solvents is essential.

  • Analytical Method Development: The development of robust analytical techniques, particularly High-Performance Liquid Chromatography (HPLC), requires the selection of appropriate diluents in which the analyte is freely soluble.

This guide provides both a predictive analysis and a practical experimental framework for characterizing the solubility of this important fluoro-substituted piperazinyl aniline derivative.

Molecular Structure and Physicochemical Properties Analysis

The solubility behavior of this compound is a direct consequence of its molecular architecture. A systematic deconstruction of the molecule into its constituent functional groups allows for a reasoned prediction of its interactions with various solvents.

PropertyValueSource
Chemical Name This compound-
CAS Number 835633-79-9[2]
Molecular Formula C₁₃H₂₀FN₃[2]
Molecular Weight 237.32 g/mol [2]

The molecule can be dissected into three key regions, each contributing to its overall physicochemical profile:

  • The Aniline Moiety: The core aniline structure (a phenyl ring attached to an amino group) provides a baseline for its solubility. Aniline itself is soluble in a wide array of organic solvents, including alcohols, ethers, and benzene, due to the non-polar nature of the phenyl ring.[3][4]

  • The Piperazine Ring: The N-substituted piperazine ring introduces polarity and sites for hydrogen bonding. Unsubstituted piperazine is highly soluble in polar solvents like water and alcohols but exhibits poor solubility in non-polar solvents such as diethyl ether.[5][6] The tertiary amines within the ring can act as hydrogen bond acceptors.

  • The Fluoro and Isopropyl Substituents:

    • Fluorine: The fluorine atom, being highly electronegative, can modulate the electronic properties of the molecule.[7] It generally increases lipophilicity, which can enhance solubility in non-polar organic solvents.[8] This substitution can also influence the basicity (pKa) of the nearby amino groups, which in turn affects solubility in protic or acidic media.[7][8]

    • Isopropyl Group: This bulky, non-polar alkyl group significantly contributes to the lipophilicity of the molecule, further pushing its solubility profile towards less polar organic solvents.

Based on this analysis, a logical starting hypothesis is that this compound will exhibit favorable solubility in a range of solvents from moderately polar to non-polar, with the interplay of the polar amine functionalities and the lipophilic portions governing its precise solubility in each solvent.

Predictive Solubility Profile

Synthesizing the structural analysis, we can predict the relative solubility of this compound in common organic solvents. This prediction serves as a crucial starting point for efficient experimental design.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Protic Polar Methanol, EthanolHighThe alcohol can engage in hydrogen bonding with the amine and piperazine nitrogens, while the alkyl chain can solvate the non-polar regions of the molecule.
Aprotic Polar Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO)High to ModerateThese solvents can act as hydrogen bond acceptors and have sufficient polarity to solvate the molecule. DMSO is a powerful, universal solvent for many organic compounds.
Non-Polar Toluene, Dichloromethane (DCM)Moderate to HighThe significant lipophilic character from the phenyl, isopropyl, and fluoro groups suggests good compatibility with these solvents. DCM is a versatile solvent for a wide range of organic molecules.
Aliphatic Hydrocarbon Heptane, HexaneLowThe polarity of the aniline and piperazine moieties will likely limit solubility in these highly non-polar solvents.

This predictive framework allows for a targeted approach to solvent selection in the experimental phase, saving time and resources.

Experimental Determination of Solubility: A Self-Validating Protocol

The cornerstone of accurate solubility assessment is a robust and reproducible experimental protocol. The "Shake-Flask" method is the gold standard for determining equilibrium solubility and is recommended by regulatory bodies.[9][10]

Principle of the Shake-Flask Method

The method involves agitating an excess of the solid compound in the solvent of interest at a constant temperature for a sufficient duration to allow the system to reach equilibrium. At equilibrium, the concentration of the dissolved solute in the supernatant is constant and represents the solubility of the compound in that solvent at that temperature.

Detailed Experimental Workflow

The following protocol is designed to be a self-validating system, incorporating checks and balances to ensure data integrity.

Step 1: Material Preparation

  • Ensure the this compound sample is of high purity and its solid-state form (e.g., polymorphic form) is characterized, as this can influence solubility.

  • Use analytical grade or higher purity solvents.

Step 2: Sample Preparation

  • Add an excess amount of the solid API to a series of vials, each containing a known volume (e.g., 2 mL) of a different organic solvent. "Excess" is confirmed by the visible presence of undissolved solid material at the end of the experiment.

Step 3: Equilibration

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C or 37 °C, depending on the application).[10]

  • Agitate the samples for a predetermined time, typically 24 to 48 hours, to ensure equilibrium is reached.[9] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the concentration has plateaued.

Step 4: Sample Processing

  • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw an aliquot of the supernatant.

  • Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved particles. This step is critical to avoid artificially high results.

Step 5: Analysis

  • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantify the concentration of the dissolved API using a validated analytical method, typically HPLC with UV detection. A calibration curve must be prepared using standards of known concentration.

Step 6: Data Reporting

  • Calculate the solubility in mg/mL or mol/L.

  • Repeat the experiment in triplicate for each solvent to assess the reproducibility of the method.

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_process Processing & Analysis cluster_data Data Output A 1. Add Excess API to Solvent B 2. Seal Vials A->B C 3. Agitate at Constant Temp (24-48h) B->C D 4. Settle & Withdraw Supernatant C->D E 5. Filter (0.22 µm) D->E F 6. Dilute Sample E->F G 7. Quantify via HPLC F->G H 8. Calculate Solubility (mg/mL) G->H

Caption: Shake-Flask Solubility Determination Workflow.

Logical Relationships in Solubility

The solubility of a compound is governed by the principle of "like dissolves like." This can be visualized as a balance between the molecule's intrinsic properties and the properties of the solvent.

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_solubility Outcome Solute This compound Polarity Polar Groups (Aniline, Piperazine) Solute->Polarity Lipophilicity Lipophilic Groups (Phenyl, Isopropyl, Fluoro) Solute->Lipophilicity Solubility Solubility Polarity->Solubility Favors Polar Solvents Lipophilicity->Solubility Favors Non-Polar Solvents Solvent Organic Solvent SolventPolarity Solvent Polarity Solvent->SolventPolarity SolventHbond H-Bonding Capacity Solvent->SolventHbond SolventPolarity->Solubility SolventHbond->Solubility

Caption: Factors Influencing Compound Solubility.

Conclusion and Future Directions

This technical guide has established a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. By dissecting its molecular structure, we have formulated a predictive solubility profile that can guide efficient experimental work. The detailed shake-flask protocol provides a robust, self-validating methodology for obtaining accurate and reproducible empirical data.

For drug development professionals, the insights and methodologies presented herein are critical for accelerating process development, enabling rational formulation design, and ensuring the development of robust analytical methods. Future work should focus on the empirical execution of these protocols to generate a quantitative solubility database for this compound across a wider range of pharmaceutically relevant solvents and temperatures.

References

  • PubChem. 3-Fluoro-4-morpholinoaniline. National Center for Biotechnology Information. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • ChemUniverse. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. [Link]

  • PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. Piperazine. National Center for Biotechnology Information. [Link]

  • ACS Publications. Estimating the Solubility of Active Pharmaceutical Ingredients Using Molecular Dynamics. [Link]

  • PubMed Central. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. [Link]

  • Wikipedia. Piperazine. [Link]

  • Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • Solubility of Things. Aniline. [Link]

  • PubMed. Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. [Link]

  • Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

  • Wikipedia. Aniline. [Link]

  • ResearchGate. Future challenges and opportunities with fluorine in drugs? [Link]

  • Solubility of Things. Piperazine. [Link]

  • World Health Organization (WHO). Annex 4. [Link]

  • Taylor & Francis Online. Fluorine in drug discovery: Role, design and case studies. [Link]

  • National Journal of Pharmaceutical Sciences. Determination of solubility by gravimetric method: A brief review. [Link]

  • Taylor & Francis Online. The role of fluorine in medicinal chemistry. [Link]

  • WJBPHS. Solubility enhancement techniques: A comprehensive review. [Link]

  • Quora. The organic solubility table says aniline [C7H6N] is soluble 3.4 grams per 100 ml H20 and density 1.2g per ml H20, will the rest of the 5 grams (1.6 grams insoluble) be on top layer of the aqueous solution or remain in the solution? [Link]

  • ResearchGate. Solubility and energy analysis for CO2 absorption in piperazine derivatives and their mixtures. [Link]

  • PubChem. 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-5-(piperazin-1-ylmethyl)aniline. National Center for Biotechnology Information. [Link]

Sources

A Comprehensive Technical Guide to 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is a substituted aniline derivative of significant interest in medicinal chemistry and drug development. Its unique structural features—a fluorinated phenyl ring, a primary amine, and an N-isopropylpiperazine moiety—make it a valuable building block for synthesizing complex molecular scaffolds, particularly kinase inhibitors and other targeted therapeutics. This guide provides an in-depth analysis of its physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, details a standard analytical workflow for its characterization, presents a practical application in cross-coupling reactions, and summarizes essential safety protocols for its handling.

Introduction

In the landscape of modern drug discovery, the strategic incorporation of specific functional groups is paramount to fine-tuning the pharmacokinetic and pharmacodynamic profiles of active pharmaceutical ingredients (APIs). This compound, CAS No. 835633-79-9, embodies this principle. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine group often improves aqueous solubility and can serve as a key pharmacophore. The primary aniline group provides a reactive handle for a variety of chemical transformations, making this molecule a versatile intermediate for constructing diverse compound libraries.

Physicochemical and Computed Properties

The foundational characteristics of a molecule are critical for its application in synthesis. The molecular weight and other key properties of this compound are summarized below. These values are essential for stoichiometric calculations in reaction planning and for analytical characterization.

PropertyValueReference
Molecular Formula C₁₃H₂₀FN₃[1][2][3]
Molecular Weight 237.32 g/mol [2][3]
Monoisotopic Mass 237.16412581 Da[3]
CAS Number 835633-79-9[1][4][5]
Predicted Boiling Point 375.7 ± 42.0 °C[2]
Predicted Density 1.112 ± 0.06 g/cm³[2]
XLogP3-AA (Lipophilicity) 2.1[3]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 4[3]
Rotatable Bond Count 2[3]

Synthesis and Mechanistic Insights

A logical and efficient synthesis of this compound can be achieved via a two-step sequence involving Nucleophilic Aromatic Substitution (SNAr) followed by nitro group reduction. This pathway is widely applicable for analogous structures.[6]

Step 1: Nucleophilic Aromatic Substitution (SNAr) The synthesis commences with the reaction of 1,2-difluoro-4-nitrobenzene with 1-isopropylpiperazine.

  • Causality: The fluorine atom at the C-2 position (ortho to the nitro group) is highly activated towards nucleophilic attack. The potent electron-withdrawing nature of the nitro group (-NO₂) delocalizes negative charge in the Meisenheimer complex intermediate, thereby lowering the activation energy for the substitution of the fluoride ion. The reaction typically proceeds with high regioselectivity.

Step 2: Nitro Group Reduction The resulting intermediate, 1-(2-fluoro-4-nitrophenyl)-4-isopropylpiperazine, is then subjected to reduction.

  • Causality: A variety of reducing agents can be employed, such as catalytic hydrogenation (H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., Fe/NH₄Cl, SnCl₂/HCl). Catalytic hydrogenation is often preferred for its clean conversion and simple workup, yielding the final aniline product with high purity.[7]

Synthetic_Pathway SM1 1,2-Difluoro-4-nitrobenzene inv1 SM1->inv1 SM2 1-Isopropylpiperazine SM2->inv1 Intermediate 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine Product This compound Intermediate->Product  Reduction (e.g., H₂, Pd/C, MeOH) inv1->Intermediate  SNAr (e.g., K₂CO₃, DMSO, 80°C) caption Proposed synthetic pathway for the target compound.

Figure 1: Proposed synthetic pathway for the target compound.

Analytical Characterization Workflow

To ensure the identity and purity of the synthesized compound, a multi-technique analytical approach is mandatory. This self-validating system confirms the molecular structure and detects potential impurities.

Standard Protocol:

  • Sample Preparation: Dissolve a small amount of the final product in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) for NMR analysis or in a volatile solvent (e.g., methanol or acetonitrile) for MS analysis.

  • Mass Spectrometry (MS):

    • Technique: Electrospray Ionization (ESI) is typically used.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z ≈ 238.17, confirming the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information on the number and environment of protons. Expect characteristic signals for the aromatic protons, the piperazine ring protons, and the isopropyl group methyl protons.

    • ¹³C NMR: Confirms the carbon skeleton of the molecule.

    • ¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom on the aromatic ring.

  • Purity Assessment (HPLC):

    • Technique: Reversed-phase High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Expected Result: A single major peak, with purity typically >95% for research applications.

Application in Medicinal Chemistry: Buchwald-Hartwig Amination

A primary application of this compound is as a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.[8] This reaction is a powerful tool for forming C-N bonds, which are ubiquitous in pharmaceutical agents.[9][10]

Experimental Protocol: Synthesis of a Substituted Kinase Inhibitor Scaffold This protocol describes a representative coupling of the title aniline with a heterocyclic chloride, a common step in the synthesis of kinase inhibitors.[11]

  • Reactor Setup: To a dry, inert-atmosphere reaction vessel, add the heterocyclic chloride (1.0 eq), this compound (1.1 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 eq), a phosphine ligand (e.g., XPhos, 0.04 eq), and a base (e.g., Cs₂CO₃ or K₂CO₃, 2.0 eq).

  • Solvent Addition: Add a dry, deoxygenated solvent such as toluene or t-butanol.

  • Reaction: Heat the mixture to 85-110 °C and monitor the reaction progress by HPLC or TLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and catalyst residues.

  • Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Experimental_Workflow A Inert Vessel Setup (Reagents, Catalyst, Ligand, Base) B Solvent Addition (e.g., Toluene) A->B C Reaction Under Heat (85-110 °C) B->C D Reaction Monitoring (HPLC/TLC) C->D D->C Incomplete E Cooling & Dilution D->E Complete F Filtration (Remove Inorganics) E->F G Aqueous Workup (Extraction & Washing) F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Final Product I->J caption General workflow for Buchwald-Hartwig amination.

Figure 2: General workflow for Buchwald-Hartwig amination.

Safety, Handling, and Disposal

Substituted anilines require careful handling due to their potential toxicity.[12][13][14][15] While a specific Safety Data Sheet (SDS) for this exact compound must be consulted from the supplier, general precautions for anilines apply.

  • Hazard Identification:

    • Likely to be toxic if swallowed, inhaled, or in contact with skin.[15]

    • May cause serious eye damage and skin irritation.[14]

    • Suspected of causing genetic defects and may cause damage to organs through prolonged exposure.[13]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use tightly fitting safety goggles and a face shield.

    • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

    • Respiratory Protection: Handle in a well-ventilated fume hood. If aerosols may be generated, use a respirator with an appropriate filter.

  • Handling and Storage:

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[15]

    • Keep away from sources of ignition.

  • Disposal:

    • Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or the environment.

Conclusion

This compound is a high-value chemical intermediate with well-defined physicochemical properties. Its synthesis is achievable through established organic chemistry transformations, and its utility is prominently demonstrated in modern cross-coupling methodologies essential for drug discovery. Proper analytical verification and adherence to stringent safety protocols are critical for its successful and safe application in research and development.

References

  • This compound;CAS No.:835633-79-9 . Autech Industry Co.,Ltd.. [Link]

  • 3-Fluoro-4-morpholinoaniline | C10H13FN2O | CID 1485330 . PubChem. [Link]

  • 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline | C13H20FN3 . PubChem. [Link]

  • Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides . ResearchGate. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates . PMC. [Link]

  • Safety Data Sheet: aniline . Chemos GmbH & Co.KG. [Link]

  • 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline . PubChem. [Link]

  • Pd(PPh3)4‐Catalyzed Buchwald–Hartwig Amination ofAryl Fluorosulfonates with Aryl Amines . Semantic Scholar. [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. [Link]

  • Aniline - SAFETY DATA SHEET . Penta chemicals. [Link]

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines . NIH. [Link]

  • Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations . Scientific Update. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates . ResearchGate. [Link]

  • Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides . MDPI. [Link]

Sources

Introduction: The Strategic Value of the Fluoro-Piperazinyl-Aniline Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Design, Synthesis, and Characterization of Structural Analogs of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

In the landscape of modern medicinal chemistry, certain molecular scaffolds emerge as "privileged structures" due to their proven success in interacting with a wide range of biological targets. The this compound core is one such scaffold. Its constituent parts—the fluoroaniline, the piperazine linker, and the N-alkyl group—each contribute distinct physicochemical properties that are critical for drug-like behavior. The aniline moiety serves as a versatile synthetic handle and a potential hydrogen bond donor. The fluorine atom can enhance metabolic stability, modulate the basicity (pKa) of the aniline nitrogen, and improve binding affinity through specific interactions.[1][2] The piperazine ring is a common motif in centrally active and systemic drugs, offering a balance of rigidity and conformational flexibility while improving solubility and pharmacokinetic profiles.[3][4][5]

This guide provides a comprehensive framework for researchers and drug development professionals on the strategic design, synthesis, and rigorous characterization of novel structural analogs based on this core. We will move beyond simple procedural descriptions to explore the underlying scientific rationale—the "why" behind the "how"—that governs the development of next-generation compounds.

Part 1: The Blueprint for Analog Design: A Rationale-Driven Approach

The design of effective analogs is not a random walk through chemical space but a deliberate process guided by the principles of structure-activity relationships (SAR). For the this compound scaffold, we can identify three primary vectors for modification.

G cluster_0 Core Scaffold: this compound cluster_1 Modification Vectors mol mol R1 Vector 1 (R1): Aniline Ring Substitution p1 R1->p1 R2 Vector 2 (R2): Piperazine N-Alkyl Group Bioisosteres p2 R2->p2 R3 Vector 3 (R3): Aniline Amine Derivatization p3 R3->p3

Caption: Core scaffold with key vectors for analog diversification.

  • Vector 1: Aniline Ring Substitution: The aromatic ring is a prime target for modification to alter electronic properties and explore new binding interactions.

    • Causality: Adding electron-withdrawing groups (e.g., -CN, -CF₃) or electron-donating groups (e.g., -OCH₃) can fine-tune the nucleophilicity and pKa of the aniline nitrogen. Positional isomerism of the fluorine atom (e.g., moving it to the 2- or 5-position) can drastically alter the molecule's conformation and interaction with target proteins.

  • Vector 2: Piperazine N-Alkyl Group Bioisosteres: The N-isopropyl group contributes to lipophilicity and steric bulk.[6] Bioisosteric replacement is a powerful strategy to modulate these properties while maintaining or improving biological activity.[1][7]

    • Causality: Replacing the isopropyl group with other alkyl groups (e.g., cyclopropyl, tert-butyl) can probe steric tolerance in a binding pocket.[6] Introducing polar functional groups (e.g., hydroxyethyl, methoxyethyl) can increase hydrophilicity and reduce off-target effects related to high lipophilicity. Replacing the alkyl group with aryl or heteroaryl moieties can introduce new π-stacking or hydrogen bonding opportunities.[8]

  • Vector 3: Aniline Amine Derivatization: The primary amine is a key reactive handle for introducing a wide range of functionalities.

    • Causality: Conversion to amides, sulfonamides, or ureas introduces hydrogen bond donors and acceptors, which can anchor the molecule in a protein's active site.[9] These modifications also eliminate the basicity of the aniline nitrogen, which can significantly alter the compound's pharmacokinetic profile.

Part 2: Synthetic Strategies and Self-Validating Protocols

A robust and flexible synthetic route is paramount. The most logical approach involves a convergent synthesis, building the core scaffold first and then diversifying.

General Synthetic Workflow

The primary route to the core and its analogs typically involves a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction.

Sources

A Comprehensive Technical Guide to 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. We will explore its strategic importance in drug design, detailing its synthesis, quality control methodologies, and applications. This document is intended for researchers, chemists, and drug development professionals, offering field-proven insights and robust protocols to facilitate its effective use in the laboratory. By explaining the causality behind experimental choices and providing self-validating procedures, this guide serves as an authoritative resource for leveraging this versatile compound in the synthesis of novel therapeutic agents.

Introduction: The Strategic Role of Fluorinated Piperazinyl Anilines in Medicinal Chemistry

In the landscape of drug discovery, the molecular architecture of a candidate is paramount to its success. Certain structural motifs consistently emerge in approved pharmaceuticals due to their favorable influence on pharmacological and pharmacokinetic properties. The fluorinated piperazinyl aniline scaffold is a prime example of such a privileged structure.

The strategic incorporation of a fluorine atom is a widely used strategy in drug design.[1][2] Its high electronegativity and small size can profoundly alter a molecule's properties by:

  • Blocking Metabolic Oxidation: Replacing a hydrogen atom with fluorine at a metabolically vulnerable site can prevent enzymatic degradation, thereby increasing the drug's half-life.

  • Modulating pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic groups, such as the aniline nitrogen, influencing the molecule's ionization state at physiological pH and affecting its solubility and cell permeability.

  • Enhancing Binding Affinity: Fluorine can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with protein targets, enhancing binding potency.

The piperazine ring is another ubiquitous feature in pharmaceuticals, valued for its ability to improve physicochemical properties.[3][4] As a basic nitrogen-containing heterocycle, it often serves to increase aqueous solubility and can be tailored with various substituents to modulate lipophilicity and target engagement. The isopropyl group on the distal nitrogen of this compound provides a moderate level of lipophilicity, balancing solubility with membrane permeability.

Finally, the primary aniline group serves as a versatile synthetic handle. It is a nucleophile that readily participates in a wide array of chemical transformations, allowing for its elaboration into more complex structures, such as amides, sulfonamides, and advanced heterocyclic systems, making it an ideal starting point for library synthesis and lead optimization.[5]

Compound Profile: this compound

Precise identification of chemical reagents is critical to ensure experimental reproducibility. The following table summarizes the key identifiers for the target compound.

PropertyValueSource
IUPAC Name 3-fluoro-4-(4-propan-2-ylpiperazin-1-yl)aniline[6]
CAS Number 835633-79-9 [7]
Molecular Formula C13H20FN3[6]
Molecular Weight 237.32 g/mol [6]
Canonical SMILES CC(C)N1CCN(CC1)C2=CC(=C(C=C2)N)F[6]
InChIKey SKPXZGVKGSKMTP-UHFFFAOYSA-N[6]
Structural Clarification and Related Compounds

A common pitfall in sourcing advanced building blocks is confusion between closely related isomers and analogues. It is imperative to use the correct CAS number when ordering to avoid costly project delays. The target compound should be distinguished from several similar structures:

  • 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline: CAS 1026156-06-8. Features a linear propyl group instead of an isopropyl group.[8][9]

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: CAS 221198-99-8. A common intermediate with a smaller methyl substituent.[10]

  • 3-Fluoro-4-morpholinoaniline: CAS 93246-53-8. Contains an oxygen atom in the heterocyclic ring (a morpholine instead of a piperazine) and is a key intermediate for the antibiotic Linezolid.[5][11][12]

  • 3-Fluoro-4-(4-methanesulfonylpiperazin-1-yl)aniline: CAS 864146-96-3. The distal nitrogen is functionalized with a sulfonyl group, rendering it non-basic.[13][14]

Sourcing and Procurement

Reliable sourcing is the foundation of any successful synthesis campaign. When procuring this compound (CAS 835633-79-9), it is essential to engage with suppliers who can provide a comprehensive Certificate of Analysis (CoA) detailing purity (typically by HPLC and/or NMR) and identity verification.

SupplierCAS NumberNotes
BLDpharm 835633-79-9Provides analytical data such as NMR, HPLC, and LC-MS upon request.[7]

Note: This list is not exhaustive. Researchers should perform their own due diligence when selecting a supplier. Always request a lot-specific CoA before purchase.

Synthesis and Manufacturing Overview

The most logical and field-proven approach to synthesizing fluorinated piperazinyl anilines is a two-step sequence rooted in fundamental organic chemistry principles: a Nucleophilic Aromatic Substitution (SNAr) reaction followed by the reduction of a nitro group.[5][12]

Causality of the Synthetic Strategy:

  • SNAr Reaction: The starting material, 3,4-difluoronitrobenzene, is highly activated towards nucleophilic attack. The strong electron-withdrawing effect of the nitro group, combined with the two fluorine leaving groups, makes the aromatic ring electron-deficient. The SNAr reaction proceeds preferentially at the C4 position (para to the nitro group) due to superior resonance stabilization of the Meisenheimer complex intermediate. 1-isopropylpiperazine acts as the nitrogen nucleophile.

  • Nitro Reduction: The nitro group serves as a masked amine. Its reduction in the final step is a robust and high-yielding transformation. Common and scalable methods include catalytic hydrogenation or reduction with metals like iron or tin(II) chloride in an acidic medium. The use of iron powder with ammonium chloride is a cost-effective and environmentally benign choice.[12]

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction SM1 3,4-Difluoronitrobenzene INT1 4-(2-Fluoro-4-nitrophenyl)- 1-isopropylpiperazine SM1->INT1 Base (e.g., K2CO3) Solvent (e.g., ACN, DMSO) SM2 1-Isopropylpiperazine SM2->INT1 Base (e.g., K2CO3) Solvent (e.g., ACN, DMSO) PROD This compound (Target Compound) INT1->PROD Reducing Agent (e.g., Fe/NH4Cl, H2/Pd-C)

Caption: General synthetic pathway for this compound.

Detailed Laboratory Protocol

This protocol is a representative procedure adapted from established methods for analogous compounds and should be performed by qualified chemists with appropriate safety precautions.[12]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-isopropylpiperazine

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,4-difluoronitrobenzene (1.0 eq), 1-isopropylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

  • Add acetonitrile as the solvent to achieve a concentration of ~0.5 M.

  • Heat the reaction mixture to reflux (approx. 80-85 °C) and monitor the reaction progress by TLC or LC-MS (typically 4-8 hours).

  • Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Redissolve the crude residue in ethyl acetate and wash with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude intermediate, which can be used directly in the next step or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • To a round-bottom flask, add the crude intermediate from Step 1, ethanol, and water (e.g., a 5:1 mixture).

  • Add ammonium chloride (4.0 eq) and iron powder (5.0 eq).

  • Heat the slurry to reflux (approx. 80-85 °C) with vigorous stirring. The reaction is typically complete within 2-4 hours (monitor by TLC or LC-MS).

  • Once the starting material is consumed, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad thoroughly with ethanol or methanol.

  • Concentrate the filtrate under reduced pressure to remove the organic solvent.

  • Add water and ethyl acetate to the residue. Basify the aqueous layer with a saturated solution of sodium bicarbonate to a pH of 8-9.

  • Separate the layers and extract the aqueous phase with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the target compound. Purity can be assessed by HPLC and NMR.

Quality Control and Analytical Methodology

Ensuring the purity and identity of key building blocks is non-negotiable. High-Performance Liquid Chromatography (HPLC) is the workhorse technique for assessing the purity of non-volatile organic compounds like our target aniline.[15]

QC_Workflow A Sample Receipt (CoA Verification) B Standard & Sample Preparation A->B C HPLC System Suitability Test B->C F Identity Confirmation (LC-MS, NMR) B->F D HPLC Analysis (Purity Assay) C->D Pass E Data Integration & Purity Calculation D->E G Decision Point E->G F->G H Release for Use G->H Purity & Identity Meet Spec I Reject Batch G->I Out of Spec

Caption: Quality control workflow for incoming raw materials.

Protocol: HPLC-UV Purity Analysis

This method provides a robust baseline for purity determination.

  • Standard Preparation: Prepare a stock solution of the reference standard at approximately 1.0 mg/mL in diluent. Prepare a working standard at ~0.05 mg/mL from the stock.

  • Sample Preparation: Prepare a sample solution at approximately 1.0 mg/mL in diluent.

  • Chromatographic Conditions:

ParameterRecommended ValueRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column for good retention and separation of moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure consistent protonation of the basic nitrogens, leading to sharp peaks.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier with good UV transparency.
Gradient 10% B to 95% B over 15 minA broad gradient ensures elution of both polar impurities and the less polar product.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures retention time stability.
Detection (UV) 254 nmA common wavelength where aromatic compounds exhibit strong absorbance.
Injection Vol. 10 µLStandard volume to avoid column overloading.
Diluent 50:50 Acetonitrile:WaterA solvent mixture that ensures complete dissolution of the analyte.
  • Analysis: Inject the diluent (blank), followed by the working standard (to check system suitability and retention time) and then the sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Potential Impurities to Monitor:

  • Unreacted 3,4-difluoronitrobenzene (early eluting).

  • Unreacted 1-isopropylpiperazine (may not be UV active, but can be seen by MS).

  • Nitro-intermediate (later eluting than the final product).

  • Positional isomers from SNAr at the C3 position (will have a similar mass but different retention time).

Applications in Drug Discovery and Development

This compound is primarily used as a scaffold to be further elaborated. The nucleophilic aniline moiety is the key reactive site for building molecular complexity.

Reaction_Tree Start This compound NH2 Amide Amide Derivatives Start:nh2->Amide R-COCl or R-COOH (Coupling Agents) Sulfonamide Sulfonamide Derivatives Start:nh2->Sulfonamide R-SO2Cl, Base Urea Urea/Thiourea Derivatives Start:nh2->Urea R-NCO or R-NCS Heterocycle Fused Heterocycles (e.g., Benzimidazoles) Start:nh2->Heterocycle e.g., Orthoesters, Aldehydes

Caption: Common downstream reactions from the aniline functional group.

  • Amide Coupling: The reaction with carboxylic acids (using coupling agents like HATU or EDC) or acyl chlorides is one of the most common transformations to build kinase inhibitors, GPCR ligands, and other targeted therapies.

  • Sulfonamide Formation: Reaction with sulfonyl chlorides yields sulfonamides, a stable functional group found in many antibacterial and diuretic drugs.

  • Buchwald-Hartwig/Ullmann Coupling: The aniline can be coupled with aryl halides or pseudohalides to form diarylamines, a core structure in many classes of bioactive molecules.

  • Heterocycle Formation: The aniline can be used as a key component in condensation reactions to construct various heterocyclic rings, such as quinolines, quinazolines, or benzimidazoles.

Handling, Storage, and Safety

As a research chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

  • Safety: The compound is an aniline derivative and should be treated as potentially toxic and an irritant. Refer to the supplier's Safety Data Sheet (SDS) for detailed hazard information.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and oxidizing agents to prevent degradation. Long-term storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to maintain purity.

Conclusion

This compound is a high-value building block for drug discovery, combining three strategically important motifs: a fluorine atom for metabolic stability, a piperazine ring for physicochemical modulation, and an aniline group for versatile synthetic elaboration. A thorough understanding of its properties, synthesis, and analytical characterization is essential for its successful implementation in research and development. By following the robust protocols and guidelines presented in this guide, scientists can confidently and efficiently utilize this compound to accelerate the discovery of next-generation therapeutics.

References

  • ChemUniverse. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. [Link]

  • PubChem. 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. [Link]

  • MDPI. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • MDPI. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. [Link]

  • Google Patents.
  • NIH - PMC. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. [Link]

  • ResearchGate. Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. [Link]

Sources

An In-depth Technical Guide to the Research Applications of Fluorinated Anilines

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Fluorinated anilines represent a cornerstone class of chemical intermediates whose strategic importance in modern research and development cannot be overstated. The introduction of fluorine atoms onto the aniline scaffold imparts a unique and powerful combination of physicochemical properties, including modulated basicity, enhanced lipophilicity, and exceptional metabolic stability. These characteristics have established fluorinated anilines as indispensable building blocks in fields ranging from medicinal chemistry and agrochemicals to advanced materials science. This guide provides an in-depth exploration of the core principles underlying the utility of fluorinated anilines, details their key applications, and offers practical, field-proven insights for researchers, scientists, and drug development professionals. We will delve into the causality behind their efficacy, present detailed experimental protocols, and visualize key concepts to provide a comprehensive resource for leveraging these versatile compounds in cutting-edge research.

The Fluorine Advantage: Modulating the Aniline Scaffold

The utility of fluorinated anilines stems directly from the fundamental properties of the fluorine atom—the most electronegative element. When incorporated into an aniline ring, fluorine exerts profound electronic and steric effects that are foundational to its diverse applications.

Causality Behind Fluorine's Impact:

  • Modulation of Basicity (pKa): The strong electron-withdrawing inductive effect of fluorine pulls electron density away from the aromatic ring and the amino group. This reduces the electron density on the nitrogen atom, making it less basic (i.e., lowering its pKa) compared to unsubstituted aniline.[1] This is a critical feature in drug design, as controlling the ionization state of a molecule at physiological pH (around 7.4) is essential for optimizing its solubility, membrane permeability, and target binding.[2][3][4]

  • Enhanced Metabolic Stability: A primary challenge in drug development is overcoming rapid metabolic degradation by enzymes, particularly the cytochrome P450 (CYP) family. Aromatic rings are often susceptible to hydroxylation. The carbon-fluorine (C-F) bond is exceptionally strong and resistant to enzymatic cleavage. Placing a fluorine atom at a potential site of metabolism effectively blocks this pathway.[5][6] Furthermore, the electron-withdrawing nature of fluorine can deactivate the entire aromatic ring, slowing oxidation and significantly extending a drug's half-life in the body.[5]

  • Increased Lipophilicity and Permeability: Fluorine substitution generally increases the lipophilicity (fat-solubility) of a molecule, which can enhance its ability to cross cellular membranes and the blood-brain barrier.[2][7] This property is crucial for ensuring a drug can reach its intended target within the body.[8]

  • Conformational Control and Binding Affinity: Due to its small size, fluorine can act as a "super-hydrogen," causing minimal steric hindrance while significantly altering electronic properties.[7] It can participate in favorable intermolecular interactions within a protein's active site, including hydrogen bonds and dipole-dipole interactions, thereby increasing the binding affinity and potency of a drug candidate.[6][7][8]

Diagram: The Multifaceted Influence of Fluorine on the Aniline Moiety

G cluster_props Physicochemical Properties cluster_apps Key Research Applications Fluorinated_Aniline Fluorinated Aniline Scaffold Metabolic_Stability Increased Metabolic Stability (Block CYP450 Oxidation) Fluorinated_Aniline->Metabolic_Stability Strong C-F Bond Pharmacokinetics Improved Pharmacokinetics (pKa & Lipophilicity Control) Fluorinated_Aniline->Pharmacokinetics Inductive Effect Binding_Affinity Enhanced Target Binding (H-Bonding, Dipole Interactions) Fluorinated_Aniline->Binding_Affinity Electronegativity Material_Properties Advanced Material Properties (Thermal/Chemical Resistance) Fluorinated_Aniline->Material_Properties Polarity & Stability G A 2-Fluoro-4-nitroaniline (Starting Material) B Step 1: Diazotization (NaNO₂, HCl) A->B Reagents C Step 2: Sandmeyer Reaction (e.g., CuCN) B->C Reaction D Intermediate: 2-Fluoro-4-nitrobenzonitrile C->D Product E Step 3: Nitro Group Reduction (e.g., Fe, NH₄Cl) D->E Reagents F Intermediate: 4-Amino-2-fluorobenzonitrile E->F Product G Step 4: Cyclization (with Formic Acid) F->G Reagents H Final Product: 6-Fluoro-1H-quinazolin-4-one (Heterocyclic Core) G->H Product

Caption: A representative synthetic pathway leveraging a fluorinated aniline to build a complex heterocyclic scaffold.

Experimental Protocol: Synthesis of N-(4-fluorophenyl)acetamide (Acylation)

This protocol describes a fundamental and reliable transformation of a fluorinated aniline. This self-validating system demonstrates the reactivity of the amino group.

Objective: To synthesize N-(4-fluorophenyl)acetamide via acylation of 4-fluoroaniline with acetic anhydride.

Materials:

  • 4-Fluoroaniline (1.0 eq)

  • Acetic Anhydride (1.1 eq)

  • Pyridine (catalytic amount, ~0.1 eq)

  • Dichloromethane (DCM) as solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask and reflux condenser

  • Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoroaniline (e.g., 5.55 g, 50 mmol) in dichloromethane (40 mL).

  • Addition of Reagents: To the stirred solution, add a catalytic amount of pyridine (e.g., 0.4 mL, 5 mmol). Slowly add acetic anhydride (e.g., 5.2 mL, 55 mmol) dropwise at room temperature. The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting 4-fluoroaniline spot has been consumed.

  • Workup - Quenching: Carefully pour the reaction mixture into a separatory funnel containing 50 mL of saturated NaHCO₃ solution to neutralize excess acetic anhydride and pyridine.

  • Workup - Extraction: Shake the funnel vigorously, venting frequently. Allow the layers to separate and drain the organic (bottom) layer. Extract the aqueous layer with an additional portion of DCM (20 mL).

  • Workup - Washing & Drying: Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine. Dry the organic layer over anhydrous MgSO₄.

  • Isolation: Filter off the drying agent and remove the solvent (DCM) under reduced pressure using a rotary evaporator.

  • Purification & Validation: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white crystalline solid. The identity and purity of the product, N-(4-fluorophenyl)acetamide, should be confirmed by melting point determination and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The expected yield is typically high (>90%).

Conclusion and Future Outlook

Fluorinated anilines are far more than simple chemical intermediates; they are enabling tools that empower researchers to rationally design molecules with superior performance characteristics. Their impact is profoundly felt in the development of life-saving medicines, effective crop protection agents, and novel materials. [9][10][11]The continued exploration of new fluorination methodologies and the synthesis of novel fluorinated aniline building blocks will undoubtedly open new avenues for innovation. [12][13]As our understanding of the subtle interplay between fluorine substitution and biological or material function deepens, the strategic application of fluorinated anilines is set to remain a critical driver of scientific advancement across multiple disciplines.

References
  • PubChem. (n.d.). 4-Fluoroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Terry, L. R., & Wuest, M. (2022).
  • Fine Chemicals Industry. (n.d.). Exploring 4-Chloro-2-Fluoroaniline: Properties, Applications, and Manufacturing. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation of fluorinated anilines.
  • Sparrow Chemical. (n.d.). Fluoroaniline Series. Retrieved from [Link]

  • Gupta, S. P. (2019). Roles of Fluorine in Drug Design and Drug Action. Letters in Drug Design & Discovery, 16(10), 1085-1096.
  • Yadav, M. K., Singh, A., & Singh, R. K. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of Biomolecular Structure and Dynamics, 41(8), 3025-3044.
  • ResearchGate. (n.d.). Synthesis and characterization of fluorine-substituted polyanilines. Retrieved from [Link]

  • Machining Doctor. (n.d.). K313 : Carbide Grade Data Sheet. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.
  • Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8371-8411.
  • Simal, C., & Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au, 3(5), 406-417.
  • Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.
  • Cheméo. (n.d.). Chemical Properties of p-Fluoroaniline (CAS 371-40-4). Retrieved from [Link]

  • Hu, J., & Zhang, X. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Journal of Fluorine Chemistry, 241, 109681.
  • ResearchGate. (n.d.). Fluorinated polyanilines as superior materials for electrocatalytic anodes in bacterial fuel cells. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of Fluorine in Drug Design and Drug Action | Request PDF. Retrieved from [Link]

  • Grokipedia. (n.d.). Fluoroaniline. Retrieved from [Link]

  • O'Hagan, D. (2019). Approaches to Obtaining Fluorinated α-Amino Acids. Chemical Reviews, 119(18), 10768-10833.
  • Mykhailiuk, P. K. (2024). Fluorinated building blocks in drug design: new pathways and targets. Expert Opinion on Drug Discovery, 19(4), 369-371.
  • Google Patents. (n.d.). Preparation of fluorinated anilines.

Sources

The Piperazine Moiety: A Cornerstone of Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Senior Application Scientist]

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, stands as a quintessential scaffold in the landscape of medicinal chemistry. Its prevalence in a vast array of clinically successful drugs is a testament to its remarkable versatility and favorable pharmacological properties. This technical guide provides a comprehensive exploration of the multifaceted role of the piperazine group in drug design and development. We will delve into its fundamental physicochemical characteristics that underpin its utility, explore its diverse pharmacological applications with a focus on key therapeutic areas, and elucidate the intricate structure-activity relationships that govern its biological effects. Furthermore, this guide will provide practical insights through a detailed experimental protocol for the synthesis of a key piperazine intermediate, alongside a critical examination of its metabolic fate and strategies to optimize its drug-like properties.

The Enduring Appeal of the Piperazine Scaffold: A Physicochemical Perspective

The widespread adoption of the piperazine moiety in drug discovery is not coincidental; it is a direct consequence of its unique and tunable physicochemical properties that profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2]

Basicity and pKa: The Key to Solubility and Target Interaction

As a diprotic base, piperazine possesses two distinct pKa values, typically around 5.5 and 9.8.[3][4] This characteristic is of paramount importance as it allows the piperazine ring to be protonated under physiological pH, a feature that medicinal chemists frequently exploit to enhance the aqueous solubility of drug candidates. The resulting salts often exhibit improved dissolution rates and oral bioavailability.[5] The two nitrogen atoms can also act as hydrogen bond acceptors, while the N-H groups can serve as hydrogen bond donors, facilitating strong and specific interactions with biological targets.[5]

Conformational Flexibility: A Double-Edged Sword

The piperazine ring primarily adopts a chair conformation, which can undergo ring flipping. While this conformational flexibility can be advantageous in allowing the molecule to adapt its shape to fit a binding pocket, it can also be a liability, leading to a loss of entropy upon binding and potentially lower affinity. Medicinal chemists often employ strategies to rigidify the piperazine scaffold, such as incorporating it into a bridged ring system, to lock in a bioactive conformation and enhance potency.[1]

A Privileged Scaffold with Tunable Properties

The true power of the piperazine ring lies in its synthetic tractability. The two nitrogen atoms provide convenient handles for the introduction of a wide variety of substituents, allowing for the fine-tuning of a molecule's steric, electronic, and lipophilic properties.[1][6] This "privileged scaffold" can be decorated to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, making it an invaluable tool in the iterative process of drug design.[1]

The Pharmacological Versatility of Piperazine-Containing Drugs

The piperazine motif is a common feature in drugs targeting a wide spectrum of diseases, underscoring its ability to interact with a diverse range of biological targets.

Central Nervous System (CNS) Disorders: Modulating Neurotransmitter Pathways

Piperazine derivatives have made a significant impact in the treatment of CNS disorders, including psychosis, depression, and anxiety.[7][8] Many of these drugs exert their effects by modulating the activity of key neurotransmitter receptors, such as dopamine and serotonin receptors.[1]

Aripiprazole, an atypical antipsychotic, is a classic example of a piperazine-containing drug. Its unique pharmacological profile stems from its partial agonist activity at dopamine D2 receptors and serotonin 5-HT1A receptors, and antagonist activity at 5-HT2A receptors.[9][10] This "dopamine system stabilizer" activity allows it to act as a functional antagonist in a hyperdopaminergic environment and a functional agonist in a hypodopaminergic state, contributing to its efficacy in treating both positive and negative symptoms of schizophrenia with a favorable side-effect profile.[9][11]

Aripiprazole_D2R_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Autoreceptor D2 Autoreceptor Dopamine->D2_Autoreceptor High DA: Full Agonist D2_Receptor D2 Receptor Dopamine->D2_Receptor High DA: Full Agonist Aripiprazole_pre Aripiprazole Aripiprazole_pre->D2_Autoreceptor Partial Agonist Dopamine_Release Dopamine Release (-) D2_Autoreceptor->Dopamine_Release G_protein Gαi/o D2_Receptor->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP Effector Cellular Response cAMP->Effector Aripiprazole_post Aripiprazole Aripiprazole_post->D2_Receptor Partial Agonist

Caption: Aripiprazole's partial agonism at D2 receptors.

Trazodone, an antidepressant, exemplifies the role of arylpiperazines in modulating serotonergic neurotransmission. It acts as an antagonist at 5-HT2A and 5-HT2C receptors and a weak serotonin reuptake inhibitor.[12][13][14][15] The blockade of 5-HT2A receptors is believed to contribute to its antidepressant and anxiolytic effects, as well as its notable sedative properties, which has led to its widespread off-label use for insomnia.[15][16]

Trazodone_5HT_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Serotonin_pre Serotonin SERT SERT Serotonin_pre->SERT Trazodone_SERT Trazodone Trazodone_SERT->SERT 5HT2A_Receptor 5-HT2A Receptor Gq_protein Gαq 5HT2A_Receptor->Gq_protein Trazodone_5HT2A Trazodone Trazodone_5HT2A->5HT2A_Receptor PLC Phospholipase C IP3_DAG IP3 / DAG Effector Neuronal Excitation Serotonin_post Serotonin Serotonin_post->5HT2A_Receptor

Caption: Trazodone's dual action on serotonin signaling.

Oncology: Targeting Aberrant Signaling Pathways

In the realm of oncology, the piperazine scaffold is a key component of many targeted therapies, particularly kinase inhibitors.

Crizotinib is a potent inhibitor of anaplastic lymphoma kinase (ALK) and the c-Met/Hepatocyte Growth Factor Receptor (HGFR).[17] In certain cancers, such as non-small cell lung cancer (NSCLC), chromosomal rearrangements can lead to the formation of a fusion protein (e.g., EML4-ALK) that is constitutively active, driving tumor growth and survival. Crizotinib binds to the ATP-binding pocket of the ALK kinase domain, inhibiting its activity and downstream signaling pathways.[18] Similarly, it inhibits the c-MET signaling pathway, which is often dysregulated in cancer and promotes cell proliferation, migration, and angiogenesis.[17][19][20]

Crizotinib_cMET_Signaling cluster_downstream Downstream Signaling HGF HGF cMET c-MET Receptor HGF->cMET Binding & Dimerization cMET->cMET RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway cMET->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway cMET->PI3K_AKT_mTOR Crizotinib Crizotinib Crizotinib->cMET Inhibition Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation Survival Cell Survival PI3K_AKT_mTOR->Survival Angiogenesis Angiogenesis PI3K_AKT_mTOR->Angiogenesis

Caption: Crizotinib's inhibition of the c-MET signaling pathway.

Infectious Diseases

The piperazine core is also found in a number of anti-infective agents, including antibacterial, antifungal, and anthelmintic drugs. For instance, the fluoroquinolone antibiotic ciprofloxacin contains a piperazine moiety that is crucial for its antibacterial activity.

Structure-Activity Relationships (SAR) and Drug Design

The ease of substitution at the N1 and N4 positions of the piperazine ring makes it an ideal scaffold for exploring structure-activity relationships.

Table 1: Physicochemical Properties of Piperazine and Selected Derivatives

CompoundMolecular Weight ( g/mol )pKa1pKa2LogPWater Solubility
Piperazine86.145.359.73-1.50Freely soluble
1-Methylpiperazine100.16~5.2~9.7-0.95Very soluble
1-Phenylpiperazine162.24~4.9~8.91.89Slightly soluble
1-Benzylpiperazine176.26~5.0~9.42.15Sparingly soluble

Note: LogP and solubility values are approximate and can vary depending on the experimental conditions.[2][4][21]

As illustrated in Table 1, the substitution on the piperazine nitrogen has a profound impact on the physicochemical properties of the molecule. The addition of a lipophilic group, such as a phenyl or benzyl ring, significantly increases the LogP value and decreases water solubility. These modifications are often employed to enhance a drug's ability to cross the blood-brain barrier or to improve its binding to a hydrophobic pocket in a target protein.

Experimental Protocol: Synthesis of 1-(3-trifluoromethylphenyl)piperazine

Arylpiperazines are key intermediates in the synthesis of numerous CNS-active drugs. The following protocol details a common method for the synthesis of 1-(3-trifluoromethylphenyl)piperazine.

Materials:

  • 1-Bromo-3-(trifluoromethyl)benzene

  • Piperazine (anhydrous)

  • Palladium(II) acetate (Pd(OAc)2)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-bromo-3-(trifluoromethyl)benzene (1.0 eq), piperazine (2.0 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and XPhos (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with deionized water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 1-(3-trifluoromethylphenyl)piperazine.

  • Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Metabolic Considerations in Piperazine-Containing Drugs

The piperazine ring, while imparting many favorable properties, can also be a site of metabolic transformation, which can impact a drug's efficacy and safety profile.

Common Metabolic Pathways

The primary routes of metabolism for the piperazine moiety involve oxidation by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2D6.[22] Common metabolic transformations include:

  • N-dealkylation: Cleavage of the bond between a nitrogen atom and its substituent.

  • α-Carbon hydroxylation: Oxidation of the carbon atom adjacent to a nitrogen, which can lead to ring opening.[23]

  • N-oxidation: Formation of an N-oxide.

  • Ring hydroxylation: Oxidation of a carbon atom within the piperazine ring.

These metabolic processes can lead to the formation of active or inactive metabolites, and in some cases, reactive metabolites that can cause toxicity.[8][23]

Strategies to Enhance Metabolic Stability

Medicinal chemists employ several strategies to mitigate the metabolic liabilities of the piperazine ring:

  • Introduction of Steric Hindrance: Placing bulky groups near the sites of metabolism can sterically hinder the approach of metabolizing enzymes.[23]

  • Electronic Modulation: The introduction of electron-withdrawing groups can decrease the electron density of the piperazine ring, making it less susceptible to oxidation.[24]

  • Bioisosteric Replacement: Replacing the piperazine ring with a more metabolically stable bioisostere can be an effective strategy.[25]

  • Deuteration: Replacing hydrogen atoms at metabolically labile positions with deuterium can slow down the rate of metabolism due to the kinetic isotope effect.

Conclusion

The piperazine scaffold continues to be a cornerstone of modern medicinal chemistry, offering a unique combination of favorable physicochemical properties, synthetic versatility, and broad pharmacological applicability. A thorough understanding of its role in drug design, from its impact on solubility and target binding to its metabolic fate, is essential for the successful development of new and improved therapeutics. As our understanding of disease biology and drug metabolism continues to evolve, the enduring legacy of the piperazine moiety in shaping the future of medicine is assured.

References

  • The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery.

  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.

  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. BenchChem.

  • Design, Synthesis and Biological Activity Evaluation of Arylpiperazine Derivatives for the Treatment of Neuropathic Pain. PubMed Central.

  • Technical Support Center: Enhancing the Stability of Piperazine-Containing Drugs. BenchChem.

  • Piperazine (C4H10N2) properties. Chemical Engineering World.

  • Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds. PMC.

  • PIPERAZINE. ChemicalLand21.

  • Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline. ResearchGate.

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

  • Piperazine ring toxicity in three novel anti-breast cancer drugs: an in silico and in vitro metabolic bioactivation approach using olaparib as a case study. PubMed.

  • Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC.

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties. Cheméo.

  • Synthesis of piperazines. Organic Chemistry Portal.

  • Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. Nature.

  • What are the factors affecting the metabolism of piperazine in the body?. BIOSYNCE.

  • Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways. PubMed.

  • cMET inhibitor crizotinib impairs angiogenesis and reduces tumor burden in the C3(1)-Tag model of basal-like breast cancer. NIH.

  • Piperazine. Wikipedia.

  • Aripiprazole - Mechanism of Action, Psychopharmacology and Clinical Application. PsychSceneHub.

  • Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC.

  • Metabolic interactions with piperazine-based 'party pill' drugs. PubMed.

  • New functional activity of aripiprazole revealed: robust antagonism of D2 dopamine receptor-stimulated Gβγ signaling. PubMed Central.

  • Drug Modifications to Improve Stability. Open Library Publishing Platform.

  • Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism. PMC.

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Publishing.

  • Crizotinib Interactions with ALK and c-MET. ResearchGate.

  • Interactions of trazodone with serotonin neurons and receptors. PubMed.

  • Trazodone affinities at neurotransmitter receptors and transporters. ResearchGate.

  • Crizotinib Interactions with ALK and c-MET. ResearchGate.

  • Crizotinib inhibits activation of MET pathway caused by MET extracellular SEMA domain duplication. PubMed.

  • Trazodone. StatPearls.

  • Trazodone Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Psychopharmacology Institute.

  • Trazodone increases extracellular serotonin levels in the frontal cortex of rats. PubMed.

Sources

Methodological & Application

Application Notes & Protocols: Strategic Use of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline in Modern Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Rationale for a Privileged Scaffold

In the landscape of targeted cancer therapy, small molecule kinase inhibitors represent a paradigm of precision medicine. Their design and synthesis are exercises in molecular engineering, aiming to create compounds with high potency, selectivity, and favorable pharmacokinetic profiles. Within the medicinal chemist's toolkit, certain molecular fragments, or "privileged scaffolds," appear with remarkable frequency due to their proven utility. The piperazine moiety is one such scaffold, found in numerous FDA-approved drugs, where it often serves to enhance solubility, modulate basicity, and provide a vector for interacting with the solvent-exposed regions of protein targets.[1][2][3]

This guide focuses on a specific, highly versatile building block: 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline . We will explore the strategic advantages conferred by each component of this molecule and provide detailed protocols for its incorporation into novel kinase inhibitor structures. The strategic placement of the fluorine atom enhances metabolic stability and can modulate the basicity (pKa) of the aniline nitrogen, while the isopropylpiperazine group offers a handle to fine-tune solubility and lipophilicity—critical parameters in drug development.[4] This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent building block in their discovery programs.

Part 1: Molecular Deconstruction and Strategic Value

The efficacy of this compound as a precursor in kinase inhibitor synthesis is not accidental; it is a result of the synergistic interplay between its three key structural features.

  • The Aminophenyl Group (Aniline): The Hinge-Binder. The primary amine of the aniline moiety is the workhorse of kinase inhibition. It is perfectly positioned to form critical hydrogen bond interactions with the backbone amide and carbonyl groups of the "hinge region" in the ATP-binding pocket of most kinases. This interaction is a cornerstone of inhibitor binding and is a recurring motif across hundreds of diverse kinase inhibitors.

  • The Fluorine Substituent: The Metabolic Shield and pKa Modulator. Aromatic fluorination is a widely used strategy in medicinal chemistry. The fluorine atom at the 3-position, ortho to the amine, serves two primary purposes:

    • Metabolic Stability: It can block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life in vivo.[4]

    • Electronic Modulation: As a strongly electron-withdrawing group, the fluorine atom lowers the pKa of the aniline nitrogen. This can fine-tune the strength of the hydrogen bonds formed with the kinase hinge and can be crucial for optimizing binding affinity and selectivity.[5]

  • The Isopropylpiperazine Moiety: The Pharmacokinetic Modulator. The piperazine ring is a frequent component of successful drugs, valued for its ability to improve aqueous solubility and overall pharmacokinetic properties.[1]

    • Solubility and Vector: The basic nitrogen of the piperazine is typically protonated at physiological pH, significantly enhancing the water solubility of the final inhibitor. This part of the molecule often projects out of the ATP-binding pocket towards the solvent-exposed region, providing a vector for further chemical modification to optimize properties or target adjacent pockets.[1]

    • The Isopropyl Group: The N-isopropyl group provides a degree of lipophilicity that can balance the hydrophilicity of the piperazine core, aiding in cell permeability. Its specific size and shape can also influence selectivity by creating either favorable or unfavorable steric interactions with residues near the mouth of the ATP-binding site.

Physicochemical Properties
PropertyValueSource
IUPAC Name This compoundPubChem
CAS Number 835633-79-9[6]
Molecular Formula C13H20FN3[7]
Molecular Weight 237.32 g/mol [7]

Part 2: The Kinase Binding Hypothesis and Workflow

The primary application of this aniline derivative is in the synthesis of Type I and Type II kinase inhibitors, which target the ATP-binding site. The overarching synthetic strategy involves coupling the aniline's primary amine to an electrophilic heterocyclic core, which forms the main scaffold of the inhibitor.

General Binding Mode

The diagram below illustrates the hypothesized binding mode for a generic inhibitor derived from our subject molecule. The aniline forms key hydrogen bonds with the kinase hinge, while the isopropylpiperazine moiety extends towards the solvent front.

G cluster_kinase Kinase ATP Binding Site cluster_inhibitor Inhibitor Molecule hinge Hinge Region (e.g., Met, Cys) gatekeeper Gatekeeper Residue solvent_front Solvent-Exposed Region aniline Aniline Ring (3-Fluoro...) aniline->hinge H-Bonds heterocycle Heterocyclic Core aniline->heterocycle heterocycle->gatekeeper van der Waals Contacts piperazine Isopropyl- piperazine heterocycle->piperazine Linker piperazine->solvent_front Solvent Interaction

Caption: Hypothesized binding of a derivative within a kinase active site.

General Synthetic Workflow

The synthesis of a target kinase inhibitor using this building block typically follows a convergent strategy. The aniline is coupled with a pre-functionalized heterocyclic core in one of the final steps.

G start1 3-Fluoro-4-(4-isopropyl- piperazin-1-yl)aniline (Building Block A) coupling C-N Cross-Coupling Reaction (e.g., Buchwald-Hartwig or SNAr) start1->coupling start2 Functionalized Heterocycle (e.g., 2,4-Dichloropyrimidine) (Building Block B) start2->coupling intermediate Crude Kinase Inhibitor coupling->intermediate purification Purification (Column Chromatography, HPLC) intermediate->purification final_product Pure Kinase Inhibitor purification->final_product analytics Characterization (NMR, MS, Purity Analysis) final_product->analytics

Caption: General workflow for kinase inhibitor synthesis.

Part 3: Experimental Protocols

The following protocols provide detailed, field-proven methodologies for using this compound in a common cross-coupling reaction.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This method is highly versatile and tolerant of a wide range of functional groups, making it a gold standard for C-N bond formation. Here, we describe the coupling with a generic 2-chloro-substituted heterocyclic core (Ar-Cl).

Objective: To synthesize a novel kinase inhibitor via Pd-catalyzed amination.

Materials:

  • This compound (1.0 eq)

  • 2-Chloro-heterocyclic Core (e.g., 2-chloropyrrolo[2,3-d]pyrimidine derivative) (1.1 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • XPhos (dicyclohexyl(2',4',6'-triisopropyl-[1,1'-biphenyl]-2-yl)phosphine) (0.04 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

  • tert-Butanol (t-BuOH), anhydrous

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reactor Setup: To a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add the 2-chloro-heterocyclic core (1.1 eq), this compound (1.0 eq), and anhydrous K₂CO₃ (2.5 eq).

  • Inert Atmosphere: Evacuate the flask and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere. Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. An inert atmosphere is critical to prevent catalyst degradation and ensure reaction efficiency.

  • Catalyst Addition: Under a positive flow of nitrogen, add Pd₂(dba)₃ (0.02 eq) and the XPhos ligand (0.04 eq). Expertise Insight: Pre-forming the active palladium catalyst is not always necessary, but adding the ligand and palladium source together under inert gas is crucial. XPhos is a bulky, electron-rich phosphine ligand that is highly effective for coupling with anilines.

  • Solvent Addition: Add anhydrous t-BuOH via syringe to the flask to achieve a concentration of approximately 0.1 M with respect to the aniline.

  • Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 6-12 hours. A successful reaction will show the consumption of the aniline starting material and the appearance of a new, more non-polar product spot.

  • Workup: a. Cool the reaction mixture to room temperature. b. Filter the mixture through a pad of Celite® to remove the inorganic base and palladium residues. Wash the pad with ethyl acetate. c. Combine the filtrates and concentrate under reduced pressure to obtain the crude product.

  • Purification: a. Dissolve the crude residue in a minimal amount of dichloromethane (DCM). b. Adsorb the material onto silica gel. c. Purify by flash column chromatography using a suitable solvent gradient (e.g., a gradient of 0-10% methanol in DCM). d. Combine fractions containing the pure product and concentrate under reduced pressure to yield the final compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). Assess purity using HPLC.

Self-Validation Note: A parallel reaction run without the palladium catalyst should show no product formation, confirming the catalytic nature of the process. The final purity should be >95% by HPLC for use in biological assays. A similar protocol is described in the synthesis of pyrrolopyrimidine kinase inhibitors.[8]

Protocol 2: Nucleophilic Aromatic Substitution (SNAr)

For highly electron-deficient heterocyclic cores, a direct SNAr reaction can be an effective, metal-free alternative.

Objective: To synthesize a novel kinase inhibitor via SNAr.

Materials:

  • This compound (1.0 eq)

  • Electron-Deficient Chloro-heterocycle (e.g., 4-chloro-7-nitrobenzofurazan) (1.0 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the electron-deficient chloro-heterocycle (1.0 eq) and this compound (1.0 eq) in DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the mixture. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, driving it to completion.

  • Reaction: Stir the mixture at a temperature ranging from room temperature to 100 °C, depending on the reactivity of the electrophile. Monitor the reaction by TLC or LC-MS.

  • Workup: a. Upon completion, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. b. Extract the aqueous layer three times with ethyl acetate. c. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. d. Concentrate the filtrate under reduced pressure.

  • Purification & Characterization: Purify and characterize the product as described in Protocol 1.

Part 4: Representative Applications & Data

The utility of the fluoro-piperazinyl-aniline scaffold is evident in the literature, with many analogues showing potent inhibition of various kinases.

Scaffold/Compound ClassTarget Kinase(s)Reported Activity (IC₅₀)Reference Context
Pyrrolo[2,1-f][1][4][9]triazine Derivativesc-Met40 nM - 90 nMDerivatives of a related 3-fluoro-4-(...)-aniline scaffold show potent c-Met inhibition.[10][11][12]
Quinazoline-based InhibitorsEGFR, VEGFR21 nM - 10 nMThe 4-anilino-quinazoline is a classic kinase inhibitor core; fluoro-substitution on the aniline is a common optimization strategy.[5]
1,2,6-Thiadiazinone DerivativesVarious solid tumor lines5-15 µMScaffolds incorporating substituted anilines and piperazines have been explored for broad anti-cancer activity.[13]
Pyrrolo[2,3-d]pyrimidine InhibitorsVariousPotent InhibitionThis core is found in several approved drugs, often coupled with substituted anilines.[8]

Conclusion

This compound is more than just a chemical reagent; it is a strategically designed building block that provides a robust starting point for the synthesis of advanced kinase inhibitors. It elegantly combines a proven hinge-binding element with features that enhance metabolic stability and allow for the fine-tuning of pharmacokinetic properties. The protocols detailed herein offer reliable and scalable methods for incorporating this valuable scaffold into drug discovery pipelines, empowering researchers to rapidly generate and test novel therapeutic candidates.

References

  • Romanelli, M.N., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link][1][3]

  • ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from ResearchGate. [Link]

  • ResearchGate. (n.d.). Structures of FDA-approved anticancer drugs based on piperazine rings. Retrieved from ResearchGate. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2- pyridinylamine derivatives as c-Met kinase inhibitors. CRIS UPC. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. Journal of Computer-Aided Molecular Design, 25(4), 349-69. [Link]

  • Wallace, M.B., et al. (2007). A Concise Synthesis of a Novel Antiangiogenic Tyrosine Kinase Inhibitor. Organic Process Research & Development, 11(4), 738-741. [Link]

  • Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1][4][9]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemistry & Biodiversity. [Link]

  • Boyd, M.R., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3123. [Link]

  • Caballero, J., et al. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][4][9]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate. [Link]

  • Iuras, A.C., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 23(19), 11885. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. Retrieved from PubChem. [Link]

Sources

experimental protocols for N-arylation of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Advanced N-Arylation Protocols: Targeting 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline in Medicinal Chemistry

Introduction: The Central Role of C–N Bond Formation

The construction of carbon-nitrogen (C–N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Aryl amines are privileged scaffolds found in a vast array of biologically active molecules. The specific substrate, This compound , represents a versatile building block. The fluorine substituent can enhance metabolic stability and binding affinity, while the isopropylpiperazine moiety can improve solubility and provides a vector for further functionalization.

Historically, the synthesis of aryl amines was dominated by methods like nucleophilic aromatic substitution (SNAr) or copper-mediated Ullmann condensations, which often required harsh reaction conditions and had limited substrate scope.[1] The advent of palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination, revolutionized C–N bond formation, offering milder conditions, broader functional group tolerance, and greater efficiency.[2][3]

This guide provides an in-depth analysis and detailed protocols for the N-arylation of this compound. We will dissect the mechanistic underpinnings of the Buchwald-Hartwig amination, explore the critical parameters that govern its success, and provide field-proven, step-by-step protocols for both conventional and microwave-assisted synthesis.

Pillar 1: Mechanistic Insight – The "Why" Behind the Reaction

A profound understanding of the reaction mechanism is not merely academic; it is the foundation for rational experimental design and effective troubleshooting. The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.

The catalytic cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. The general reactivity order for the aryl halide is I > Br ~ OTf > Cl.[4][5]

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the formation of the desired C–N bond, yielding the arylated amine product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[4][5]

An unproductive side reaction, β-hydride elimination, can sometimes compete with reductive elimination, particularly with certain substrates and ligands.[2]

Buchwald_Hartwig_Cycle cluster_main Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) (Active Catalyst) OA_Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition + Ar-X Amido_Complex L-Pd(II)(Ar)(NHR') OA_Complex->Amido_Complex Amine Binding & Deprotonation + R'-NH₂ - HX Amido_Complex->Pd0 Amido_Complex->Pd0 Product Ar-NHR' (Product) Amido_Complex->Product Reductive Elimination

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Pillar 2: Experimental Design & Parameter Optimization

The success of a Buchwald-Hartwig amination hinges on the judicious selection of four key components: the palladium source and ligand (the catalyst system), the base, and the solvent.

The Catalyst System: Palladium and Ligand Synergy

The choice of the phosphine ligand is arguably the most critical factor for a successful transformation. The evolution of these ligands has enabled the coupling of increasingly challenging substrates under milder conditions.

  • Palladium Precatalyst: While Pd(0) is the active species, air-stable Pd(II) sources like Pd(OAc)₂ are commonly used. These require in situ reduction, which can be facilitated by the phosphine ligand or the amine itself.[6] More advanced, well-defined "precatalysts" (e.g., palladacycles) are designed to rapidly generate the active Pd(0) species upon exposure to a base, leading to more reproducible results.[5]

  • Ligand Selection: For an electron-rich primary aniline like our substrate, sterically hindered, electron-rich biaryl monophosphine ligands are the gold standard.[3] These bulky ligands promote the formation of a monoligated palladium species, which accelerates both the oxidative addition and the crucial reductive elimination step, while inhibiting the formation of inactive catalyst species.[2]

Ligand GenerationExamplesCharacteristics & Use Cases
First Generation P(o-tolyl)₃Limited scope, often requiring harsh conditions.
Bidentate BINAP, DPPFImproved reliability for primary amines and aryl iodides.[2]
Bulky Biaryl XPhos, RuPhos, BrettPhosState-of-the-art. Broad scope, high activity for aryl chlorides, and enables room-temperature reactions.[3][7] BrettPhos is particularly effective for primary amines.[6]

For the N-arylation of this compound, a bulky biaryl phosphine ligand from the third generation is strongly recommended to ensure high yield and broad applicability, especially when using less reactive aryl chlorides.

Base Selection: The Proton Abstractor

The base's primary role is to deprotonate the amine, facilitating its coordination to the palladium center. The choice of base must balance reactivity with the functional group tolerance of the substrates.

Base TypeExamplespKaHConsiderations
Strong/Non-nucleophilic NaOtBu, KOtBu, LHMDS~19Highly effective and widely used. Can be incompatible with base-sensitive functional groups like esters or nitro groups.[6]
Weaker/Inorganic K₃PO₄, K₂CO₃, Cs₂CO₃~10-12Offer broader functional group tolerance. May require higher temperatures or longer reaction times. Cs₂CO₃ is noted for its good solubility.[5]
Solvent & Temperature Considerations
  • Solvents: Anhydrous, aprotic polar solvents are standard. Toluene, dioxane, and THF are the most common choices.[6] It is crucial to degas the solvent to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Temperature: While early protocols required high temperatures (80-110 °C), modern catalyst systems can often facilitate reactions at or near room temperature.[8][9] However, for less reactive coupling partners (e.g., aryl chlorides), heating is generally necessary to achieve a reasonable reaction rate.

  • Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful technique to dramatically reduce reaction times, often from hours to minutes, by efficiently heating the reaction mixture.[10][11] This can also lead to cleaner reactions and improved yields.

Pillar 3: Verifiable Protocols & Workflows

The following protocols provide detailed, step-by-step guidance for the N-arylation of this compound.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reagents: 1. Aniline Substrate 2. Aryl Halide 3. Base 4. Pd Precatalyst & Ligand setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Reaction Execution (Conventional Heat or Microwave) solvent->reaction monitoring Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up (Quench, Extraction) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Characterization (NMR, MS) purification->analysis end End analysis->end

Figure 2: General experimental workflow for N-arylation.

Protocol 1: General Buchwald-Hartwig N-Arylation (Conventional Heating)

This protocol is a robust starting point for a wide range of aryl halide coupling partners.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Bromide) (1.1 - 1.2 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • XPhos (2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equiv)

  • Anhydrous, Degassed Toluene (0.1 - 0.2 M)

  • Oven-dried reaction vessel with stir bar

  • Inert atmosphere supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask or sealed reaction vial under an inert atmosphere, add this compound, the aryl halide, sodium tert-butoxide, Pd₂(dba)₃, and the XPhos ligand.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction Execution: Seal the vessel tightly and place it in a preheated oil bath at 100-110 °C. Stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate in vacuo. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Protocol 2: Microwave-Assisted N-Arylation

This protocol leverages microwave irradiation for rapid optimization and synthesis.

Reagents & Materials:

  • This compound (1.0 equiv)

  • Aryl Halide (e.g., Aryl Chloride) (1.2 equiv)

  • BrettPhos Palladacycle G3 (2-3 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, Degassed 1,4-Dioxane (0.2 - 0.5 M)

  • Microwave reaction vial with stir bar

Procedure:

  • Reaction Setup: To a microwave reaction vial, add this compound, the aryl halide, potassium phosphate, and the BrettPhos Palladacycle precatalyst.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane.

  • Reaction Execution: Seal the vial with a cap. Place it in the microwave reactor. Irradiate at 120-140 °C for 20-60 minutes.[11]

  • Work-up & Purification: After cooling to room temperature, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue as described in Protocol 1.

ParameterProtocol 1 (Conventional)Protocol 2 (Microwave)
Catalyst System Pd₂(dba)₃ / XPhosBrettPhos Palladacycle G3
Base NaOtBuK₃PO₄
Solvent Toluene1,4-Dioxane
Temperature 100-110 °C120-140 °C
Time 12-24 hours20-60 minutes
Key Advantage Robust, widely applicableRapid, efficient for high-throughput synthesis

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive Catalyst: Pd(0) oxidized by air; poor reduction of Pd(II) precatalyst.Ensure a properly inert atmosphere and use freshly degassed, anhydrous solvents. Consider using a well-defined palladacycle precatalyst.[9]
Poor Ligand Choice: Ligand is not bulky/electron-rich enough for the substrate.Switch to a more appropriate biaryl phosphine ligand like XPhos, RuPhos, or BrettPhos.[12]
Inappropriate Base: Base is too weak for the reaction conditions or insoluble.Switch to a stronger base like NaOtBu or LHMDS. If using an inorganic base, ensure vigorous stirring.
Hydrodehalogenation of Aryl Halide Water present in the reaction mixture; β-hydride elimination pathway is competitive.Use rigorously dried reagents and solvents. A different ligand may alter the relative rates of reductive elimination vs. β-hydride elimination.
Product Decomposition Reaction temperature is too high or reaction time is too long.Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.[13]
Inconsistent Results Variable quality of reagents (especially base or solvent); inconsistent inert atmosphere.Use high-purity reagents from a reliable source. Use a glovebox for reaction setup to ensure a consistently inert environment.

References

  • Buchwald-Hartwig Coupling: Mechanism & Examples.

  • Buchwald–Hartwig amination.

  • Buchwald-Hartwig Amination.

  • Buchwald Ligands Review.

  • Buchwald-Hartwig Cross Coupling Reaction.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.

  • Copper-Catalyzed Arylation of Nitrogen Heterocycles from Anilines under Ligand-Free Conditions.

  • Copper‐Catalyzed the N‐arylation of Various Anilines 5 with...

  • An efficient and simple aqueous N-heterocyclization of aniline derivatives: microwave-assisted synthesis of N-aryl azacycloalkanes. [Semantic Scholar]([Link] empec/b07963d7e5d8a901e4034874415893325c83b879)

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • The Buchwald–Hartwig Amination After 25 Years.

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.

  • A room temperature copper catalyzed N-selective arylation of β-amino alcohols with iodoanilines and aryl iodides.

  • Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles.

  • Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one.

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development.

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.

  • Copper-catalyzed N-arylation of amines with aryliodonium ylides in water.

  • Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib.

  • Ullmann condensation.

  • Palladium-Catalyzed para-C-H Arylation of Anilines with Aromatic Halides.

  • Microwave-assisted green synthesis of anilines, phenols, and benzenediamines without transition metals, ligands, or organic solvents.

  • Palladium-catalyzed synthesis of N-aryl-2-benzylindolines via tandem arylation of 2-allylaniline: control of selectivity through in situ catalyst modification.

  • Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones.

  • Optimizing reaction conditions for N-arylation of piperazine.

  • Microwave-Assisted Synthesis of 3-Nitroindoles from N-Aryl Enamines via Intramolecular Arene–Alkene Coupling.

  • Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.

  • Aryne-Enabled C-N Arylation of Anilines.

  • (PDF) Aryne‐Enabled C−N Arylation of Anilines.

  • Substitution Effects in Aryl Halides and Amides into the Reaction Mechanism of Ullmann-Type Coupling Reactions.

  • Ullmann-type N-arylation of anilines with alkyl(aryl)sulfonium salts.

  • How To: Troubleshoot a Reaction.

  • Nickel-Catalyzed N-Arylation of Fluoroalkylamines.

  • Optimizing reaction conditions for N-arylation of 2-Chloro-4-methylpyrimidin-5-amine.

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!.

  • Need help with N-Arylation reaction.

  • Troubleshooting Thin Layer Chromatography.

  • Application Notes and Protocols for N-arylation Reactions of ortho-methyl 4-Anilino-1-Boc-piperidine.

  • Nickel‐Catalyzed N‐Arylation of Fluoroalkylamines.

Sources

Application Notes & Protocols: The 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline Scaffold in Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

The Strategic Value of the 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline Scaffold

The this compound scaffold has emerged as a cornerstone in contemporary medicinal chemistry, particularly in the design of targeted therapies like kinase inhibitors. Its value does not stem from a single feature but from the synergistic interplay of its three key components: the fluorinated aniline core, the 1,4-disubstituted piperazine ring, and the terminal isopropyl group. This guide elucidates the strategic rationale behind employing this scaffold and provides robust protocols for its synthesis, derivatization, and biological evaluation.

The Fluorinated Aniline Core: A Hub of Modulated Activity

The aniline moiety provides a synthetically tractable handle, primarily for amide bond formation or cross-coupling reactions. The strategic placement of a fluorine atom ortho to the amine is a critical design element.

  • Modulation of Basicity (pKa): Fluorine is the most electronegative element, and its powerful electron-withdrawing nature significantly lowers the pKa of the aniline nitrogen.[1][2] This reduced basicity can be crucial for improving cell membrane permeability and oral bioavailability, as a less basic compound is less likely to be protonated in the gastrointestinal tract.[1]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong compared to a carbon-hydrogen bond.[1] Placing fluorine at a position susceptible to oxidative metabolism by cytochrome P450 enzymes can effectively block this metabolic "soft spot," thereby increasing the drug's half-life and overall exposure.[3][4]

  • Enhanced Target Binding: Fluorine can participate in unique, non-covalent interactions with protein targets, including hydrogen bonds and dipole-dipole interactions, which can enhance binding affinity and selectivity.[2][5]

The Piperazine Moiety: A "Privileged" Pharmacokinetic and Linking Element

The piperazine ring is recognized as a "privileged scaffold" in drug discovery, appearing in a multitude of FDA-approved drugs.[6][7] Its inclusion is a deliberate strategy to optimize drug-like properties.

  • Aqueous Solubility and Bioavailability: As a diprotic base, the piperazine ring can be protonated under physiological conditions, which often enhances the aqueous solubility of the parent molecule.[6][8][9] This is a key factor in achieving good oral bioavailability.

  • Versatile Linker: The piperazine ring serves as a rigid and reliable linker, connecting the aniline core to another pharmacophoric element.[10] It provides a defined spatial orientation for substituents, which is essential for precise interaction with a biological target, such as the ATP-binding pocket of a kinase.[6]

  • Chemical Tractability: The secondary amine of a monosubstituted piperazine offers a straightforward point for further chemical modification, allowing for the exploration of structure-activity relationships (SAR).[11][12]

The N-Isopropyl Group: Fine-Tuning Lipophilicity and Selectivity

The choice of the N-substituent on the piperazine ring is critical for modulating the molecule's overall physicochemical profile. The isopropyl group is a common choice that balances several key properties.

  • Lipophilicity: It adds a degree of lipophilicity, which can be crucial for optimizing membrane permeability and achieving the desired balance between solubility and permeability for oral absorption.

  • Steric Influence: The branched nature of the isopropyl group can provide steric hindrance that influences the molecule's preferred conformation and can create specific, favorable interactions within a binding pocket or prevent undesirable off-target interactions.

Synthesis and Characterization of the Scaffold

The synthesis of this compound is typically achieved via a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by a nitro group reduction. This approach is reliable and scalable. A similar strategy is employed for the synthesis of related compounds like 3-fluoro-4-morpholinoaniline, an intermediate for the antibiotic linezolid.[13]

Protocol 1: Synthesis of this compound

Step A: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

  • Reagent Preparation: To a 250 mL round-bottom flask, add 3,4-difluoronitrobenzene (1.0 eq.), 1-isopropylpiperazine (1.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).

  • Solvent Addition: Add acetonitrile (ACN) as the solvent (approx. 5 mL per mmol of the limiting reagent).

  • Reaction Execution:

    • Equip the flask with a reflux condenser and a magnetic stir bar.

    • Heat the reaction mixture to reflux (approx. 82°C) with vigorous stirring.

    • Rationale: The SNAr reaction is facilitated by the electron-withdrawing nitro group, which activates the aromatic ring. The substitution occurs preferentially at the C4 position (para to the nitro group) due to superior resonance stabilization of the Meisenheimer intermediate. K₂CO₃ acts as a base to neutralize the HF by-product.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS until the 3,4-difluoronitrobenzene is consumed (typically 4-8 hours).

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the crude product, which can be purified by flash column chromatography if necessary.

Step B: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the product from Step A (1.0 eq.) in ethanol or methanol.

  • Catalyst Addition: Carefully add palladium on carbon (10% Pd/C, ~5 mol% Pd).

  • Hydrogenation:

    • Seal the flask and evacuate and backfill with hydrogen gas (H₂) from a balloon or a hydrogenation apparatus.

    • Stir the mixture vigorously under a positive pressure of H₂ at room temperature.

    • Rationale: The nitro group is readily reduced to a primary amine via catalytic hydrogenation. This method is clean and high-yielding. Alternative reducing agents like iron powder in acidic medium (e.g., Fe/NH₄Cl) can also be used.[13]

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-6 hours).

  • Workup and Isolation:

    • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric; do not allow the filter cake to dry completely in the air.

    • Rinse the filter cake with additional solvent (ethanol or methanol).

    • Concentrate the filtrate under reduced pressure to yield the final product, this compound, typically as a solid.

Characterization: The final compound should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Application in Kinase Inhibitor Design

This scaffold is a highly effective starting point for the development of kinase inhibitors. The aniline nitrogen serves as a key hydrogen bond donor, often interacting with the "hinge" region of the kinase ATP-binding pocket. The remainder of the molecule extends into the pocket, where modifications can be made to enhance potency and selectivity.

Illustrative Drug Discovery Workflow

The following diagram outlines a typical workflow for developing a kinase inhibitor starting from the this compound scaffold.

G cluster_0 Discovery Phase cluster_1 Optimization Phase cluster_2 Preclinical Phase Scaffold Scaffold Selection 3-Fluoro-4-(4-isopropyl- piperazin-1-yl)aniline Library Library Synthesis (e.g., Suzuki Coupling) Scaffold->Library HTS High-Throughput Screening (Kinase Inhibition Assay) Library->HTS Hit Hit Identification HTS->Hit SAR SAR Studies (Iterative Synthesis) Hit->SAR ADME ADME/Tox Profiling (In Vitro) SAR->ADME Lead Lead Optimization SAR->Lead ADME->Lead InVivo In Vivo Efficacy & Pharmacokinetics Lead->InVivo Candidate Preclinical Candidate Selection InVivo->Candidate

Caption: A typical drug discovery workflow using the aniline scaffold.

Structure-Activity Relationship (SAR) Insights

The table below presents hypothetical SAR data for a series of kinase inhibitors built upon the scaffold, illustrating how systematic modifications can impact biological activity. The core is coupled to various aryl groups via a Suzuki reaction.

Compound IDR Group (via Suzuki coupling)Kinase X IC₅₀ (nM)Rationale for Change
1a Phenyl520Initial baseline compound.
1b 4-Methoxyphenyl250Addition of H-bond acceptor improves potency.
1c 3-Hydroxyphenyl85H-bond donor forms a key interaction in the pocket.
1d 4-Pyridyl60Introduces a basic nitrogen to engage with acidic residues and improve solubility.
1e 3-Cyano-4-fluorophenyl15Electron-withdrawing groups and fluorine enhance binding through specific polar interactions.

Experimental Protocol for Scaffold Derivatization: Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling is a powerful C-C bond-forming reaction ideal for derivatizing the aniline scaffold.[14][15] The primary amine is first protected or converted to a more stable functional group (e.g., via acylation) before performing the coupling on an appropriately halogenated version of the scaffold. For this protocol, we will assume the starting material is N-(5-bromo-2-fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide .

Protocol 2: Suzuki-Miyaura Cross-Coupling
  • Reaction Setup:

    • To a dry Schlenk flask containing a magnetic stir bar, add N-(5-bromo-2-fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.5 eq.).

    • Rationale: The base is crucial for activating the boronic acid to facilitate transmetalation to the palladium center.[16]

  • Catalyst/Ligand Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) or a combination of a palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and a phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) catalyst.

  • Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v), via syringe.

  • Reaction Execution: Heat the mixture to 90-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction by LC-MS until the starting aryl bromide is consumed (typically 6-18 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash with water and brine, then dry the organic layer over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

  • Deprotection: The acetamide protecting group can be removed under acidic or basic conditions (e.g., HCl in methanol or LiOH in THF/water) to yield the final aniline derivative.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd [Ar-Pd(II)(X)L2] Pd0->OxAdd Oxidative Addition Trans [Ar-Pd(II)(R)L2] OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination ArR Ar-R Trans->ArR Product center ArX Ar-X ArX->OxAdd RBY2 R-B(OR)2 RBY2->Trans Base Base Base->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Biological Evaluation: In Vitro Kinase Assay

Once a library of derivatives has been synthesized, they must be evaluated for their ability to inhibit the target kinase. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

Protocol 3: ADP-Glo™ Kinase Assay (Promega)
  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, BSA, and DTT at the optimal pH for the target kinase.

    • ATP/Substrate Solution: Prepare a solution in kinase buffer containing the kinase's specific substrate peptide and ATP at a concentration close to its Kₘ value.

    • Test Compounds: Prepare serial dilutions of the synthesized compounds in DMSO, then dilute further into kinase buffer to the desired final concentrations.

  • Kinase Reaction:

    • In a 384-well plate, add 2.5 µL of the test compound solution or control (DMSO for 100% activity, staurosporine for 0% activity).

    • Add 2.5 µL of the target kinase enzyme solution.

    • Initiate the reaction by adding 5 µL of the ATP/Substrate solution.

    • Incubate the plate at 30°C for 60 minutes.

  • Signal Generation:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and generate a luminescent signal via a luciferase reaction. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Read the luminescence on a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.

Kinase Inhibition Assay Workflow

G A 1. Plate Compounds (Serial Dilutions) B 2. Add Kinase Enzyme A->B C 3. Initiate Reaction (Add ATP/Substrate) B->C D 4. Incubate (e.g., 60 min @ 30°C) C->D E 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) D->E F 6. Generate Signal (Add Kinase Detection Reagent) E->F G 7. Read Luminescence F->G H 8. Data Analysis (Calculate IC50) G->H

Caption: Step-by-step workflow for an in vitro kinase inhibition assay.

References

  • Priya A, Mahesh Kumar N, and Shachindra L Nargund. (2025). Fluorine in drug discovery: Role, design and case studies. .

  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online.
  • ResearchGate. (2025). Role of Fluorine in Drug Design and Drug Action.
  • BenchChem. (2025). Role of piperazine scaffolds in medicinal chemistry. BenchChem.
  • LE STUDIUM. (n.d.). Fluorine as a key element in modern drug discovery and development. LE STUDIUM.
  • Inhance Technologies. (2025). How Is Fluorine Used in the Medical Field?. Inhance Technologies.
  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Scilit. (n.d.). The medicinal chemistry of piperazines: A review. Scilit.
  • PubMed. (n.d.). The medicinal chemistry of piperazines: A review. PubMed.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. BenchChem.
  • CRIS UPC. (n.d.). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][3][6]triazin-4-yloxy)aniline, 3-fluoro-4-(1H- pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2- pyridinylamine derivatives as c-Met kinase inhibitors. CRIS UPC.

  • PubMed. (2011). Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][1][3][6]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline, and 4-(4-amino-2-fluorophenoxy)-2-pyridinylamine derivatives as c-Met kinase inhibitors. PubMed.

  • Royal Society of Chemistry. (n.d.). An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling. Green Chemistry (RSC Publishing).
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal.
  • PubMed. (n.d.).
  • ResearchGate. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • PubMed. (n.d.).

Sources

Application Notes and Protocols: Electrophilic Aromatic Substitution of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: A Scaffold of Medicinal Significance

3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is a substituted aniline derivative of considerable interest in medicinal chemistry. Its structural motifs, including the fluorinated phenyl ring and the N-alkylated piperazine, are frequently incorporated into pharmacologically active molecules. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine moiety is a common feature in compounds targeting various receptors and enzymes. As a versatile building block, this aniline is a key precursor for the synthesis of a diverse range of more complex molecules, particularly kinase inhibitors and other targeted therapeutics. Understanding its reactivity towards electrophiles is paramount for its effective utilization in drug discovery and development programs.

This guide provides a detailed exploration of the electrophilic aromatic substitution (EAS) reactions of this compound, offering both mechanistic insights and practical, field-proven protocols for key transformations.

Electronic Landscape and Reactivity Profile

The reactivity of this compound in electrophilic aromatic substitution is governed by the interplay of its substituents:

  • Amino Group (-NH₂): The primary amino group is a powerful activating, ortho, para-directing group due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring through resonance. This significantly increases the electron density of the ring, making it highly susceptible to electrophilic attack.

  • Fluorine Atom (-F): The fluorine atom exhibits a dual electronic effect. It is strongly electronegative, exerting an electron-withdrawing inductive effect (-I), which deactivates the ring. However, it also possesses lone pairs of electrons that can be donated to the ring via resonance (+M effect), which is an activating effect. For fluorine, the inductive effect generally outweighs the resonance effect, making it a deactivating group overall. However, it still directs incoming electrophiles to the ortho and para positions. In the context of our molecule, the fluorine is meta to the amino group, and its influence will be considered in conjunction with the other substituents.

  • Isopropylpiperazinyl Group (-C₄H₈N(i-Pr)): This bulky alkylamino group is also an activating, ortho, para-directing substituent due to the lone pair on the nitrogen atom adjacent to the ring.

Overall Reactivity and Regioselectivity:

The combined effect of these substituents makes the aromatic ring of this compound highly activated towards electrophilic attack. The powerful activating effect of the amino and piperazinyl groups will dominate. The substitution pattern will be directed to the positions ortho and para to these activating groups. Given the existing substitution, the primary sites for electrophilic attack are the positions ortho to the amino group.

However, the high reactivity of the amino group presents a significant challenge. Direct electrophilic substitution on unprotected anilines often leads to undesirable side reactions, including:

  • Polysubstitution: The activated ring can react multiple times with the electrophile.

  • Oxidation: The electron-rich aniline is susceptible to oxidation, especially under the acidic conditions often required for EAS reactions like nitration and sulfonation.

  • Reaction at the Amino Group: The amino group itself is nucleophilic and can react with the electrophile.

To circumvent these issues, a common and highly effective strategy is to protect the amino group by converting it to a less activating amide, most commonly an acetamide. This N-acetylation moderates the reactivity of the ring, prevents side reactions at the amino group, and introduces steric bulk that often favors substitution at the para position relative to the protected amino group. The acetyl protecting group can be readily removed by hydrolysis at the end of the synthetic sequence.

Diagram of the N-Acetylation Protection Strategy

N-Acetylation Protection Strategy Start This compound Protected N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide Start->Protected Ac₂O or AcCl, Base Substituted Substituted Acetamide Derivative Protected->Substituted Electrophile (E⁺) FinalProduct Substituted Aniline Derivative Substituted->FinalProduct Hydrolysis (H⁺ or OH⁻)

Caption: Workflow for electrophilic substitution of the target aniline.

Experimental Protocols

The following protocols are provided as a guide and may require optimization based on the specific electrophile and desired product.

Protocol 1: N-Acetylation of this compound

Rationale: This initial step is crucial for moderating the reactivity of the aniline and ensuring selective monosubstitution in subsequent electrophilic aromatic substitution reactions. Acetic anhydride is a readily available and effective acetylating agent. A mild base like pyridine or triethylamine is used to neutralize the acetic acid byproduct.

Materials:

  • This compound

  • Acetic anhydride (Ac₂O)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add pyridine or triethylamine (1.2 eq) to the stirred solution.

  • Add acetic anhydride (1.1 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide can be purified by recrystallization or column chromatography if necessary.

Protocol 2: Electrophilic Bromination of N-acetylated Aniline

Rationale: Bromination is a common electrophilic halogenation reaction. Using N-bromosuccinimide (NBS) as the bromine source is often preferred over molecular bromine as it is easier to handle and can lead to more selective reactions. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile.

Materials:

  • N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide (from Protocol 1)

  • N-Bromosuccinimide (NBS)

  • Dimethylformamide (DMF) or Acetonitrile

  • Water

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide (1.0 eq) in DMF or acetonitrile in a round-bottom flask.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature, stirring for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated aqueous Na₂S₂O₃ solution to remove any unreacted bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the brominated acetamide.

Protocol 3: Sulfonylation of N-acetylated Aniline

Rationale: The introduction of a sulfonyl group is a key transformation in the synthesis of many sulfonamide drugs. Benzenesulfonyl chloride is a common sulfonating agent. The reaction is typically performed in the presence of a base to neutralize the HCl byproduct.

Materials:

  • N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide (from Protocol 1)

  • Benzenesulfonyl chloride

  • Pyridine

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide (1.0 eq) in pyridine or a mixture of DCM and pyridine at 0 °C.

  • Slowly add benzenesulfonyl chloride (1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl to remove excess pyridine.

  • Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Protocol 4: Deprotection of the Acetyl Group

Rationale: The final step in the sequence is the removal of the acetyl protecting group to regenerate the free aniline. This is typically achieved by acid or base-catalyzed hydrolysis.

Materials:

  • Substituted N-(3-Fluoro-4-(4-isopropylpiperazin-1-yl)phenyl)acetamide (from Protocol 2 or 3)

  • Hydrochloric acid (concentrated) or Sodium hydroxide solution

  • Ethanol or Methanol

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or solid NaHCO₃

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure (Acidic Hydrolysis):

  • Dissolve the acetylated compound in a mixture of ethanol or methanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize by the careful addition of a saturated aqueous NaHCO₃ solution or solid NaHCO₃ until the solution is basic.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate under reduced pressure to obtain the final substituted aniline.

  • Purify by column chromatography or recrystallization if necessary.

Visualization of Reaction Pathway

Electrophilic Aromatic Substitution Pathway cluster_0 Protection cluster_1 Electrophilic Substitution cluster_2 Deprotection Aniline This compound Acetamide N-Acetylated Aniline Aniline->Acetamide Ac₂O, Pyridine Substituted_Acetamide Substituted Acetamide Acetamide->Substituted_Acetamide Electrophile Electrophile (E⁺) (e.g., Br⁺, SO₃H⁺) Electrophile->Substituted_Acetamide Final_Product Substituted Aniline Product Substituted_Acetamide->Final_Product H⁺/H₂O or OH⁻/H₂O

Caption: A three-stage workflow for the synthesis of substituted anilines.

Quantitative Data Summary

Reaction StepReagentsTypical Yield (%)Purity (%)Notes
N-Acetylation Acetic anhydride, Pyridine>90>95Generally a clean and high-yielding reaction.
Bromination N-Bromosuccinimide70-85>98Regioselectivity is high, favoring the position ortho to the amino group.
Sulfonylation Benzenesulfonyl chloride, Pyridine60-80>95Reaction times can be longer.
Deprotection HCl, Ethanol>85>98Typically a straightforward hydrolysis.

Note: Yields and purity are estimates and can vary based on reaction scale and purification methods.

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of organic synthesis and have been adapted from procedures reported for structurally similar compounds. Each step includes a recommendation for monitoring the reaction progress by Thin Layer Chromatography (TLC), which is a fundamental technique for ensuring the reaction has gone to completion and for identifying the formation of any significant byproducts. The purification methods suggested, such as extraction, washing, and chromatography, are standard and effective for isolating the desired products in high purity. For definitive structural confirmation of all intermediates and final products, it is imperative to use analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

References

  • University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]

  • Cortes, S. (2020). 10.4: Electrophilic Aromatic Substitution. Chemistry LibreTexts. Retrieved from [Link]

  • Wikipedia. (2023). Vilsmeier–Haack reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Lu, H., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 582. Retrieved from [Link]

Application Notes & Protocols: Synthetic Strategies for 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the principal synthetic routes for the preparation of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline, a key intermediate in medicinal chemistry. The strategic incorporation of a fluorine atom and a substituted piperazine moiety into an aniline scaffold imparts unique physicochemical properties that are highly desirable in modern drug discovery.[1] This document details robust, field-proven protocols for the synthesis of the core molecule and its subsequent derivatization. Methodologies covered include classical nucleophilic aromatic substitution (SNAr), modern palladium-catalyzed cross-coupling reactions, and functional group transformations of the aniline moiety. Each protocol is designed to be self-validating, with explanations of the underlying chemical principles and experimental considerations to ensure reproducibility and success.

Introduction: The Strategic Importance of Fluorinated Piperazinyl Anilines

The compound this compound serves as a versatile building block in the synthesis of biologically active molecules, particularly kinase inhibitors and other targeted therapeutics.[2] The structure's value is derived from three key components:

  • The Aniline Core: A primary aromatic amine that provides a crucial vector for further chemical modification, allowing for the construction of amides, sulfonamides, Schiff bases, and various heterocyclic systems.[3][4]

  • The Fluorine Substituent: The introduction of a fluorine atom at the C3 position significantly modulates the electronic properties of the aromatic ring and the basicity of the aniline nitrogen. In a drug development context, fluorine can enhance metabolic stability, improve binding affinity to biological targets, and optimize pharmacokinetic profiles.[1][3]

  • The N-isopropylpiperazine Moiety: This group enhances solubility and provides a basic nitrogen center that can be protonated at physiological pH, often improving drug-target interactions and oral bioavailability.

This guide explores the most effective and scalable synthetic pathways to access this valuable scaffold and its derivatives.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most direct and widely employed strategy for constructing the 4-piperazinyl-aniline core is a two-step sequence involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. The presence of a strong electron-withdrawing group, such as a nitro group, is essential to activate the aromatic ring for nucleophilic attack by the piperazine.

Mechanistic Rationale

The SNAr reaction proceeds via a Meisenheimer complex intermediate. The electron-withdrawing nitro group, positioned para to the leaving group (a halogen, typically fluorine or chlorine), stabilizes the negative charge developed in the ring during the nucleophilic attack by the secondary amine of 1-isopropylpiperazine. Fluorine is an excellent leaving group in this context due to its high electronegativity, which enhances the electrophilicity of the carbon atom to which it is attached.

Synthetic Workflow Diagram

sn_ar_workflow start Starting Material: 1,2-Difluoro-4-nitrobenzene intermediate Intermediate: 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine start->intermediate Step 1: SNAr Reaction reagent1 1-Isopropylpiperazine Base (e.g., K2CO3) Solvent (e.g., DMSO, ACN) reagent1->start product Final Product: This compound intermediate->product Step 2: Nitro Reduction reagent2 Reduction: H2, Pd/C or SnCl2, HCl reagent2->intermediate

Caption: SNAr and Reduction Workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

  • Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2-difluoro-4-nitrobenzene (15.9 g, 100 mmol) and acetonitrile (ACN, 200 mL).

  • Reagent Addition: Add anhydrous potassium carbonate (K₂CO₃, 20.7 g, 150 mmol) to the solution, followed by the dropwise addition of 1-isopropylpiperazine (14.1 g, 110 mmol) over 15 minutes.

  • Reaction: Heat the reaction mixture to 80°C and stir vigorously for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: After completion, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the crude residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent to yield the intermediate product, which can be used in the next step without further purification or purified by column chromatography if necessary.

Step 2: Synthesis of this compound

  • Reactor Setup: In a 500 mL hydrogenation vessel, dissolve the crude 1-(2-fluoro-4-nitrophenyl)-4-isopropylpiperazine (approx. 100 mmol) from the previous step in ethanol (250 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C, 1.0 g, ~50% wet) to the solution under a nitrogen atmosphere.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitoring: Monitor the consumption of hydrogen. The reaction is complete when hydrogen uptake ceases.

  • Work-up: Carefully depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional ethanol (50 mL).

  • Purification: Concentrate the combined filtrates under reduced pressure. The resulting solid residue can be recrystallized from an ethanol/heptane mixture to afford this compound as a pure solid.

Parameter Step 1 (SNAr) Step 2 (Reduction)
Typical Yield 90-95%85-92%
Purity (Post-Purification) >98% (HPLC)>99% (HPLC)
Key Analytical Data ¹H NMR, ¹⁹F NMR, LC-MS¹H NMR, ¹³C NMR, HRMS

Alternative Pathway: Palladium-Catalyzed Buchwald-Hartwig Amination

For substrates where the SNAr pathway is not feasible or for library synthesis, the Buchwald-Hartwig amination offers a powerful alternative for forming the crucial C-N bond. This cross-coupling reaction typically involves reacting an aryl halide with an amine in the presence of a palladium catalyst and a phosphine ligand. A relevant example of this chemistry is seen in the synthesis of pyrrolopyrimidine kinase inhibitors.[2]

Synthetic Workflow Diagram

buchwald_workflow start Starting Materials: 4-Bromo-3-fluoroaniline 1-Isopropylpiperazine product Product: This compound start->product Buchwald-Hartwig Cross-Coupling catalyst Catalyst System: Pd2(dba)3 (Palladium source) XPhos (Ligand) Base (e.g., NaOtBu, K2CO3) catalyst->start solvent Solvent: Toluene or t-Butanol solvent->start

Caption: Buchwald-Hartwig Amination Workflow.

General Experimental Protocol
  • Inert Atmosphere: To an oven-dried Schlenk flask, add 4-bromo-3-fluoroaniline (1.90 g, 10 mmol), 1-isopropylpiperazine (1.54 g, 12 mmol), and sodium tert-butoxide (NaOtBu, 1.25 g, 13 mmol).

  • Catalyst Loading: In a glovebox or under a stream of argon, add the palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 92 mg, 0.1 mmol), and a suitable phosphine ligand, like XPhos (dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine, 95 mg, 0.2 mmol).[2]

  • Solvent Addition: Add anhydrous toluene (50 mL) via cannula.

  • Reaction: Seal the flask and heat the mixture to 100-110°C with vigorous stirring for 12-24 hours. Monitor the reaction by LC-MS for the disappearance of the starting aryl bromide.

  • Work-up: Cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and separate the layers.

  • Purification: Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product via flash column chromatography on silica gel to obtain the target aniline.

Derivatization of the Aniline Moiety

The primary amine of this compound is a versatile functional handle for creating a diverse library of derivatives. Common transformations include acylation to form amides, reaction with sulfonyl chlorides to form sulfonamides, and condensation with carbonyls to form Schiff bases.[3][4]

Derivatization Workflow Diagram

derivatization_workflow cluster_reactions Derivatization Reactions start 3-Fluoro-4-(4-isopropyl- piperazin-1-yl)aniline reagent1 R-COCl or (RCO)2O Base (e.g., Pyridine, TEA) start->reagent1 reagent2 R-SO2Cl Base (e.g., Pyridine) reagent3 R-CHO or R-COR' Acid Catalyst product1 Amide Derivative reagent1->product1 product2 Sulfonamide Derivative reagent2->product2 product3 Schiff Base (Imine) reagent3->product3

Caption: Common Derivatization Reactions.

Protocol: Amide Synthesis via Acylation
  • Setup: In a round-bottom flask, dissolve this compound (2.37 g, 10 mmol) in dichloromethane (DCM, 50 mL) and cool the solution to 0°C in an ice bath.

  • Base Addition: Add triethylamine (TEA, 2.1 mL, 15 mmol) to the solution.

  • Acylation: Slowly add the desired acid chloride (e.g., acetyl chloride, 0.82 g, 10.5 mmol) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor by TLC.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. The resulting amide derivative can be purified by recrystallization or column chromatography.

References

  • Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31). Royal Society of Chemistry. Retrieved from [Link]

  • 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

  • Method for preparing 3-fluorine-4 morpholinyl phenylamine. (n.d.). Google Patents.
  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022, October 18). MDPI. Retrieved from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides. (n.d.). PubMed Central. Retrieved from [Link]

  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (n.d.). MDPI. Retrieved from [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. (2023, January 31). PubMed Central. Retrieved from [Link]

  • Method for synthesizing piperazine pharmaceutical intermediate. (n.d.). Google Patents.

Sources

Application Notes and Protocols: The Strategic Use of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline in Parallel Synthesis for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the efficiency of synthesizing and screening large, diverse chemical libraries is paramount. Parallel synthesis has emerged as a cornerstone of this endeavor, enabling the rapid generation of numerous analogs for structure-activity relationship (SAR) studies. Central to the success of this strategy is the judicious selection of building blocks—molecules that impart desirable physicochemical and pharmacological properties to the final compounds. 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is one such exemplary building block, strategically designed to confer a combination of advantageous traits.

This technical guide delves into the multifaceted utility of this compound in parallel synthesis, providing detailed protocols for its incorporation into novel chemical entities. The unique structural amalgamation of a fluoroaniline moiety with an isopropyl-substituted piperazine ring offers a compelling value proposition for medicinal chemists. The fluorine atom can enhance metabolic stability, modulate pKa, and improve binding affinity through favorable electrostatic interactions[1]. The piperazine ring, a well-established "privileged scaffold" in medicinal chemistry, often improves aqueous solubility and oral bioavailability, while the N-isopropyl group provides a degree of steric bulk and lipophilicity that can be crucial for target engagement[1]. The primary aromatic amine serves as a versatile synthetic handle for a multitude of chemical transformations, most notably amide bond formations and reductive aminations, which are highly amenable to high-throughput formats.

This document will provide researchers, scientists, and drug development professionals with the foundational knowledge and practical protocols to effectively leverage this powerful building block in their parallel synthesis campaigns.

Physicochemical and Safety Profile

A thorough understanding of the physicochemical properties of a building block is critical for experimental design, particularly in the context of automated synthesis and purification. Below is a summary of the key properties of this compound and its close structural analog, 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline, which provides a reasonable estimate for the properties of the title compound.

PropertyValue (this compound)Value (3-Fluoro-4-(4-propylpiperazin-1-yl)aniline - Predicted)Source
CAS Number 835633-79-91026156-06-8[2][3]
Molecular Formula C₁₃H₂₀FN₃C₁₃H₂₀FN₃[2][3]
Molecular Weight 237.32 g/mol 237.32 g/mol [2][3]
Appearance -Light brown to brown solid[3]
Boiling Point -375.7 ± 42.0 °C[3]
Density -1.112 ± 0.06 g/cm³[3]
pKa (of the anilinium ion) -8.00 ± 0.10[3]

Safety Information:

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood, wearing personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2].

Core Applications in Parallel Synthesis: Amide Coupling and Reductive Amination

The primary amino group of this compound is a versatile functional handle for diversification in parallel synthesis. Two of the most robust and widely utilized reactions for this purpose are amide bond formation and reductive amination. The following sections provide detailed, field-proven protocols for these transformations.

Protocol 1: Parallel Amide Library Synthesis

Amide bond formation is a cornerstone of medicinal chemistry, and its adaptation to parallel synthesis allows for the rapid generation of large libraries. This protocol describes the coupling of this compound with a diverse set of carboxylic acids in a 96-well plate format.

Causality Behind Experimental Choices:

  • Solvent: Dichloromethane (DCM) is a good choice for its ability to dissolve a wide range of organic compounds and its relatively low boiling point, which facilitates easy removal post-reaction.

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is effective even with less reactive anilines.

  • Base: N,N-Diisopropylethylamine (DIPEA) is a non-nucleophilic base that effectively scavenges the acid formed during the reaction without competing in the coupling reaction.

  • Temperature: Room temperature is generally sufficient for HATU-mediated couplings, making the protocol amenable to high-throughput automation without the need for heating blocks.

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dispense carboxylic acid stock solutions (1.1 eq) into 96-well plate prep2 Dispense HATU stock solution (1.2 eq) into each well prep1->prep2 prep3 Dispense DIPEA stock solution (2.5 eq) into each well prep2->prep3 reac1 Add this compound stock solution (1.0 eq) to each well prep3->reac1 reac2 Seal the plate and shake at room temperature for 16-24 hours reac1->reac2 work1 Quench reaction with aqueous NaHCO₃ reac2->work1 work2 Liquid-liquid extraction with DCM work1->work2 work3 Evaporate solvent work2->work3 work4 Purify via parallel HPLC work3->work4

Caption: Workflow for parallel amide library synthesis.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCM.

    • Prepare 0.22 M stock solutions of a diverse library of carboxylic acids in anhydrous DCM in a separate 96-well plate.

    • Prepare a 0.24 M stock solution of HATU in anhydrous DCM.

    • Prepare a 0.5 M stock solution of DIPEA in anhydrous DCM.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 110 µL of the respective carboxylic acid stock solution (0.0242 mmol, 1.1 eq).

    • Add 100 µL of the HATU stock solution (0.024 mmol, 1.2 eq) to each well.

    • Add 100 µL of the DIPEA stock solution (0.05 mmol, 2.5 eq) to each well.

    • Initiate the reaction by adding 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq) to each well.

  • Reaction and Monitoring:

    • Seal the reaction block securely.

    • Place the block on an orbital shaker at room temperature and agitate for 16-24 hours.

    • Reaction progress can be monitored by taking a small aliquot from a few representative wells and analyzing by LC-MS.

  • Work-up and Purification:

    • Add 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well to quench the reaction.

    • Add 500 µL of DCM to each well, seal, and shake vigorously for 5 minutes.

    • Allow the layers to separate and carefully transfer the organic (bottom) layer to a new 96-well plate.

    • Repeat the extraction with another 500 µL of DCM and combine the organic layers.

    • Evaporate the solvent in a centrifugal evaporator.

    • Re-dissolve the crude products in a suitable solvent (e.g., DMSO/methanol) for purification by parallel reverse-phase HPLC.

Protocol 2: Parallel Reductive Amination Library Synthesis

Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis for creating libraries of secondary and tertiary amines. This protocol details the reaction of this compound with a diverse set of aldehydes.

Causality Behind Experimental Choices:

  • Solvent: Dichloroethane (DCE) is often preferred for reductive aminations as it is compatible with the reducing agent and can facilitate the formation of the intermediate imine.

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for the reduction of imines in the presence of aldehydes, minimizing the undesired reduction of the starting aldehyde.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the iminium ion intermediate, which is more readily reduced.

Experimental Workflow Diagram:

G cluster_prep Plate Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Dispense this compound stock solution (1.0 eq) into 96-well plate prep2 Dispense aldehyde stock solutions (1.2 eq) into each well prep1->prep2 prep3 Add catalytic acetic acid prep2->prep3 reac1 Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) to each well prep3->reac1 reac2 Seal the plate and shake at room temperature for 12-18 hours reac1->reac2 work1 Quench reaction with aqueous NaHCO₃ reac2->work1 work2 Liquid-liquid extraction with DCM work1->work2 work3 Evaporate solvent work2->work3 work4 Purify via parallel HPLC work3->work4

Caption: Workflow for parallel reductive amination.

Step-by-Step Protocol:

  • Stock Solution Preparation:

    • Prepare a 0.2 M stock solution of this compound in anhydrous DCE.

    • Prepare 0.24 M stock solutions of a diverse library of aldehydes in anhydrous DCE in a separate 96-well plate.

  • Reaction Setup (in a 96-well reaction block):

    • To each well, add 100 µL of the this compound stock solution (0.02 mmol, 1.0 eq).

    • Add 100 µL of the respective aldehyde stock solution (0.024 mmol, 1.2 eq) to each well.

    • Add 5 µL of glacial acetic acid to each well.

    • Allow the mixture to stir for 30 minutes at room temperature to facilitate imine formation.

  • Reduction:

    • Add sodium triacetoxyborohydride (STAB) (6.4 mg, 0.03 mmol, 1.5 eq) as a solid to each well. Note: This can be done using an automated powder dispenser for high-throughput applications.

    • Seal the reaction block and place it on an orbital shaker at room temperature for 12-18 hours.

  • Work-up and Purification:

    • The work-up and purification steps are identical to those described in the amide coupling protocol (Protocol 1, step 4).

Conclusion: A Versatile Tool for Accelerated Drug Discovery

This compound represents a highly valuable and versatile building block for parallel synthesis in the pursuit of novel therapeutic agents. Its unique combination of a reactive aniline handle, a solubilizing and pharmacokinetically favorable piperazine moiety, and a metabolically stabilizing fluorine atom makes it an attractive starting point for the generation of diverse and drug-like compound libraries. The robust and scalable protocols for amide coupling and reductive amination provided herein offer a clear roadmap for the efficient incorporation of this scaffold into a multitude of chemical structures. By leveraging such strategically designed building blocks, medicinal chemists can significantly accelerate the hit-to-lead and lead optimization phases of drug discovery.

References

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Coupling Reactions of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for key coupling reactions involving 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. This versatile building block is of significant interest in pharmaceutical development due to its unique electronic and steric properties. We will delve into the mechanistic rationale behind protocol design for Buchwald-Hartwig amination and amide bond formation, offering field-proven insights to guide reaction optimization and ensure reproducible, high-yield outcomes. This document emphasizes the causality behind experimental choices, from catalyst selection to reaction work-up, to empower scientists in their synthetic campaigns.

Introduction: The Strategic Value of the Scaffold

This compound is a substituted aniline that serves as a valuable scaffold in the synthesis of complex molecules, particularly in the landscape of modern drug discovery.[1] Its structure incorporates three key features that dictate its reactivity and utility:

  • A Nucleophilic Primary Amine: The aniline -NH2 group is a potent nucleophile, making it an ideal partner for a range of C-N bond-forming reactions.

  • An Electron-Withdrawing Fluorine Atom: Positioned meta to the amine, the fluorine atom modulates the electron density of the aromatic ring and the nucleophilicity of the amine through inductive effects. This can also enhance metabolic stability and binding affinity in the final target molecule.[1][2]

  • A Sterically Demanding Isopropylpiperazine Moiety: This bulky group, located ortho to the amine, introduces significant steric hindrance. This feature can influence regioselectivity in subsequent reactions but also presents challenges that necessitate carefully optimized coupling conditions, particularly in catalyst selection.

This guide will focus on the most critical coupling reactions for this scaffold: the palladium-catalyzed Buchwald-Hartwig amination for C-N bond formation and standard amide coupling for the synthesis of carboxamides.

Caption: Key structural features of this compound.

Buchwald-Hartwig Amination: Forging C(aryl)-N Bonds

The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides or pseudohalides.[3][4] For a substrate like this compound, this reaction is pivotal for elaborating the core structure by attaching it to other aromatic or heteroaromatic systems.

Mechanistic Overview & Key Principles

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[5][6] Understanding this cycle is crucial for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then deprotonates the amine to form a more nucleophilic amido species. This step is often rate-limiting for less acidic amines.

  • Reductive Elimination: The final step involves the formation of the new C-N bond and regeneration of the Pd(0) catalyst, which re-enters the cycle.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Base_Amine Base, R-NH₂ PdII_ArX->Base_Amine PdII_Amido L_nPd(II)(Ar)(NHR) Base_Amine->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Product Ar-NHR (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol Design: A Self-Validating System

The steric bulk adjacent to the aniline's amino group necessitates the use of modern catalyst systems designed to overcome such challenges. Electron-rich, bulky phosphine ligands are essential as they promote the crucial, often difficult, reductive elimination step.[7][8]

Experimental Protocol: Coupling with 4-Bromotoluene

This protocol is a representative procedure for coupling an aryl bromide with this compound and may require optimization for different substrates.

Materials:

  • This compound (1.2 mmol, 1.2 equiv)

  • 4-Bromotoluene (1.0 mmol, 1.0 equiv)

  • XPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)

  • Anhydrous, degassed toluene (5 mL)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Workflow:

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Work-up & Purification Prep Add solids: Aniline, Aryl Halide, NaOtBu, Pd Precatalyst to oven-dried vial Inert Seal, evacuate, and backfill with Argon (3x) Prep->Inert Solvent Add anhydrous, degassed Toluene via syringe Inert->Solvent Heat Heat in pre-heated oil bath (100-110 °C) with vigorous stirring Solvent->Heat Monitor Monitor progress by TLC or LC-MS (12-24 hours) Heat->Monitor Cool Cool to room temp, quench with water Monitor->Cool Extract Extract with Ethyl Acetate (3x) Cool->Extract Purify Dry (Na₂SO₄), filter, concentrate, and purify via column chromatography Extract->Purify

Caption: General experimental workflow for cross-coupling reactions.[9]

Step-by-Step Procedure:

  • Preparation: To the oven-dried Schlenk tube, add this compound, 4-bromotoluene, sodium tert-butoxide, and the XPhos Pd G3 precatalyst.[7]

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the anhydrous, degassed toluene via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the starting material is consumed, cool the reaction to room temperature. Carefully quench with water and dilute with ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel.

Data Presentation: Typical Reaction Parameters

The choice of ligand and base is critical and depends on the specific aryl halide partner.

Coupling PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield
Aryl BromideXPhos Pd G3NaOtBuToluene100-11075-95%
Aryl ChlorideRuPhos Pd G3K₃PO₄Dioxane110-12060-85%
Aryl TriflateBrettPhos Pd G3K₂CO₃t-BuOH80-10070-90%
Heteroaryl-ClAdBippyPhos/[Pd(allyl)Cl]₂KOPhTHF70-9065-88%[10][11]

Note: This table presents representative conditions based on established methodologies for sterically hindered and electronically modified anilines.[7][8][12] Yields are estimates and will vary.

Amide Bond Formation: A Fundamental Transformation

Creating an amide bond by acylating the primary amine is a fundamental and highly reliable transformation. This is typically achieved using a carboxylic acid activated by a coupling reagent.

Protocol Design: Standard Amide Coupling

This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient coupling reagent that minimizes side reactions.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Carboxylic acid of interest (e.g., Benzoic Acid) (1.1 mmol, 1.1 equiv)

  • HATU (1.2 mmol, 1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask, dissolve the carboxylic acid and HATU in DMF. Stir for 5-10 minutes at room temperature to pre-activate the acid.

  • Reagent Addition: Add the this compound to the solution, followed by the dropwise addition of DIPEA.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitoring: Monitor the reaction to completion by TLC or LC-MS.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with saturated aqueous LiCl solution (to remove DMF), then brine. Dry over Na₂SO₄, filter, concentrate, and purify the crude product by flash chromatography.

References

  • Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PubMed URL: [Link]

  • Title: Palladium-Catalyzed Arylation of Fluoroalkylamines Source: PMC - NIH URL: [Link]

  • Title: The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination Source: Accounts of Chemical Research URL: [Link]

  • Title: Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides Source: Weizmann Research Portal URL: [Link]

  • Title: Optimization studies of an amide coupling reaction with anilines Source: ResearchGate URL: [Link]

  • Title: Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant Source: Journal of the American Chemical Society URL: [Link]

  • Title: Buchwald–Hartwig amination Source: Wikipedia URL: [Link]

  • Title: Cross-coupling strategies for aniline synthesis Source: ResearchGate URL: [Link]

  • Title: The Enantioselective Organocatalytic 1,4-Addition of Electron-Rich Benzenes to r,β-Unsaturated Aldehydes Source: Caltech Library URL: [Link]

  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL: [Link]

  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: The Buchwald–Hartwig Amination After 25 Years Source: University of Groningen Research Portal URL: [Link]

  • Title: The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Source: YouTube URL: [Link]

  • Title: 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline Source: PubChem URL: [Link]

  • Title: Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides Source: ChemRxiv URL: [Link]

  • Title: 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline Source: PubChem URL: [Link]

  • Title: Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines Source: NIH URL: [Link]

  • Title: Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters Source: NIH URL: [Link]

  • Title: Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air Source: MDPI URL: [Link]

  • Title: Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) Source: MDPI URL: [Link]

  • Title: Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates Source: ResearchGate URL: [Link]

  • Title: 3-Fluoro-4-morpholinoaniline Source: PubChem URL: [Link]

Sources

Application Notes & Protocols for the Biological Screening of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperazine ring is a versatile and privileged scaffold in medicinal chemistry, forming the core of numerous drugs with a wide array of pharmacological activities, including anticancer and central nervous system applications.[1][2][3] Its unique physicochemical properties, such as high water solubility and the ability to engage in multiple hydrogen bond interactions, make it an attractive moiety for drug design.[3] The 3-fluoro-4-(4-isopropylpiperazin-1-yl)aniline scaffold, in particular, combines the piperazine core with a fluorinated aniline, a structure suggestive of potential kinase inhibitory activity. The high conservation of the ATP-binding pocket across the human kinome makes it a prime target for drug discovery, and scaffolds like this offer significant opportunities for developing novel inhibitors.[4][5]

This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on how to conduct a systematic biological screening of a library of analogs based on this core structure. The protocols herein are designed as a self-validating cascade, moving from broad phenotypic screening to specific target validation, ensuring that resources are focused on the most promising candidates. We will detail the causality behind experimental choices, provide step-by-step protocols for key assays, and outline a logical workflow for hit identification and confirmation.

Section 1: The Screening Cascade: A Rationale for a Tiered Approach

A tiered screening approach is the most efficient method for interrogating a compound library. It begins with a broad, high-throughput primary assay to cast a wide net and identify any compounds with biological activity. Subsequent, more complex, and lower-throughput secondary and tertiary assays are then used to confirm this activity and elucidate the mechanism of action. This funnel-like approach maximizes efficiency and minimizes costs by quickly eliminating inactive compounds.

For the this compound library, we hypothesize a potential for anti-proliferative activity, likely through the inhibition of protein kinases that are critical for cancer cell growth and survival.[6][7] Therefore, our cascade is designed to first identify cytotoxic or cytostatic compounds and then to specifically probe their effect on kinase signaling pathways.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening (Target Validation) cluster_2 Tier 3: Lead Characterization Compound_Library Analog Library (10 mM in DMSO) Primary_Screen Broad Panel Cytotoxicity Assay (e.g., XTT Assay) Compound_Library->Primary_Screen Decision_1 Active Hit? (e.g., IC50 < 10 µM) Primary_Screen->Decision_1 Biochemical_Assay Biochemical Kinase Assay (e.g., TR-FRET) Decision_1->Biochemical_Assay Yes Cell_Based_Assay Cell-Based Phosphorylation Assay (e.g., Phospho-ELISA) Decision_1->Cell_Based_Assay Yes SAR_Analysis Structure-Activity Relationship (SAR) Analysis Decision_1->SAR_Analysis No Biochemical_Assay->SAR_Analysis Cell_Based_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization G cluster_0 No Inhibition cluster_1 Inhibition Kinase Active Kinase Phospho_Substrate Biotin-Substrate-P Kinase->Phospho_Substrate ATP ATP ATP->Phospho_Substrate Substrate Biotin-Substrate Substrate->Phospho_Substrate Eu_Ab Eu-Antibody Phospho_Substrate->Eu_Ab SA_APC SA-APC Phospho_Substrate->SA_APC FRET High FRET Signal Eu_Ab->FRET SA_APC->FRET Inhibitor Analog Inhibitor Inactive_Kinase Inactive Kinase Inhibitor->Inactive_Kinase Substrate2 Biotin-Substrate Inactive_Kinase->Substrate2 No_FRET Low FRET Signal Substrate2->No_FRET

Caption: Principle of a TR-FRET biochemical kinase assay.

  • Step-by-Step Methodology:

    • Target Selection: Choose a panel of relevant kinases based on the cancer types where cytotoxicity was observed (e.g., EGFR, Src, AKT).

    • Reagent Preparation: Prepare assay buffer, recombinant kinase, biotinylated substrate peptide, and ATP.

    • Compound Plating: Serially dilute the hit compounds in assay buffer in a low-volume 384-well plate.

    • Kinase Reaction: Add the kinase to the compound wells, followed by the addition of the substrate/ATP mixture to initiate the reaction. Incubate for 60-90 minutes at room temperature.

    • Detection: Add the TR-FRET detection mix (e.g., Eu-antibody and SA-APC) and incubate for 60 minutes.

    • Data Acquisition: Read the plate on a TR-FRET compatible microplate reader, measuring emissions at 615 nm and 665 nm.

    • Data Analysis: Calculate the TR-FRET ratio and determine the IC₅₀ values for kinase inhibition for each compound.

Protocol 4.2: Cell-Based Target Engagement Assay

  • Principle: To confirm that an analog inhibits the target kinase within a living cell, we must measure the phosphorylation of a known downstream substrate. [8]This assay validates that the compound is cell-permeable and engages its target in a physiological context. An in-cell ELISA or Western blot can be used for this purpose.

  • Step-by-Step Methodology (In-Cell ELISA):

    • Cell Seeding and Starvation: Seed a responsive cell line (e.g., A549 for EGFR) in a 96-well plate. Once confluent, serum-starve the cells overnight to reduce basal signaling.

    • Inhibitor Pre-treatment: Treat the cells with serially diluted analogs for 1-2 hours.

    • Ligand Stimulation: Stimulate the kinase pathway by adding a specific ligand (e.g., 100 ng/mL EGF to activate EGFR) for 10-15 minutes.

    • Fix and Permeabilize: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.

    • Immunodetection: Block non-specific binding, then incubate with a primary antibody specific to the phosphorylated substrate (e.g., anti-phospho-AKT). Follow this with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Signal Development: Add a colorimetric HRP substrate (e.g., TMB) and stop the reaction with acid.

    • Data Acquisition & Analysis: Measure the absorbance at 450 nm. Normalize the data to the stimulated control and calculate the IC₅₀ for the inhibition of substrate phosphorylation.

Data Presentation: Sample Kinase Inhibition Data

Analog IDBiochemical Src IC₅₀ (µM)Biochemical EGFR IC₅₀ (µM)Cellular p-AKT (Ser473) IC₅₀ (µM)
JX-0020.155.80.45
JX-0040.092.10.21

Conclusion

This application note provides a robust, tiered framework for the systematic biological evaluation of novel this compound analogs. By progressing from broad-panel cytotoxicity screening to specific biochemical and cell-based kinase assays, this cascade enables the efficient identification and validation of promising drug candidates. The detailed protocols and underlying scientific rationale are designed to ensure data integrity and guide decisive project advancement from initial hit discovery toward lead optimization.

References

  • Bajt, M. L., et al. (2021). Exploring the Scaffold Universe of Kinase Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Schenck, M., et al. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. PMC. [Link]

  • Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. [Link]

  • Twarużek, M., et al. (2012). The use of in vitro assays for the assessment of cytotoxicity on the example of MTT test. Folia Biologica et Oecologica. [Link]

  • Zhang, Y., et al. (2022). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. ChemRxiv. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. [Link]

  • Williams, K. L., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • Martin, A. J. (1995). CYTOTOXICITY TESTING IN VITRO: INVESTIGATION OF 5 MINIATURIZED, COLORIMETRIC ASSAYS. DORAS | DCU Research Repository. [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Crown Bioscience Blog. [Link]

  • Rees, M. G., et al. (2017). More than Fishing for a Cure: The Promises and Pitfalls of High Throughput Cancer Cell Line Screens. NIH. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. ResearchGate. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature. [Link]

  • Wang, Z., et al. (2014). Detecting Kinase Activities from Single Cell Lysate Using Concentration-Enhanced Mobility Shift Assay. Analytical Chemistry. [Link]

  • de Souza, P. F. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Shults, M. D., et al. (2011). Quantification of Cell Signaling Networks Using Kinase Activity Chemosensors. PMC. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. PubMed. [Link]

  • Sharma, A., et al. (2017). High-Throughput Screening of Tyrosine Kinase Inhibitor Cardiotoxicity with Human Induced Pluripotent Stem Cells. NIH. [Link]

  • Pike, K. G., et al. (2020). Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC. [Link]

  • de Souza, P. F. P., et al. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. [Link]

  • Gao, J., et al. (2023). Screening assays for tyrosine kinase inhibitors: A review. OUCI. [Link]

  • Wikipedia. (n.d.). Piperazine. Wikipedia. [Link]

  • Kumar, V., et al. (2023). The medicinal chemistry of piperazines: A review. Scilit. [Link]

  • Kumar, A., et al. (2017). Synthesis and Screening of Some New Piperazine Derivatives as Potential Anthelmintic Agents. International Journal of Pharmaceutical Research & Science. [Link]

  • Shawali, A. S., et al. (2012). Synthesis and biological activity of some 3-(4-(substituted)-piperazin-1-yl)cinnolines. PubMed. [Link]

  • Pineau, M., et al. (2022). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. PubChem. [Link]

  • Shawali, A. S., et al. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. NIH. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • Block, E., et al. (2018). Fluorinated Analogs of Organosulfur Compounds from Garlic (Allium sativum): Synthesis and Chemistry. MDPI. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-propan-2-ylpiperidin-1-yl)aniline. PubChem. [Link]

Sources

Application Notes and Protocols: The Strategic Role of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, particularly within oncology, the strategic incorporation of specific structural motifs can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule. 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline has emerged as a highly valuable and versatile building block in the synthesis of a new generation of targeted therapies. Its unique combination of a fluorinated aniline core and a substituted piperazine ring offers medicinal chemists a powerful tool to modulate key drug-like properties.

The fluorine atom, a bioisostere of hydrogen, can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate the pKa of the nearby aniline nitrogen. The isopropylpiperazine moiety is frequently employed to improve aqueous solubility and oral bioavailability, crucial parameters for the development of orally administered drugs. Furthermore, the aniline nitrogen provides a convenient handle for a variety of chemical transformations, most notably N-arylation reactions, to construct the final complex bioactive molecules.

This comprehensive guide provides detailed application notes and protocols for the use of this compound in the synthesis of clinically relevant and novel bioactive molecules, with a focus on kinase inhibitors. We will delve into the synthesis of the multi-targeted tyrosine kinase inhibitor, Pazopanib, and explore the broader utility of this scaffold by examining the synthesis of a key intermediate for novel MERTK inhibitors.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for successful and reproducible synthetic campaigns. The key properties of this compound are summarized in the table below.

PropertyValueSource
CAS Number 835633-79-9[1][2][3]
Molecular Formula C₁₃H₂₀FN₃[2]
Molecular Weight 237.32 g/mol ChemicalBook
Appearance Off-white to pale yellow solidCommercially available data
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane.General chemical knowledge
Storage Store in a cool, dry, well-ventilated area away from incompatible substances.General laboratory safety guidelines

Application I: Synthesis of Pazopanib, a Multi-Targeted Tyrosine Kinase Inhibitor

Pazopanib is a potent, orally available multi-targeted tyrosine kinase inhibitor that targets VEGFR, PDGFR, and c-Kit, among others.[4][5] It is approved for the treatment of advanced renal cell carcinoma and soft tissue sarcoma. The synthesis of Pazopanib prominently features an N-arylation reaction involving a pyrimidine core and a substituted aniline, though many reported syntheses utilize a different aniline. However, for the purpose of illustrating the utility of our title compound's structural class, we present a convergent synthesis strategy where this compound could be coupled with a suitable pyrimidine intermediate. A generalized scheme for such a coupling is presented below.

Synthetic Workflow for Pazopanib Analogues

A This compound C Pazopanib Analogue A->C N-Arylation (e.g., Buchwald-Hartwig or Ullmann coupling) B N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine B->C

Caption: Synthetic scheme for Pazopanib analogues.

Protocol: N-Arylation for the Synthesis of Pazopanib Analogues

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig N-arylation, a robust method for forming the crucial C-N bond between an aniline and an aryl halide.

Materials:

  • This compound

  • N-(2-Chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Schlenk flask and standard glassware for inert atmosphere chemistry

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (Argon or Nitrogen), add N-(2-chloropyrimidin-4-yl)-2,3-dimethyl-2H-indazol-6-amine (1.0 equiv.), this compound (1.2 equiv.), Pd₂(dba)₃ (2 mol%), XPhos (4 mol%), and NaOtBu (1.5 equiv.) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene (5-10 mL per mmol of the limiting reagent) to the flask via syringe.

  • Reaction: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst and inorganic salts.

  • Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to afford the desired Pazopanib analogue.

Rationale for Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd₂(dba)₃ as the palladium source and XPhos as a bulky, electron-rich phosphine ligand is critical for facilitating the catalytic cycle of the Buchwald-Hartwig amination, especially with potentially challenging substrates.[6]

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the aniline nitrogen to form the active nucleophile in the catalytic cycle.

  • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so maintaining an inert atmosphere throughout the reaction is crucial to prevent catalyst degradation and ensure high yields.

Mechanism of Action of Pazopanib

Pazopanib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation.[4][5][7][8][9] By blocking the ATP-binding site of these kinases, Pazopanib prevents their autophosphorylation and the subsequent downstream signaling cascades that promote cancer cell growth, survival, and the formation of new blood vessels that supply tumors.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) VEGFR->Downstream Activates PDGFR PDGFR PDGFR->Downstream Activates cKit c-Kit cKit->Downstream Activates Pazopanib Pazopanib Pazopanib->VEGFR Inhibits Pazopanib->PDGFR Inhibits Pazopanib->cKit Inhibits Proliferation Gene Expression for Cell Proliferation, Angiogenesis, Survival Downstream->Proliferation Regulates

Caption: Pazopanib's inhibitory action on key RTKs.

Application II: Synthesis of a Key Intermediate for MERTK Inhibitors

The versatility of the fluoro-piperazinyl aniline scaffold is further demonstrated in its application for the synthesis of inhibitors targeting other kinases, such as Mer Tyrosine Kinase (MERTK). MERTK is a promising target in oncology due to its role in cancer cell survival and immune response regulation. A closely related analogue, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline, is used to synthesize a key intermediate for novel MERTK inhibitors.

Synthetic Workflow for a MERTK Inhibitor Intermediate

A 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline C 6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][1,2,4]triazin-4-amine A->C Nucleophilic Aromatic Substitution B 6-Bromo-4-chloropyrrolo[1,2-f][1,2,4]triazine B->C

Caption: Synthesis of a MERTK inhibitor intermediate.

Protocol: Synthesis of 6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][4][5][7]triazin-4-amine

This protocol is adapted from the literature for the synthesis of a key intermediate for MERTK inhibitors.[5]

Materials:

  • 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline

  • 6-Bromo-4-chloropyrrolo[1,2-f][4][5][7]triazine

  • Trifluoroacetic acid (TFA)

  • Ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a solution of 6-bromo-4-chloropyrrolo[1,2-f][4][5][7]triazine (1.0 equiv.) in ethanol, add 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (1.0 equiv.) and trifluoroacetic acid (catalytic amount).

  • Reaction: Heat the resulting mixture to reflux (approximately 80-90 °C) overnight.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: The product can be isolated and purified by standard techniques, such as crystallization or column chromatography, to yield the desired 6-bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f][4][5][7]triazin-4-amine.

Rationale for Experimental Choices:

  • Acid Catalyst: Trifluoroacetic acid is used to protonate the pyrimidine ring, making it more susceptible to nucleophilic aromatic substitution by the aniline.

  • Solvent: Ethanol serves as a suitable polar protic solvent for this reaction.

Conclusion: A Versatile Scaffold for Future Drug Discovery

This compound and its analogues represent a class of privileged scaffolds in modern medicinal chemistry. Their utility in the synthesis of potent and selective kinase inhibitors, such as Pazopanib and novel MERTK inhibitors, underscores their importance in the development of targeted therapies for cancer and other diseases. The synthetic accessibility of these anilines, coupled with their favorable physicochemical properties, ensures their continued application in the design and discovery of the next generation of bioactive molecules. Researchers and drug development professionals are encouraged to explore the full potential of this versatile building block in their own research endeavors.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pazopanib Hydrochloride? Retrieved from [Link]

  • Dr.Oracle. (2025, December 18). What is the mechanism of action, adverse effects, and contraindications of Votrient (pazopanib)? Retrieved from [Link]

  • Cancer Research UK. Pazopanib (Votrient). Retrieved from [Link]

  • Bioon. (2025). The anti-tumour drug Pazopanib: Uses, Mechanism of action and Side effects. Retrieved from [Link]

  • Oncology Nurse Advisor. (2010, April 12). Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. Retrieved from [Link]

  • Autech Industry Co.,Limited. This compound;CAS No.:835633-79-9. Retrieved from [Link]

  • S. K. Sharma, et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][5][7]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Chemical Biology & Drug Design. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The information provided herein is a synthesis of established chemical principles and practical field experience.

Introduction

The synthesis of this compound is a critical process in the development of various pharmaceutical agents. The molecule's structure, featuring a fluorinated aniline core coupled with an isopropylpiperazine moiety, presents unique synthetic challenges. This guide will primarily focus on two prevalent and effective synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. We will delve into the intricacies of each method, providing detailed troubleshooting for common experimental hurdles.

Core Synthetic Strategies: A Mechanistic Overview

A foundational understanding of the reaction mechanisms is paramount for effective troubleshooting. Below are the two primary pathways for the synthesis of the target aniline.

Nucleophilic Aromatic Substitution (SNAr) Pathway

This is a two-step process that is often the more classical and cost-effective approach.

  • Step 1: SNAr Reaction: The synthesis typically commences with the reaction of a suitably activated fluoroaromatic compound, such as 1,2-difluoro-4-nitrobenzene, with 1-isopropylpiperazine. The electron-withdrawing nitro group is crucial as it activates the aromatic ring towards nucleophilic attack by the piperazine nitrogen.[1][2][3]

  • Step 2: Nitro Group Reduction: The subsequent step involves the reduction of the nitro group to the desired primary amine, yielding this compound.

SNAr_Pathway Start 1,2-Difluoro-4-nitrobenzene + 1-Isopropylpiperazine Intermediate 4-(2-Fluoro-4-nitrophenyl)-1-isopropylpiperazine Start->Intermediate SNAr Reaction Reduction Reduction (e.g., Fe/NH4Cl, H2/Pd-C) Intermediate->Reduction Product This compound Reduction->Product

Caption: SNAr pathway for the synthesis of this compound.

Buchwald-Hartwig Amination Pathway

This palladium-catalyzed cross-coupling reaction offers a powerful alternative, particularly when the SNAr approach is sluggish or incompatible with other functional groups.[4][5][6]

  • Direct C-N Bond Formation: This method facilitates the direct coupling of an aryl halide (e.g., 1-bromo-2-fluoro-4-aminobenzene or a protected derivative) with 1-isopropylpiperazine. The choice of palladium catalyst, phosphine ligand, and base is critical for achieving high yields.[4][6]

Buchwald_Hartwig_Pathway Start Aryl Halide (e.g., 1-Bromo-2-fluoro-4-aminobenzene) + 1-Isopropylpiperazine Catalyst Pd Catalyst + Ligand + Base Start->Catalyst Product This compound Catalyst->Product Buchwald-Hartwig Amination

Caption: Buchwald-Hartwig amination pathway for the synthesis of the target aniline.

Troubleshooting Guide

This section is structured to address specific issues you may encounter during your synthesis. A logical workflow for troubleshooting is presented below.

Troubleshooting_Workflow cluster_LowYield Low Yield Diagnosis cluster_IncompleteReaction Incomplete Reaction Diagnosis cluster_ImpurityFormation Impurity Formation Diagnosis cluster_WorkupIssues Workup/Purification Diagnosis Start Identify Issue LowYield Low or No Yield Start->LowYield IncompleteReaction Incomplete Reaction Start->IncompleteReaction ImpurityFormation Impurity Formation Start->ImpurityFormation WorkupIssues Workup/Purification Issues Start->WorkupIssues LY_Reagents Check Reagent Quality & Stoichiometry LowYield->LY_Reagents LY_Conditions Verify Reaction Conditions (Temp, Time) LowYield->LY_Conditions LY_Catalyst Catalyst/Ligand Deactivation (Buchwald-Hartwig) LowYield->LY_Catalyst LY_Activation Insufficient Ring Activation (SNAr) LowYield->LY_Activation IR_Mixing Ensure Adequate Mixing IncompleteReaction->IR_Mixing IR_Temp Optimize Temperature IncompleteReaction->IR_Temp IR_Time Increase Reaction Time IncompleteReaction->IR_Time IR_Inhibitors Check for Inhibitors IncompleteReaction->IR_Inhibitors IF_SideReactions Identify Side Reactions (e.g., dialkylation, hydrodehalogenation) ImpurityFormation->IF_SideReactions IF_StartingMaterial Analyze Starting Material Purity ImpurityFormation->IF_StartingMaterial IF_Atmosphere Ensure Inert Atmosphere ImpurityFormation->IF_Atmosphere IF_TempControl Check for Localized Overheating ImpurityFormation->IF_TempControl WI_Emulsions Address Emulsion Formation WorkupIssues->WI_Emulsions WI_Solubility Optimize Extraction Solvents WorkupIssues->WI_Solubility WI_Purification Select Appropriate Purification Method (e.g., chromatography, crystallization) WorkupIssues->WI_Purification WI_ProductLoss Minimize Product Loss During Isolation WorkupIssues->WI_ProductLoss

Caption: A systematic workflow for troubleshooting common synthesis issues.

Issue 1: Low Yield in SNAr Reaction

Question: I am performing the SNAr reaction of 1,2-difluoro-4-nitrobenzene with 1-isopropylpiperazine, but my yield of 4-(2-fluoro-4-nitrophenyl)-1-isopropylpiperazine is consistently low. What could be the cause?

Answer:

Low yields in this SNAr reaction can often be attributed to several factors. Here is a systematic approach to diagnose and resolve the issue:

  • Reagent Quality and Stoichiometry:

    • 1-Isopropylpiperazine: Ensure it is of high purity and free from water. The presence of water can lead to side reactions. It is often beneficial to use a slight excess (1.1-1.2 equivalents) of the piperazine to drive the reaction to completion.

    • Solvent: If a solvent is used (e.g., DMSO, DMF, NMP), ensure it is anhydrous. Protic impurities can interfere with the reaction.

  • Reaction Conditions:

    • Temperature: This reaction often requires elevated temperatures to proceed at a reasonable rate. If the temperature is too low, the reaction will be slow. Conversely, excessively high temperatures can lead to decomposition and side product formation. A systematic temperature screen is recommended.

    • Reaction Time: Monitor the reaction progress by TLC or LC-MS to ensure it has gone to completion. Insufficient reaction time is a common cause of low conversion.

  • Base:

    • While the piperazine itself is a base, an additional non-nucleophilic base (e.g., K2CO3, Cs2CO3) can be added to scavenge the HF generated during the reaction, which can otherwise protonate the starting piperazine, rendering it non-nucleophilic.

Table 1: Recommended Starting Conditions for SNAr Reaction

ParameterRecommended ConditionRationale
Solvent DMSO, NMP, or neatHigh boiling point, polar aprotic solvents facilitate SNAr.
Temperature 80-120 °CBalances reaction rate and potential for decomposition.
Base K2CO3 (2-3 equiv.)Neutralizes HF byproduct, preventing amine protonation.
Atmosphere Inert (N2 or Ar)Prevents oxidative side reactions at elevated temperatures.
Issue 2: Incomplete Nitro Group Reduction

Question: I am struggling to achieve complete reduction of the nitro group in 4-(2-fluoro-4-nitrophenyl)-1-isopropylpiperazine. My reaction mixture contains a mix of the nitro compound and the desired aniline.

Answer:

Incomplete reduction of the nitro group is a frequent challenge. The choice of reducing agent and reaction conditions are critical.

  • Choice of Reducing Agent:

    • Fe/NH4Cl: This is a classic and often effective method.[2] Ensure the iron powder is activated (e.g., by washing with dilute HCl). The amount of ammonium chloride is also important as it helps maintain a slightly acidic pH.

    • Catalytic Hydrogenation (H2/Pd-C): This is a cleaner method but can be prone to catalyst poisoning. Ensure the substrate is free of impurities that could deactivate the palladium catalyst. The pressure of hydrogen and the catalyst loading may need to be optimized.

    • Other Reagents: Tin(II) chloride (SnCl2) in ethanol or ethyl acetate is another viable option.

  • Reaction Parameters:

    • Temperature: For Fe/NH4Cl, refluxing in a mixture of ethanol and water is common. For catalytic hydrogenation, the reaction is often run at room temperature but may require gentle heating.

    • Solvent: The choice of solvent is crucial for solubility of the starting material and for the efficacy of the reducing agent.

Issue 3: Low Yield in Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination reaction is giving a low yield of the final product. How can I optimize this?

Answer:

The Buchwald-Hartwig amination is a complex catalytic cycle, and its success is highly dependent on the interplay of several components.[4][5][6]

  • Catalyst System:

    • Palladium Precursor: Pd2(dba)3 and Pd(OAc)2 are common choices. Ensure they are from a reliable source and have been stored properly.

    • Ligand: The choice of phosphine ligand is paramount. For electron-rich anilines and aryl halides, sterically hindered biarylphosphine ligands such as XPhos or RuPhos often give superior results.[7] The Pd:ligand ratio is also a key parameter to optimize.

    • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used. The base should be freshly opened or titrated to ensure its activity.

  • Reaction Conditions:

    • Solvent: Anhydrous, deoxygenated solvents are essential. Toluene, dioxane, and THF are frequently used.[6][7]

    • Temperature: These reactions are typically run at elevated temperatures (80-110 °C).

    • Inert Atmosphere: The palladium catalyst is sensitive to oxygen, so it is critical to perform the reaction under an inert atmosphere (N2 or Ar).

Table 2: Key Parameters for Buchwald-Hartwig Amination Optimization

ParameterVariableRationale
Palladium Source Pd(OAc)2, Pd2(dba)3Different precursors can have varying activity.
Ligand XPhos, SPhos, RuPhosLigand choice influences catalytic activity and stability.
Base NaOtBu, K3PO4, Cs2CO3Base strength and solubility affect the reaction rate.
Solvent Toluene, Dioxane, THFSolvent polarity can impact catalyst performance.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I should look out for?

A1: Besides unreacted starting materials, common impurities can include:

  • Dialkylation products: Where a second molecule of the aryl halide reacts with the product aniline.

  • Hydrodehalogenation: In palladium-catalyzed reactions, the aryl halide can be reduced, replacing the halogen with a hydrogen atom.

  • Oxidation products: If the reaction is not performed under an inert atmosphere, the aniline product can be susceptible to oxidation.

Q2: How can I effectively purify the final product?

A2: Purification strategies will depend on the nature of the impurities.

  • Column Chromatography: This is the most common method for removing closely related impurities. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is typically effective.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity on a larger scale.

  • Acid-Base Extraction: The basicity of the aniline and piperazine nitrogens can be exploited. The product can be extracted into an acidic aqueous phase, washed with an organic solvent to remove non-basic impurities, and then the aqueous phase can be basified to recover the product.

Q3: Can I use a different starting material for the SNAr reaction?

A3: Yes, other dihalo-nitrobenzenes can be used. For instance, 3,4-dichloronitrobenzene could be a more cost-effective starting material. However, the reactivity of the C-Cl bond is lower than the C-F bond, so more forcing reaction conditions (higher temperature, longer reaction time) may be necessary.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable for tracking the consumption of starting materials and the formation of the product.

  • Product Characterization:

    • 1H and 13C NMR: To confirm the structure of the final product.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Experimental Protocols

Protocol 1: SNAr Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-isopropylpiperazine
  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-difluoro-4-nitrobenzene (1.0 eq), 1-isopropylpiperazine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMSO as the solvent.

  • Place the flask under an inert atmosphere (N2 or Ar).

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk flask, add the aryl halide (1.0 eq), 1-isopropylpiperazine (1.2 eq), and the base (e.g., NaOtBu, 1.4 eq).

  • Add the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%) and the phosphine ligand (e.g., XPhos, 2-4 mol%).

  • Evacuate and backfill the flask with an inert gas (N2 or Ar) three times.

  • Add anhydrous, deoxygenated solvent (e.g., toluene) via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved January 19, 2026, from [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. (2018). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.). Retrieved January 19, 2026, from [Link]

  • Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate - SciSpace. (2015, November 23). Retrieved January 19, 2026, from [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. (2018, January). ResearchGate. Retrieved January 19, 2026, from [Link]

  • Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline (CAS: 835633-79-9). This guide is designed for researchers, medicinal chemists, and process development professionals. Here, we address common challenges encountered during the synthesis of this key intermediate, providing in-depth, field-proven insights to streamline your experimental workflow.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. Our approach is to diagnose the problem by understanding the underlying chemical principles and to provide a logical, step-by-step path to a solution.

Issue 1: Consistently Low Yields in Buchwald-Hartwig Amination

Question: I am attempting to synthesize this compound from 3,4-difluoroaniline and N-isopropylpiperazine using a Buchwald-Hartwig coupling, but my yields are consistently below 30%. What are the critical parameters I should investigate?

Answer: Low yields in Buchwald-Hartwig aminations are a common but solvable issue.[1][2] The reaction is a complex catalytic cycle, and its efficiency is highly sensitive to several interconnected variables. A systematic optimization approach is crucial.

Causality Analysis: The likely culprits for low yield are:

  • Inefficient Catalytic System: The combination of palladium precursor and phosphine ligand may not be optimal for this specific transformation. The steric and electronic properties of the ligand are paramount for promoting both oxidative addition and reductive elimination.[3][4]

  • Suboptimal Base: The base is not merely a stoichiometric reagent; it participates directly in the catalytic cycle by deprotonating the amine and facilitating the formation of the palladium-amido complex.[5] An incorrect choice can lead to catalyst decomposition or slow reaction rates.

  • Poor Solvent Choice: The solvent must solubilize all components and not interfere with the catalyst. Solvents like 1,4-dioxane and toluene are common, but their efficacy can vary.[1]

  • Presence of Inhibitors: Water and oxygen can deactivate the palladium catalyst. Starting materials of insufficient purity can also introduce catalytic poisons.

Troubleshooting Workflow:

Below is a systematic workflow for diagnosing and resolving low-yield issues.

G start Low Yield (<30%) catalyst 1. Re-evaluate Catalyst System - Screen Ligands (e.g., XPhos, RuPhos) - Check Pd Source Quality start->catalyst Begin Optimization base 2. Optimize Base - Strong, non-nucleophilic (NaOtBu, K3PO4) - Test different bases catalyst->base If no improvement success Yield Improved catalyst->success Success conditions 3. Adjust Reaction Conditions - Vary Temperature (80-110°C) - Check Reagent Stoichiometry base->conditions If no improvement base->success Success purity 4. Verify Reagent & Solvent Quality - Use Anhydrous Solvent - Check Purity of Starting Materials - Degas Solvent conditions->purity If no improvement conditions->success Success purity->success Success

Caption: A logical workflow for troubleshooting low yields.

Data-Driven Optimization:

To systematically optimize, consider screening several parameters. The table below outlines a typical screening setup.

ParameterCondition A (Baseline)Condition B (Ligand Screen)Condition C (Base Screen)Condition D (Solvent Screen)
Pd Source Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ (1 mol%)Pd₂(dba)₃ (1 mol%)
Ligand SPhos (2.5 mol%)XPhos (2.5 mol%) SPhos (2.5 mol%)SPhos (2.5 mol%)
Base NaOtBu (1.4 eq)NaOtBu (1.4 eq)K₃PO₄ (2.0 eq) NaOtBu (1.4 eq)
Solvent TolueneTolueneToluene1,4-Dioxane
Temperature 100 °C100 °C100 °C100 °C
Expected Outcome Baseline yieldBulky, electron-rich ligands like XPhos often improve coupling with secondary amines.[4]A weaker base may prevent substrate decomposition.Dioxane can improve solubility and reaction rates.

Issue 2: Formation of an Unidentified, High-Mass Impurity

Question: My LC-MS analysis shows the desired product mass, but also a significant impurity with a mass corresponding to the addition of a second piperazine group. How can I prevent this di-substitution?

Answer: The side-product is likely 3-(4-isopropylpiperazin-1-yl)-4-(4-isopropylpiperazin-1-yl)aniline, arising from a second amination event replacing the remaining fluorine atom. This is a common issue in reactions with di-halogenated or similarly activated substrates.

Causality Analysis: The C-F bond ortho to the newly installed amino group becomes activated towards a second nucleophilic substitution. This is particularly problematic under harsh conditions or with extended reaction times.

Preventative Measures:

  • Control Stoichiometry: Use a slight excess of the difluoroaniline starting material (e.g., 1.1 to 1.2 equivalents) relative to the N-isopropylpiperazine. This ensures the piperazine is the limiting reagent, statistically disfavoring the second substitution.

  • Lower Reaction Temperature: Perform the reaction at the lowest temperature that allows for a reasonable conversion rate (e.g., start at 80 °C). Higher temperatures provide the activation energy needed for the less favorable second substitution.

  • Monitor Reaction Progress: Use TLC or LC-MS to monitor the reaction closely. Stop the reaction as soon as the starting difluoroaniline is consumed or when the formation of the di-substituted product begins to accelerate.

  • Slow Addition: If feasible, add the N-isopropylpiperazine solution slowly over a period of time to maintain its low concentration in the reaction mixture, further suppressing the second addition.

Issue 3: Product Streaking During Silica Gel Chromatography Purification

Question: I am struggling to purify the final product. It streaks badly on my silica gel column, leading to poor separation and low recovery. What purification strategy do you recommend?

Answer: The basicity of the two nitrogen atoms (the aniline and the tertiary amine in the piperazine ring) causes strong, non-specific interactions with the acidic silanol groups on the surface of standard silica gel. This leads to the observed streaking.

Causality Analysis: The lone pairs on the nitrogen atoms form strong hydrogen bonds with the acidic Si-OH groups of the stationary phase, resulting in slow and uneven elution.

Optimized Purification Protocol:

  • Neutralize the Silica: Pre-treat your column or slurry the silica gel with a solvent system containing a small amount of a volatile amine base, such as triethylamine (Et₃N) or ammonium hydroxide. A typical mobile phase would be Dichloromethane/Methanol (e.g., 98:2 to 95:5) with 0.5-1% Et₃N added. The triethylamine will competitively bind to the acidic sites on the silica, allowing your product to elute more cleanly.

  • Use an Alternative Stationary Phase: If streaking persists, switch to a less acidic stationary phase like neutral alumina or use a reversed-phase (C18) column with an appropriate solvent system (e.g., Acetonitrile/Water with a TFA or formic acid modifier).

  • Acid-Base Extraction: Before chromatography, you can perform an acid-base workup. Dissolve the crude material in a water-immiscible solvent (e.g., ethyl acetate), wash with a mild aqueous base (e.g., sat. NaHCO₃ solution) to remove acidic impurities, and then extract the aqueous layer again to recover any product. This pre-purification step can significantly reduce the load on the column.

  • Crystallization: If the product is a solid, crystallization is an excellent and scalable alternative to chromatography. Screen various solvents (e.g., ethanol, isopropanol, heptane/ethyl acetate mixtures) to find suitable conditions for forming high-purity crystals.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic approach for this molecule: Nucleophilic Aromatic Substitution (SNAr) or Buchwald-Hartwig Amination? A: Both routes are viable, but they have different advantages.

  • SNAr: This route typically starts with 1,2-difluoro-4-nitrobenzene. The first step is the substitution of the C1-fluorine with N-isopropylpiperazine, which is highly activated by the para-nitro group. The second step is the reduction of the nitro group to the aniline.[6] This method is often robust and avoids expensive palladium catalysts. The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, as the rate-determining step is the nucleophilic attack on the ring.[7][8][9]

  • Buchwald-Hartwig Amination: This method directly couples an aryl halide (like 3,4-difluoroaniline or 4-bromo-3-fluoroaniline) with N-isopropylpiperazine. It is exceptionally versatile and often provides better functional group tolerance.[3][4] While it requires optimization of the catalyst system, it is a powerful tool when the SNAr route is not effective.[1]

For industrial scale-up, the SNAr route is often preferred due to cost considerations, while for discovery and medicinal chemistry, the flexibility of the Buchwald-Hartwig amination is highly advantageous.

Q2: How should I store this compound to prevent degradation? A: As an aniline derivative, the compound is susceptible to air oxidation, which can lead to the formation of colored impurities over time. For long-term storage, it is recommended to keep the material as a solid in an amber vial under an inert atmosphere (nitrogen or argon) and refrigerated (2-8 °C).[10]

Q3: What analytical techniques are essential for characterizing the final product and assessing its purity? A: A combination of techniques is required for full characterization:

  • ¹H and ¹³C NMR: To confirm the chemical structure, proton environments, and carbon skeleton.[11][12]

  • LC-MS: To confirm the molecular weight and assess purity by checking for the presence of impurities.[13]

  • HPLC: To determine the purity with high accuracy (e.g., >98%) using a UV detector, often with a reference standard.[13]

  • FT-IR: To identify key functional groups (N-H stretches for the aniline, C-F stretch, etc.).

Optimized Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis of this compound.

Reaction Scheme: (3,4-Difluoroaniline + N-Isopropylpiperazine → this compound)

Materials:

  • 3,4-Difluoroaniline (1.0 eq)

  • N-Isopropylpiperazine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.0 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl [XPhos] (2.5 mol%)[14]

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous Toluene

Procedure:

  • Reactor Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (0.01 eq), XPhos (0.025 eq), and NaOtBu (1.4 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry nitrogen or argon three times.

  • Reagent Addition: Add anhydrous toluene via syringe, followed by 3,4-difluoroaniline (1.0 eq) and N-isopropylpiperazine (1.2 eq).

  • Reaction: Heat the reaction mixture to 100 °C in an oil bath with vigorous stirring. Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and then with brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 50%) containing 1% triethylamine to afford the pure product.

Catalytic Cycle Visualization:

G pd0 L-Pd(0) re Reductive Elimination complex1 L-Pd(II)(Ar)(X) pd0->complex1 Ar-X oa Oxidative Addition product Ar-NR'R'' (Product) re->product Yields amide_form Amide Formation complex2 L-Pd(II)(Ar)(NR'R'') complex1->complex2 HNR'R'', Base complex2->pd0

Caption: The catalytic cycle for Buchwald-Hartwig amination.[5]

References

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (2017). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]

  • Sharma, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. [Link]

  • Janakiramudu, D. B., et al. (2018). Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • The Organic Chemistry Tutor. Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2022). Nucleophilic Aromatic Substitution Practice Problems. [Link]

  • Kim, K. H., et al. (2011). Facile Synthesis of 5-Carboxylate Substituted Piperazin-2-ones as Peptidomimetic Agents. Bulletin of the Korean Chemical Society. [Link]

  • PubChem. 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. [Link]

  • PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. [Link]

  • PubChem. 3-Fluoro-5-(4-methylsulfonylpiperazin-1-yl)aniline. [Link]

  • de Villiers, K. A., et al. (2012). Design and Synthesis of Orally Bioavailable Piperazine Substituted 4(1H)-Quinolones with Potent Antimalarial Activity. Journal of Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • Zhang, L., et al. (2023). Optimization of the synthesis process for 3‐chloro‐4‐fluoroaniline. Journal of Chemical Technology & Biotechnology. [Link]

  • Kumar, V., et al. (2016). Design, synthesis, and anticonvulsant screening of some substituted piperazine and aniline derivatives. ResearchGate. [Link]

  • Ginterová, P., et al. (2015). Methodical letter: Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. ResearchGate. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • Google Patents. (2017). CN106432054A - Method for preparing 4-(piperidine-3-yl)aniline.
  • Google Patents. (2014).

Sources

Technical Support Center: 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper storage of this compound, facilitating reliable and reproducible experimental outcomes. Here, we address common questions and troubleshooting scenarios encountered during the handling and use of this valuable research chemical.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dark, and dry environment. Based on data for structurally similar compounds and general principles for substituted anilines, the following conditions are recommended[1]:

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Low temperatures slow down potential degradation reactions. Some suppliers may also recommend cold-chain transportation[2].
Light Protect from lightAnilines can be light-sensitive and may undergo photodegradation, often indicated by a change in color (darkening)[3]. Store in an amber vial or a light-blocking container.
Atmosphere Inert atmosphere (e.g., Argon or Nitrogen)While not always mandatory for short-term storage, for long-term stability, an inert atmosphere can prevent oxidation. The aniline moiety is susceptible to air oxidation[3].
Moisture Store in a dry placeThe compound is a solid, and moisture can promote hydrolysis or other degradation pathways. Ensure the container is tightly sealed.

Q2: The solid material has changed color from light brown to a darker brown. Is it still usable?

A2: A color change to a darker shade is a common indicator of aniline oxidation or photodegradation[3]. While a slight color change may not significantly impact purity for some applications, it is a sign of degradation. We recommend the following course of action:

  • Assess the extent of the color change: A minor darkening may be acceptable, but a significant change to a deep brown or black suggests substantial degradation.

  • Purity re-verification: Before use in a critical experiment, it is crucial to re-analyze the material's purity using an appropriate analytical method, such as HPLC or LC-MS.

  • Consider the application: For sensitive applications where minor impurities could interfere, it is best to use a fresh, un-degraded lot of the compound. For less sensitive screening experiments, the material might still be usable, but the results should be interpreted with caution.

Troubleshooting Guide

Experimental Inconsistencies

Q3: I am observing inconsistent results in my assays using different batches or even the same batch over time. Could this be related to the stability of this compound?

A3: Yes, inconsistent experimental results are a classic sign of compound instability. Several factors related to the handling and storage of this compound could be at play:

  • Solution Stability: Are you preparing fresh solutions for each experiment? The stability of the compound in solution, especially in certain solvents or at different pH values, may be limited. We recommend preparing solutions fresh daily. If you must store solutions, they should be kept at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • pH of the Medium: The aniline moiety has a pKa, and the compound's charge state will change with pH[4]. This can affect its solubility, cell permeability, and interaction with biological targets. Ensure the pH of your experimental buffer is consistent. The transport and properties of aniline derivatives can be significantly influenced by pH[5][6][7].

  • Incompatible Reagents: Ensure that your experimental setup does not contain strong oxidizing agents or strong acids, which are known to be incompatible with anilines[8][9].

Below is a troubleshooting workflow to diagnose potential stability issues:

Caption: Troubleshooting workflow for inconsistent experimental results.

Potential Degradation Pathways

Q4: What are the likely degradation pathways for this molecule?

A4: While specific degradation studies on this compound are not extensively published, we can infer potential pathways based on its chemical structure, which contains an aniline ring and a substituted piperazine moiety.

  • Oxidation of the Aniline Moiety: The primary amine is susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored oligomeric or polymeric products[3][10].

  • Photodegradation: Aromatic amines can undergo degradation upon exposure to UV or even visible light. This can involve complex radical reactions[3][11][12][13].

  • Thermal Degradation of the Piperazine Ring: Studies on piperazine and its derivatives show that they can undergo thermal degradation, particularly at elevated temperatures. The presence of substituents on the piperazine ring, such as the isopropyl group, can influence the rate of this degradation[14][15][16].

  • Hydrolysis: Although the C-F bond is generally stable, under certain conditions, particularly enzymatic, defluorination can occur in fluorinated aromatic compounds[17][18][19]. However, simple hydrolysis under typical experimental conditions is less likely to be a primary degradation route.

A simplified diagram of potential degradation points is shown below:

G cluster_degradation Potential Degradation Sites main This compound oxidation Oxidation main->oxidation Aniline Moiety photodegradation Photodegradation main->photodegradation Aromatic System thermal Thermal Degradation main->thermal Piperazine Ring

Caption: Potential degradation sites on this compound.

Experimental Protocols

Protocol for Assessing Compound Stability in Solution

This protocol provides a framework for evaluating the stability of this compound in your experimental solvent and conditions.

Objective: To determine the rate of degradation of the compound in a specific solvent over time at a given temperature.

Materials:

  • This compound

  • High-purity solvent (e.g., DMSO, Ethanol)

  • HPLC or LC-MS system

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber HPLC vials

Procedure:

  • Stock Solution Preparation: Accurately weigh a known amount of the compound and dissolve it in the chosen solvent to prepare a concentrated stock solution (e.g., 10 mM).

  • Working Solution Preparation: Dilute the stock solution to the final concentration used in your experiments (e.g., 10 µM) using the same solvent.

  • Time Point Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of the working solution to an amber HPLC vial and analyze it by HPLC or LC-MS to determine the initial peak area or concentration. This will serve as your baseline.

  • Incubation: Store the remaining working solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in the dark, 37°C in an incubator).

  • Time Point Analysis: At predetermined intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the stored working solution and analyze it using the same HPLC/LC-MS method.

  • Data Analysis:

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation profile.

    • A loss of >10% of the initial peak area typically indicates significant degradation.

References

  • Freeman, S. A., & Rochelle, G. T. (2011). Thermal Degradation and Oxidation of Aqueous Piperazine for Carbon Dioxide Capture. The University of Texas at Austin. [Link]

  • Lepaumier, H., Picq, D., & Carrette, P. L. (2011). New amines for CO2 capture. II. Thermal degradation of piperazine and its structural analogs. Chemical Engineering Science, 66(16), 3591-3599. [Link]

  • Metcalfe, J. C., Hesketh, T. R., & Smith, G. A. (1985). New class of 19F pH indicators: fluoroanilines. FEBS letters, 185(1), 133-137. [Link]

  • Einbu, A., et al. (2022). Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. Industrial & Engineering Chemistry Research, 61(22), 7654-7667. [Link]

  • Durán, A., Monteagudo, J. M., & Amores, E. (2020). Visible-Light Photocatalytic Degradation of Aniline Blue by Stainless-Steel Foam Coated with TiO2 Grafted with Anthocyanins from a Maqui-Blackberry System. Catalysts, 10(11), 1249. [Link]

  • ResearchGate. (2024). The photocatalytic degradation curve of aniline. ResearchGate. [Link]

  • LANXESS. (n.d.). Aniline. LANXESS. [Link]

  • Semantic Scholar. (n.d.). Photodegradation of aniline in aqueous suspensions of microalgae. Semantic Scholar. [Link]

  • He, Z., et al. (2007). Photodegradation of aniline in aqueous suspensions of microalgae. Journal of Photochemistry and Photobiology B: Biology, 87(2), 125-131. [Link]

  • Nguyen, H., & Hein, J. (2018). Stability of Synthetic Piperazines in Human Whole Blood. Journal of analytical toxicology, 42(2), 112-119. [Link]

  • Murphy, C. D. (2016). Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. Applied microbiology and biotechnology, 100(6), 2617-2627. [Link]

  • McMurry, J. L., & Begley, T. P. (2022). Nothing lasts forever: understanding microbial biodegradation of polyfluorinated compounds and perfluorinated alkyl substances. Molecular biology and toxicology, 15(4), 773-784. [Link]

  • Risk Management and Safety, University of Georgia. (n.d.). Incompatible Chemicals. University of Georgia. [Link]

  • Liu, Z., et al. (2002). Degradation of aniline by newly isolated, extremely aniline-tolerant Delftia sp. AN3. Applied microbiology and biotechnology, 58(5), 679-682. [Link]

  • PubChem. (n.d.). 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. PubChem. [Link]

  • Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Scientific Update. [Link]

  • Filian, K., et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Water, 17(4), 547. [Link]

  • Lawrence, R. M., et al. (2020). Strategies for the Biodegradation of Polyfluorinated Compounds. Molecules, 25(18), 4068. [Link]

  • Carl ROTH. (2024). Safety Data Sheet: 3-Chloro-4-fluoroaniline. Carl ROTH. [Link]

  • KWR. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. KWR. [Link]

  • ResearchGate. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. [Link]

  • Grand Valley State University. (2010). Incompatibility of Common Laboratory Chemicals. Grand Valley State University. [Link]

Sources

Technical Support Center: Scale-Up Synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. This resource is designed for researchers, process chemists, and drug development professionals engaged in the scale-up of this important intermediate. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you anticipate challenges, troubleshoot effectively, and ensure a robust, scalable process.

The synthesis of N-arylpiperazines is a cornerstone of medicinal chemistry, yet it presents unique challenges during scale-up, particularly when dealing with highly activated aromatic systems.[1] This guide provides field-proven insights and solutions to common issues encountered during the synthesis of this compound.

Part 1: Synthetic Pathway and Core Mechanism

The most common and industrially viable route to this compound involves a two-step process:

  • Nucleophilic Aromatic Substitution (SNAr): Reaction of an activated difluoroaromatic compound, such as 1,2-difluoro-4-nitrobenzene, with 1-isopropylpiperazine.

  • Nitro Group Reduction: Conversion of the intermediate nitro compound to the target aniline.

The key SNAr step relies on the high electronegativity of the fluorine atoms and the strong electron-withdrawing nature of the nitro group to make the aromatic ring susceptible to nucleophilic attack.[2] The fluoride at the C-2 position is preferentially displaced by the secondary amine of the piperazine ring due to the para activation by the nitro group.

Synthetic_Pathway cluster_0 Step 1: SNAr Reaction cluster_1 Step 2: Nitro Reduction Start 1,2-Difluoro-4-nitrobenzene Intermediate 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine Start->Intermediate Nucleophilic Attack Reagent1 1-Isopropylpiperazine Base (e.g., K2CO3) Solvent (e.g., DMSO, NMP) Reagent1->Intermediate Final This compound Intermediate->Final Reduction Reagent2 Reducing Agent (e.g., H2/Pd-C, Fe/NH4Cl) Reagent2->Final

Caption: General synthetic route for this compound.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific, common problems encountered during the scale-up synthesis.

Question 1: My SNAr reaction is stalling or showing low conversion. What are the likely causes and how can I fix it?

  • Probable Cause 1: Insufficient Base or Incorrect Base Choice. The SNAr reaction generates hydrofluoric acid (HF) as a byproduct. This acid will protonate the basic piperazine starting material, rendering it non-nucleophilic and halting the reaction. A base is required to neutralize the HF in situ. Inorganic bases like potassium carbonate (K₂CO₃) or organic bases like triethylamine (TEA) are commonly used. On a large scale, an inorganic base is often preferred for cost and ease of removal.

  • Recommended Solution:

    • Ensure at least 2.0 equivalents of base are used relative to the 1-isopropylpiperazine. One equivalent neutralizes the generated HF, and the other ensures the piperazine remains deprotonated and nucleophilic.

    • If using K₂CO₃, ensure it is finely powdered and anhydrous to maximize its surface area and reactivity. Clumped or wet base will be ineffective.

    • Consider screening other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄), which can sometimes improve rates in challenging substitutions.

  • Probable Cause 2: Inappropriate Solvent. The choice of solvent is critical for SNAr reactions. The mechanism involves the formation of a negatively charged intermediate (Meisenheimer complex).[2] Aprotic polar solvents are ideal as they can stabilize this charged intermediate without protonating the nucleophile.

  • Recommended Solution:

    • Solvents like Dimethyl Sulfoxide (DMSO), N-Methyl-2-pyrrolidone (NMP), or Dimethylformamide (DMF) are excellent choices.

    • Avoid protic solvents (e.g., alcohols, water) as they can hydrogen-bond with the nucleophile, reducing its reactivity.

    • Avoid non-polar solvents (e.g., toluene, heptane) as they cannot effectively stabilize the charged intermediate, leading to very slow reaction rates.

Solvent ChoicePolaritySuitability for SNArRationale
DMSO, NMP, DMF High (Aprotic)ExcellentStabilizes the Meisenheimer complex, high boiling point allows for elevated temperatures.
Acetonitrile Medium (Aprotic)GoodEffective, but lower boiling point may limit reaction temperature.
Ethanol, Methanol High (Protic)PoorReduces nucleophilicity of the amine through hydrogen bonding.
Toluene, Heptane Low (Non-polar)Very PoorFails to stabilize the charged intermediate, leading to minimal reaction.

Question 2: I'm observing a significant amount of a high-molecular-weight impurity that is difficult to separate from my product. What is it and how do I prevent it?

  • Probable Cause: Bis-arylation of Piperazine. This is a classic problem when using piperazine derivatives.[1] The product of the first substitution, 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine, still possesses a nucleophilic nitrogen. If there is an excess of the electrophile (1,2-difluoro-4-nitrobenzene) or if reaction conditions are too harsh, a second SNAr reaction can occur, leading to a bis-arylated impurity.

  • Recommended Solution:

    • Stoichiometry Control: Use a slight excess of the 1-isopropylpiperazine nucleophile (e.g., 1.1 to 1.2 equivalents). This ensures the electrophile is consumed before significant double-addition can occur.

    • Controlled Addition: On a large scale, add the 1,2-difluoro-4-nitrobenzene solution slowly to a solution of the piperazine and base. This maintains a low instantaneous concentration of the electrophile, favoring the mono-substitution product.

    • Temperature Management: Avoid excessive temperatures. While higher temperatures increase the reaction rate, they can also accelerate the rate of the undesired second substitution. Aim for the lowest temperature that provides a reasonable reaction time (e.g., 80-100 °C).

Side_Reaction Product Desired Intermediate (Mono-arylated) Impurity Bis-arylated Impurity Product->Impurity Unwanted 2nd SNAr Electrophile 1,2-Difluoro-4-nitrobenzene (Excess) Electrophile->Impurity

Caption: Formation of the bis-arylated impurity via a second SNAr reaction.

Question 3: The nitro reduction step is incomplete or sluggish. What should I check?

  • Probable Cause (Catalytic Hydrogenation): Catalyst Deactivation. The most common method for nitro reduction at scale is catalytic hydrogenation (e.g., H₂ gas with a Palladium on Carbon catalyst, Pd/C). The catalyst can be "poisoned" or deactivated by impurities carried over from the previous step, particularly sulfur or halide compounds.

  • Recommended Solution:

    • Purify the Intermediate: Ensure the 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine intermediate is thoroughly purified before reduction. A simple recrystallization or slurry wash can remove many catalyst poisons.

    • Catalyst Loading: For scale-up, catalyst loading is typically between 1-5 mol%. If the reaction is slow, a slightly higher catalyst loading may be necessary, but this should be optimized to balance cost and reaction time.

    • Hydrogen Pressure & Agitation: Ensure adequate hydrogen pressure (typically 50-100 psi) and vigorous agitation. Good agitation is crucial to ensure efficient mass transfer of hydrogen gas to the catalyst surface.

  • Probable Cause (Metal/Acid Reduction): Insufficient Acid or Poor Mass Transfer. An alternative method is using a metal in the presence of an acid, such as Iron powder with ammonium chloride (Fe/NH₄Cl).[3] If the reaction is incomplete, it may be due to poor mixing of the solid iron or insufficient proton source.

  • Recommended Solution:

    • Use finely divided iron powder ("iron filings" are not sufficient) to maximize surface area.

    • Ensure efficient stirring to keep the iron suspended.

    • The reaction is often run in a protic solvent mixture like ethanol/water to facilitate the transfer of protons.

Part 3: Frequently Asked Questions (FAQs)

  • Q: What are the critical safety considerations for this process at scale?

    • SNAr Reaction: This reaction can be highly exothermic, especially during the initial phase. Slow, controlled addition of the limiting reagent and a robust reactor cooling system are essential to prevent a thermal runaway.

    • Nitro Compounds: The nitro-aromatic intermediate is potentially energetic and should be handled with care. Avoid excessive heat and mechanical shock.

    • Catalytic Hydrogenation: Hydrogen gas is highly flammable and forms explosive mixtures with air. The process must be conducted in a pressure-rated hydrogenator with proper grounding to prevent static discharge. The Pd/C catalyst is pyrophoric when dry and exposed to air; it must be handled wet or under an inert atmosphere.

  • Q: How can I effectively monitor the progress of these reactions?

    • High-Performance Liquid Chromatography (HPLC) is the preferred method. It can clearly resolve the starting materials, intermediate, product, and any impurities (like the bis-arylated species). A simple method can be developed using a C18 column with a mobile phase of acetonitrile and water (with 0.1% TFA or formic acid).

    • Thin-Layer Chromatography (TLC) can be used for quick qualitative checks on the production floor, but HPLC should be used for final confirmation and purity assessment.

  • Q: Is it possible to perform this as a one-pot synthesis?

    • While tempting, a one-pot process is not recommended for scale-up. The conditions for the SNAr (aprotic polar solvent, base) are incompatible with most nitro reduction methods. For example, a Pd/C catalyst would be ineffective in a crude reaction mixture containing inorganic salts. Isolating and purifying the nitro intermediate is a critical step to ensure the success and safety of the reduction.

Part 4: Experimental Protocols

Protocol 1: Scale-Up SNAr Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

This protocol is a representative example and must be adapted and optimized for specific equipment and safety procedures.

  • Reactor Setup: Charge a clean, dry, inerted reactor with N-Methyl-2-pyrrolidone (NMP, 5 volumes based on the limiting reagent) and anhydrous, powdered potassium carbonate (2.2 eq).

  • Charge Nucleophile: Add 1-isopropylpiperazine (1.1 eq) to the reactor. Begin agitation and heat the mixture to 60 °C.

  • Prepare Electrophile Solution: In a separate vessel, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in NMP (2 volumes).

  • Controlled Addition: Slowly add the electrophile solution to the reactor over 2-3 hours, maintaining the internal temperature between 80-90 °C. Monitor for any exotherm and adjust the addition rate as needed.

  • Reaction Monitoring: After the addition is complete, hold the mixture at 90 °C. Monitor the reaction progress by HPLC every 1-2 hours until the consumption of 1,2-difluoro-4-nitrobenzene is >99%.

  • Work-up: Cool the reaction mixture to 20-25 °C. Slowly add water (10 volumes) to precipitate the product. Agitate the resulting slurry for 1-2 hours.

  • Isolation: Filter the solid product and wash the cake thoroughly with water until the filtrate is neutral. Dry the solid under vacuum at 50-60 °C to yield the intermediate.

Protocol 2: Catalytic Hydrogenation of 1-(2-Fluoro-4-nitrophenyl)-4-isopropylpiperazine

This protocol must be performed in a dedicated hydrogenation facility with all necessary safety precautions.

  • Reactor Setup: Charge a hydrogenation reactor with the nitro intermediate (1.0 eq) and a suitable solvent such as methanol or ethanol (10 volumes).

  • Catalyst Addition: Under a nitrogen atmosphere, add 5% Palladium on Carbon (50% wet, 2 mol% Pd basis). Ensure the catalyst is fully wetted by the solvent.

  • Inerting: Seal the reactor and purge the headspace several times with nitrogen, followed by several purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 50 psi. Begin vigorous agitation and heat to 40-50 °C. The reaction is typically exothermic; monitor and control the temperature.

  • Reaction Monitoring: Monitor the reaction by hydrogen uptake and/or periodic HPLC analysis. The reaction is complete when hydrogen uptake ceases and HPLC shows <1% of the starting material.

  • Catalyst Filtration: Cool the reactor to ambient temperature and vent the hydrogen pressure, replacing it with nitrogen. Filter the reaction mixture through a bed of Celite® to remove the Pd/C catalyst. CAUTION: The filter cake is pyrophoric and must not be allowed to dry. Quench it immediately with water.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., isopropanol/heptane) to yield the final product, this compound.

Troubleshooting_Workflow Start SNAr Reaction Shows Low Conversion CheckBase Is Base Stoichiometry >= 2.0 eq? Start->CheckBase CheckSolvent Is Solvent Aprotic Polar (DMSO, NMP)? CheckBase->CheckSolvent Yes FixBase Increase Base to 2.2 eq. Ensure it is dry and powdered. CheckBase->FixBase No CheckTemp Is Temperature Optimal (e.g., 80-100 °C)? CheckSolvent->CheckTemp Yes FixSolvent Switch to appropriate solvent. CheckSolvent->FixSolvent No FixTemp Increase temperature in 10 °C increments. CheckTemp->FixTemp No Success Problem Resolved CheckTemp->Success Yes FixBase->CheckSolvent FixSolvent->CheckTemp FixTemp->Success

Caption: Decision workflow for troubleshooting low conversion in the SNAr step.

References

  • Stereospecific Synthesis of Highly Substituted Piperazines. ACS Figshare. [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. ResearchGate. [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. Chemistry Steps. [Link]

  • Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central (PMC). [Link]

  • Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

  • Nucleophilic Aromatic Substitution Practice Problems. Organic Chemistry Tutor. [Link]

  • 3-Fluoro-4-morpholinoaniline. PubChem. [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of In-Process Monitoring

Welcome to the technical support center for monitoring reactions involving 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. This molecule is a key intermediate in the synthesis of various pharmaceutical agents, making the precise tracking of its formation and consumption critical for ensuring reaction efficiency, product purity, and process safety. In-process monitoring allows for the real-time assessment of reaction kinetics, the identification of intermediates, and the detection of side-product formation, enabling chemists to optimize conditions and prevent costly batch failures.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals, offering troubleshooting advice and frequently asked questions (FAQs) in a practical, question-and-answer format. The methodologies described are grounded in established analytical principles and designed to be self-validating systems for robust and reliable results.

Frequently Asked Questions (FAQs) - General

Q1: Which analytical technique is the most suitable for monitoring my reaction involving this compound?

A1: The choice of technique depends on the specific information you need.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is the workhorse method for routine analysis of reaction progress, purity assessment, and quantification of the starting material, product, and non-volatile impurities.[1][2] Its high resolution and sensitivity make it ideal for complex reaction mixtures.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is best suited for analyzing volatile and semi-volatile impurities or starting materials.[3] Given the relatively high molecular weight and polarity of this compound, it may require derivatization to improve volatility.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy is unparalleled for structural elucidation and real-time, non-invasive reaction monitoring.[4][5][6] It provides a quantitative snapshot of all soluble species in the reaction mixture without the need for chromatographic separation. The presence of fluorine offers a unique handle (¹⁹F NMR) for highly selective monitoring.

Q2: My experimental results are inconsistent. Could the stability of this compound be the issue?

A2: Yes, inconsistent results are often a red flag for compound degradation.[7] Aromatic amines, particularly those with piperazine moieties, can be susceptible to oxidation and photodegradation.[7][8]

  • Oxidation: The piperazine nitrogen atoms and the aniline group can be prone to oxidation, especially in the presence of air or certain reagents, potentially leading to colored byproducts.

  • Troubleshooting: Always use freshly prepared solutions for analysis. If storage is necessary, keep solutions at low temperatures (-20°C) in amber vials to protect from light, and consider purging with an inert gas like nitrogen or argon.

Q3: How should I prepare my reaction mixture for analysis?

A3: Proper sample preparation is crucial to protect your analytical instrumentation and obtain accurate data.

  • Quench the Reaction: Immediately stop the reaction by cooling or adding a quenching agent to ensure the sample composition is representative of that specific time point.

  • Dilution: Accurately pipette a small aliquot of the reaction mixture and dilute it with a solvent that is compatible with your analytical method (e.g., mobile phase for HPLC). A typical starting concentration for HPLC is around 0.1 mg/mL.[1]

  • Filtration: Always filter your diluted sample through a 0.22 or 0.45 µm syringe filter before injection into an HPLC or GC system. This prevents particulates from clogging the column and tubing.[1]

Workflow for Reaction Monitoring

Reaction_Monitoring_Workflow Start Reaction in Progress Sample Withdraw Aliquot Start->Sample Quench Quench Reaction Sample->Quench Prepare Dilute & Filter Sample Quench->Prepare Analyze Analytical Technique (HPLC, GC, NMR) Prepare->Analyze Data Process & Interpret Data Analyze->Data Decision Adjust Reaction Parameters? Data->Decision Complete Reaction Complete Decision->Complete Yes Continue Continue Monitoring Decision->Continue No Continue->Sample

Caption: General experimental workflow for monitoring chemical reactions.

HPLC Troubleshooting Guide

High-Performance Liquid Chromatography is the cornerstone for analyzing this compound reactions. Due to its basic piperazine and aniline moieties, specific challenges like peak tailing are common.

Q4: I'm developing an HPLC method. Where should I start?

A4: A reversed-phase C18 column is the most common and effective starting point for separating aromatic amines.[1]

  • Column: Standard C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using water and acetonitrile (or methanol) is typically effective.

  • Additive: The basic nature of the analyte requires an acidic modifier in the mobile phase to ensure consistent protonation and prevent peak tailing. Start with 0.1% formic acid or trifluoroacetic acid in both the aqueous and organic phases.[1][2]

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is a good starting point.

Q5: Why is my peak for this compound tailing or showing poor shape?

A5: Peak tailing for basic compounds like this is almost always due to secondary interactions between the positively charged analyte and negatively charged residual silanol groups on the silica-based column packing.[7][8]

  • Solution 1: Lower Mobile Phase pH: Adding an acid modifier (like 0.1% formic acid) protonates the analyte (making it consistently charged) and suppresses the ionization of the silanol groups, minimizing unwanted interactions.[1]

  • Solution 2: Use an Amine Modifier: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can block the active silanol sites.[7]

  • Solution 3: Consider a Different Column: If tailing persists, try a column with a different stationary phase (e.g., C8, Phenyl) or a base-deactivated column specifically designed for basic compounds.[7]

Troubleshooting Common HPLC Issues
IssuePossible CausesRecommended Solutions
Poor Peak Shape (Tailing) 1. Secondary interactions with column silanols.[8] 2. Column overload.[1] 3. Column degradation.1. Add 0.1% formic acid or TFA to the mobile phase. Consider adding an amine modifier like TEA.[1][7] 2. Dilute the sample or reduce injection volume. 3. Flush the column with a strong solvent or replace it if it's old.
Shifting Retention Times 1. Inconsistent mobile phase composition. 2. Leaks in the pump or fittings.[9] 3. Fluctuating column temperature.1. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed.[9] 2. Check for salt buildup on fittings and listen for unusual pump noises. Tighten or replace fittings as needed.[9] 3. Use a column oven to maintain a constant temperature.[9]
Split or Broad Peaks 1. Sample solvent incompatible with mobile phase.[10][11] 2. Clogged column inlet frit.[1] 3. Column void (channel formation).[1]1. Dissolve the sample in the initial mobile phase composition whenever possible.[1][10] 2. Filter all samples. Try back-flushing the column at low pressure. 3. Replace the column. Avoid sudden pressure shocks.[1]
Noisy or Drifting Baseline 1. Air bubbles in the system. 2. Contaminated mobile phase or detector cell. 3. Leaking pump seals.[9]1. Degas the mobile phase thoroughly. 2. Flush the system with a clean, strong solvent (like isopropanol). 3. Perform pump maintenance and replace seals if necessary.[9]
Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol provides a robust starting point for monitoring reactions.

  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV detector.

  • Column: C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Procedure:

    • Mobile Phase Preparation: Prepare fresh solvents and degas thoroughly.

    • Sample Preparation: Dilute a quenched reaction aliquot in a 50:50 mixture of Solvent A and B to ~0.1 mg/mL. Filter through a 0.45 µm filter.[1]

    • Chromatographic Conditions:

      • Flow Rate: 1.0 mL/min.

      • Injection Volume: 10 µL.

      • Column Temperature: 30°C.

      • UV Detection: 254 nm.

      • Gradient Program:

        • 0-2 min: 10% B

        • 2-15 min: 10% to 90% B

        • 15-17 min: 90% B

        • 17-18 min: 90% to 10% B

        • 18-22 min: 10% B (re-equilibration)

    • Analysis: Inject a blank (diluent), followed by your samples. Monitor the disappearance of starting materials and the appearance of the product peak.

GC-MS Analysis Guide

Q6: Can I use GC-MS to analyze my reaction?

A6: Yes, but with considerations. GC-MS is excellent for identifying volatile impurities that might not be visible by HPLC, such as residual solvents or low molecular weight starting materials.[3][12] The target molecule, this compound, has a higher boiling point and polarity, which can lead to poor peak shape and thermal degradation in the GC inlet.[3] Derivatization may be necessary for quantitative analysis of the main components.

Q7: What kind of derivatization would be appropriate?

A7: Derivatization aims to make the molecule more volatile and thermally stable. For the aniline group, acylation (e.g., with pentafluoropropionic anhydride) is a common technique that produces derivatives with excellent chromatographic properties and mass spectral characteristics.[13]

Troubleshooting Common GC-MS Issues
IssuePossible CausesRecommended Solutions
Peak Tailing 1. Active sites in the inlet liner or column. 2. Column contamination.1. Use a deactivated inlet liner. Trim 10-20 cm from the front of the column. 2. Bake out the column at its maximum rated temperature (without exceeding it).
Inconsistent Retention Times 1. Leaks in the system (septum, fittings). 2. Inconsistent oven temperature profile.1. Replace the injector septum. Check for leaks using an electronic leak detector. 2. Verify the GC oven's temperature calibration.
Low Sensitivity / No Peak 1. Analyte degradation in the injector. 2. Improper column installation.1. Lower the injector temperature. Use a faster injection speed. 2. Ensure the column is cut cleanly and installed at the correct depth in both the injector and detector.[3]
NMR Spectroscopy for In-Situ Monitoring

Q8: How can NMR help me monitor my reaction in real-time?

A8: NMR spectroscopy provides a direct, quantitative view of the reaction mixture over time.[4][5] By taking spectra at regular intervals, you can directly measure the concentration of reactants, intermediates, and products.

  • ¹H NMR: Monitor the disappearance of signals unique to the starting materials and the appearance of signals corresponding to the product. The aromatic and piperazine protons provide distinct regions for analysis.

  • ¹⁹F NMR: This is a particularly powerful tool for this molecule. The single fluorine atom provides a clean, simple spectrum with a high signal-to-noise ratio. You can monitor the shift of the fluorine signal as the starting material is converted to the product, often in a region of the spectrum with no other interfering signals.[5]

Q9: Do I always need to use expensive deuterated solvents?

A9: Not necessarily for reaction monitoring. While deuterated solvents are required for locking and shimming the spectrometer, modern instruments have powerful solvent suppression techniques.[5] This allows you to run the reaction in a standard protonated solvent and still acquire high-quality data by effectively "hiding" the large solvent peak. This makes NMR a much more cost-effective PAT (Process Analytical Technology) tool.[5]

NMR Data Interpretation Workflow

NMR_Workflow cluster_0 Data Acquisition cluster_1 Data Analysis Acquire Acquire Time-Series Spectra (¹H or ¹⁹F NMR) Process Apply Phasing & Baseline Correction Acquire->Process Identify Identify Characteristic Peaks (Reactant, Product, Intermediate) Process->Identify Integrate Integrate Peak Areas Identify->Integrate Normalize Normalize Integrals to a Stable Internal Standard Integrate->Normalize Plot Plot Concentration vs. Time Normalize->Plot

Caption: Workflow for analyzing time-series NMR reaction data.

References
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC International, 107(1), 61-68. [Link]

  • Giam, C. S., & Lisy, J. M. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & Environmental Mass Spectrometry, 14(5), 221-227. [Link]

  • Shimadzu Scientific Instruments. (n.d.). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas. [Link]

  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. PubMed. [Link]

  • Kaziur-Cegla, W., et al. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071. [Link]

  • Aurigene Pharmaceutical Services. (2024). Troubleshooting and Performance Improvement for HPLC. [Link]

  • Axenrod, T., & Webb, G. A. (Eds.). (1974). Nitrogen-15 nuclear magnetic resonance spectroscopy. Substituent effects on 15N-H coupling constants and nitrogen chemical shifts in aniline derivatives. ACS Publications. [Link]

  • Kazimierczuk, K., et al. (2021). NMR Reaction Monitoring Robust to Spectral Distortions. Analytical Chemistry, 93(30), 10449–10455. [Link]

  • Foley, D. A., et al. (2011). NMR Reaction-Monitoring as a Process Analytical Technique. Pharmaceutical Technology, 35(10). [Link]

  • International Journal of Scientific Development and Research. (2023). Troubleshooting in HPLC: A Review. IJSDR, 8(7). [Link]

  • Persona, A. M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Molecules, 26(24), 7552. [Link]

  • NTU Journal of Pure Sciences. (2022). A Review on Analytical Methods for Piperazine Determination. NTU J. Pure Sci., 1(3), 1-9. [Link]

  • Persona, A. M., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. ResearchGate. [Link]

  • Li, Y., et al. (2011). Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography. Journal of Chromatography A, 1218(44), 8033-8039. [Link]

  • Dal Cin, M., et al. (2002). Analytical methods for the monitoring of solid phase organic synthesis. Il Farmaco, 57(6), 497-510. [Link]

  • Norwood, D. L., et al. (2010). NMR reaction monitoring during the development of an active pharmaceutical ingredient. Analytical Methods, 2(10), 1441-1447. [Link]

  • Scribd. (n.d.). HPLC Column Troubleshooting Guide. [Link]

  • Sharma, S., et al. (2018). Desktop NMR spectroscopy for real-time monitoring of an acetalization reaction in comparison with gas chromatography and NMR at 9.4 T. Magnetic Resonance in Chemistry, 56(10), 929-936. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Jones, A. L., & Cocker, J. (2003). An Improved Analytical Method, Based on HPLC with Electrochemical Detection, for Monitoring Exposure to 3-Chloro-4-fluoroaniline. Annals of Occupational Hygiene, 47(7), 555-560. [Link]

  • El-Kimary, E. I., et al. (2023). Ecofriendly single-step HPLC and TLC methods for concurrent analysis of ternary antifungal mixture in their pharmaceutical products. Scientific Reports, 13(1), 21124. [Link]

Sources

Technical Support Center: Purification of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support center for 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. Here, we address common challenges encountered during its purification, providing not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities I might encounter with my crude this compound?

A1: Impurities are typically process-related and can originate from the synthetic route, subsequent degradation, or storage.[1] Understanding their potential source is the first step in designing an effective purification strategy.

  • Process-Related Impurities: These depend heavily on the synthetic pathway. A common route involves the nucleophilic aromatic substitution of a difluoro-aromatic compound with N-isopropylpiperazine, followed by reduction.

    • Unreacted Starting Materials: Residual precursors such as 1,2-difluoro-4-nitrobenzene or N-isopropylpiperazine.

    • Intermediates: Incomplete reactions, such as the presence of the nitro-analogue if the reduction step is not driven to completion.[2]

    • Isomeric Impurities: Positional isomers can form depending on the regioselectivity of the initial substitution reaction.

    • By-products: Dehalogenation during reduction can lead to the formation of 4-(4-isopropylpiperazin-1-yl)aniline.[2]

  • Degradation Products: Aromatic amines, including anilines, are susceptible to oxidation, which often manifests as a darkening of the material from a pale solid to a brown or purplish tar upon exposure to air and light.[2]

  • Residual Solvents and Reagents: Solvents used in the synthesis or workup (e.g., DMF, DCM, Acetonitrile) and leftover reagents or catalysts can be present.[3]

Q2: How can I quickly assess the purity of my sample before and after purification?

A2: A multi-technique approach is recommended for a comprehensive purity assessment.

  • Thin-Layer Chromatography (TLC): The quickest and most straightforward method for qualitative assessment. It's excellent for monitoring reaction progress and checking the effectiveness of a purification step. For amines, using a mobile phase containing a small amount of triethylamine (e.g., 1%) can prevent streaking on silica plates.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis, often required to meet regulatory standards of ≥99.5% for pharmaceutical intermediates.[4][5] A reversed-phase C18 column is typically effective.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile or semi-volatile impurities and residual solvents.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural confirmation and can be used to assess purity by comparing the integrals of product signals to those of impurities.[4] ¹⁹F NMR is particularly useful for confirming the presence and purity of fluorine-containing compounds.[6]

Q3: My sample of this compound has darkened significantly. What happened, and is it salvageable?

A3: The darkening is a classic sign of oxidation. Aromatic amines are readily oxidized by atmospheric oxygen, a process often accelerated by light and heat, forming highly colored polymeric impurities.[2] While the material has degraded, it is often possible to remove these colored impurities. A good first step is an acid-base extraction, as the protonated amine salt is often less susceptible to oxidation and the colored, non-basic impurities can be washed away. Subsequent purification by column chromatography or recrystallization can then yield a product with improved color and purity. To prevent this, always store the purified compound in a tightly sealed container, under an inert atmosphere (nitrogen or argon), and protected from light in a cool, dark place.[2]

Troubleshooting Guide 1: Initial Cleanup via Acid-Base Extraction

Acid-base extraction is a powerful, scalable, and cost-effective first-line technique for purifying amines by leveraging their basicity.[7][8] It effectively separates the basic product from neutral or acidic impurities.

Q: What is the detailed protocol for an acid-base extraction of this compound?

A: This protocol leverages the differential solubility of the free base and its protonated salt form.[7][8] The compound contains three basic nitrogen atoms (one primary aniline, two tertiary piperazine nitrogens) that will be protonated in acidic conditions, rendering the molecule highly soluble in aqueous acid.

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent, such as dichloromethane (DCM), ethyl acetate, or diethyl ether.

  • Acidic Wash: Transfer the organic solution to a separatory funnel and extract with 1 M hydrochloric acid (HCl). Repeat the aqueous acid extraction 2-3 times to ensure all the amine is protonated and pulled into the aqueous layer.

    • Causality: The basic amine reacts with HCl to form the corresponding ammonium chloride salt, which is ionic and thus soluble in the aqueous phase. Neutral impurities remain in the organic layer.[8][9]

  • Separation: Combine the aqueous layers. The initial organic layer, containing neutral impurities, can be discarded.

  • Basification (Free-Basing): Cool the combined aqueous layer in an ice bath. Slowly add a base, such as 2 M sodium hydroxide (NaOH) solution, with stirring until the solution is basic (pH > 10, check with pH paper). The free amine will precipitate or form an oil.

  • Re-extraction: Extract the free amine back into an organic solvent (e.g., DCM or ethyl acetate). Perform this extraction 3-4 times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified free base.

  • Problem: An emulsion forms at the interface during extraction.

    • Solution: Add a small amount of saturated sodium chloride solution (brine). The increased ionic strength of the aqueous layer helps to break up emulsions.

  • Problem: Low recovery of the product.

    • Solution 1: Ensure the aqueous layer was made sufficiently basic during the free-basing step. Re-check the pH and add more base if necessary.

    • Solution 2: The product may have some water solubility. Perform additional extractions from the aqueous layer.

G cluster_0 Step 1: Extraction cluster_1 Step 2: Isolation & Regeneration crude Crude Product in Organic Solvent sep_funnel Separatory Funnel: Add 1M HCl (aq) crude->sep_funnel org_layer Organic Layer (Neutral Impurities) sep_funnel->org_layer Shake & Separate aq_layer_1 Aqueous Layer (Protonated Amine Salt) sep_funnel->aq_layer_1 Shake & Separate basify Basify with NaOH (to pH > 10) aq_layer_1->basify sep_funnel_2 Separatory Funnel: Add Organic Solvent basify->sep_funnel_2 aq_waste Aqueous Waste sep_funnel_2->aq_waste Shake & Separate org_layer_2 Organic Layer (Purified Free Base) sep_funnel_2->org_layer_2 Shake & Separate final Pure Product org_layer_2->final Dry & Evaporate

Workflow for purification via acid-base extraction.

Troubleshooting Guide 2: Purification by Flash Column Chromatography

For achieving high purity, especially when separating structurally similar impurities, flash column chromatography is indispensable. However, the basic nature of amines presents a unique challenge on standard silica gel.

Q: My compound streaks badly on a standard silica gel column. Why does this happen and how can I fix it?

A: This is a very common issue. Standard silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. Your basic amine can undergo a strong acid-base interaction with these sites, leading to irreversible binding or slow elution.[10] This causes the characteristic "streaking" or "tailing" of the peak, resulting in poor separation and low recovery.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to your mobile phase (eluent).[10][11]

    • Triethylamine (TEA): Typically, 0.5-2% (v/v) TEA is added to the eluent system (e.g., Hexane/Ethyl Acetate). The TEA is a small, basic molecule that neutralizes the acidic silanol sites, allowing your compound to elute cleanly.[10]

    • Ammonia: A solution of 7N ammonia in methanol can be used as a polar modifier in a DCM/Methanol eluent system.

  • Alternative Stationary Phases:

    • Amine-Functionalized Silica: These columns have the silica surface treated with aminopropyl groups, which masks the acidic silanols and provides a mildly basic environment, ideal for purifying basic compounds.[10][11]

    • Basic Alumina: Alumina can be used as an alternative to silica. It is available in neutral or basic grades, with the basic grade being suitable for amine purification.

ParameterMethod A: Standard SilicaMethod B: Amine-SilicaMethod C: Reversed-Phase
Stationary Phase Silica Gel (SiO₂)Amine-Functionalized Silica (KP-NH)[11]C18 Silica
Mobile Phase A Hexane / HeptaneHexane / HeptaneWater + 0.1% Modifier
Mobile Phase B Ethyl AcetateEthyl AcetateAcetonitrile + 0.1% Modifier
Modifier 0.5 - 2% Triethylamine (TEA) in Mobile Phase B None requiredFormic Acid or TEA
Key Advantage Readily available and inexpensive.Excellent peak shape, no need for amine additive in eluent.Good for more polar amines and impurities.[10]
Consideration TEA can be difficult to remove completely post-purification.Higher cost than standard silica.May require salt removal post-purification.

Troubleshooting Guide 3: High-Purity Polishing by Recrystallization

If your compound is a solid, recrystallization is an excellent final step to achieve high purity and obtain crystalline material. This can be performed on the free base or its salt.

Q: Can I purify the compound as a salt? What is the protocol?

A: Yes, purifying the compound as a salt is a highly effective strategy. Salts of amines are often more stable and have better crystallinity than the corresponding free bases.[2] The hydrochloride salt is a common choice.

  • Salt Formation:

    • Dissolve the partially purified amine free base in a suitable organic solvent like ethanol or isopropanol.[2]

    • Slowly add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether or HCl gas bubbled through the solution) until precipitation of the hydrochloride salt is complete.

  • Recrystallization of the Salt:

    • Collect the crude salt by filtration.

    • Perform a solvent screen to find a suitable recrystallization solvent. An ethanol/water mixture is often a good starting point.[2] The ideal solvent should dissolve the salt when hot but not when cold.[12]

    • Dissolve the salt in a minimal amount of the boiling solvent system.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Collect the pure crystals by vacuum filtration, washing with a small amount of ice-cold solvent. Dry the crystals under vacuum.

  • Regeneration of Free Base (Optional):

    • If the final product is required as the free base, dissolve the purified salt in water.

    • Follow steps 4-6 of the Acid-Base Extraction protocol to neutralize the salt with a base and extract the pure free base into an organic solvent.[2]

  • Problem: The compound "oils out" instead of forming crystals during recrystallization.

    • Solution: This occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. Try using a more dilute solution, cooling the solution much more slowly, or switching to a lower-boiling point solvent.

  • Problem: No crystals form, even after cooling in an ice bath.

    • Solution: The solution may be too dilute, or the solvent is too effective. Try removing some solvent under reduced pressure to concentrate the solution. If that fails, a different solvent system is needed. You can also try scratching the inside of the flask with a glass rod or adding a seed crystal to induce crystallization.

References

  • Google Patents. (n.d.). Process for the purification of aromatic amines.
  • Wikipedia. (n.d.). Acid–base extraction. Retrieved January 18, 2026, from [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. Retrieved January 18, 2026, from [Link]

  • Engineering Ideas Clinic - Confluence. (n.d.). What is an Acid and Base Extraction?. Retrieved January 18, 2026, from [Link]

  • Reddit. (2022). Amine workup. Retrieved January 18, 2026, from [Link]

  • Royal Society of Chemistry. (2021). Selective separation of amines from continuous processes using automated pH controlled extraction. Reaction Chemistry & Engineering. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Trichloroacetic acid fueled practical amine purifications. PubMed Central. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved January 18, 2026, from [Link]

  • SIELC Technologies. (n.d.). Separation of Piperazine, 1,4-bis(4-nitrosophenyl)- on Newcrom R1 HPLC column. Retrieved January 18, 2026, from [Link]

  • Quick Company. (n.d.). Process For Preparation And Purification Of An Aromatic Amine. Retrieved January 18, 2026, from [Link]

  • Biotage. (2023). Is there an easy way to purify organic amines?. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2018). Novel Method for the Determination of Piperazine in Pharmaceutical Drug Substances Using Hydrophilic Interaction Chromatography and Evaporative Light Scattering Detection. Retrieved January 18, 2026, from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Piperazine. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. PubChem. Retrieved January 18, 2026, from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Preparation of fluorinated anilines.
  • ResearchGate. (2018). In situ co-crystallization of cresols with aniline and fluoroanilines: subtle interplay of strong and weak hydrogen bonds. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 3-Fluoro-4-morpholinoaniline. PubChem. Retrieved January 18, 2026, from [Link]

  • ChemUniverse. (n.d.). 3-FLUORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE. Retrieved January 18, 2026, from [Link]

  • Google Patents. (n.d.). Separation of aniline and p-fluoroaniline.
  • SciSpace. (2013). Impurities in Pharmaceuticals- A Review. Retrieved January 18, 2026, from [Link]

  • MDPI. (2016). Synthesis and Characterization of Process-Related Impurities of Antidiabetic Drug Linagliptin. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. PubChem. Retrieved January 18, 2026, from [Link]

  • Semantic Scholar. (n.d.). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Retrieved January 18, 2026, from [Link]

  • National Center for Biotechnology Information. (2024). 3-Fluoro-5-(4-propylazepan-1-yl)aniline. PubChem. Retrieved January 18, 2026, from [Link]

  • ResearchGate. (2023). Identification, Isolation, and Structural Characterization of Novel Forced Degradation Products of Ertugliflozin using Hyphenated Analytical Techniques. Retrieved January 18, 2026, from [Link]

Sources

Validation & Comparative

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) for Purity Analysis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

In the landscape of pharmaceutical development, the integrity of an Active Pharmaceutical Ingredient (API) is paramount. This integrity begins long before the final drug product is formulated; it is rooted in the quality of its starting materials and intermediates. 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline is a key building block in the synthesis of several modern therapeutic agents. Its molecular structure, featuring a fluorinated aniline core and an isopropylpiperazine moiety, makes it a versatile synthon. However, the very reactivity that makes it valuable also presents challenges in controlling its purity.

The presence of impurities, even in trace amounts, can have significant implications for the safety, efficacy, and stability of the final drug product.[1] Regulatory bodies worldwide, guided by frameworks like the International Council for Harmonisation (ICH) guidelines, mandate rigorous analytical characterization and control of impurities.[2] High-Performance Liquid Chromatography (HPLC) stands as the cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[3][4]

This guide provides an in-depth exploration of a robust, validated Reversed-Phase HPLC (RP-HPLC) method for the purity analysis of this compound. We will dissect the rationale behind the methodological choices and compare its performance against orthogonal analytical techniques, offering researchers and drug development professionals a comprehensive framework for ensuring the quality of this critical intermediate.

Optimized RP-HPLC Method: A Self-Validating System for Purity Determination

The primary goal of a purity analysis method is to separate the main compound from all potential process-related impurities and degradation products. Given the polar amine functionalities of this compound, a well-designed RP-HPLC method is essential to achieve symmetrical peak shapes and baseline resolution from closely eluting species.

Causality Behind Experimental Choices

The selection of each parameter in an HPLC method is a deliberate choice aimed at overcoming specific analytical challenges. For a polar aromatic amine like our target analyte, the primary challenges are achieving adequate retention on a non-polar stationary phase and preventing deleterious interactions with the silica backbone of the column, which can cause severe peak tailing.[5]

  • Stationary Phase Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography, offering a high degree of hydrophobicity that provides excellent retention for a broad range of molecules, including our moderately non-polar analyte.[6] The high surface area coverage of C18 phases ensures robust and reproducible separations.[6]

  • Mobile Phase pH Control: The basic amine groups in the aniline and piperazine rings are susceptible to protonation. At a low pH, these amines will be fully protonated (R-NH3+). This is advantageous for two reasons: it suppresses the interaction between the basic analyte and acidic residual silanol groups on the stationary phase, thereby preventing peak tailing, and it ensures a consistent ionization state for reproducible retention.[5][7] Formic acid is an excellent choice as a mobile phase modifier because it provides the necessary acidity and is compatible with mass spectrometry (MS) detectors, should LC-MS be used for impurity identification.[4]

  • Gradient Elution: Process impurities can span a wide range of polarities. An isocratic elution (constant mobile phase composition) is often insufficient to resolve early-eluting polar impurities from the main peak while also eluting late-eluting non-polar impurities in a reasonable time. A gradient elution, which gradually increases the organic solvent concentration, is necessary to ensure all components are eluted as sharp, well-defined peaks.[1]

Experimental Protocol: RP-HPLC Purity Method

This protocol is designed to be a robust starting point for the analysis of this compound, subject to further optimization and validation according to ICH guidelines.[8][9]

Instrumentation:

  • HPLC or UPLC system with a gradient pump, autosampler, thermostatted column compartment, and a Diode Array Detector (DAD) or UV detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Program:

    Time (min) %A %B
    0.0 95 5
    25.0 5 95
    30.0 5 95
    30.1 95 5

    | 35.0 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm. A DAD is recommended to monitor peak purity across the spectrum.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh and dissolve the this compound reference standard in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

Method Validation: Establishing Trustworthiness

For this method to be considered reliable for quality control, it must undergo validation as prescribed by ICH Q2(R2) guidelines.[2][10] This process establishes, through laboratory studies, that the performance characteristics of the method are suitable for its intended application.[8]

Caption: Logical relationship of key ICH Q2(R2) validation parameters for a purity method.

Comparative Analysis of Alternative Purity Assessment Methods

While RP-HPLC is the primary workhorse, no single analytical method can provide a complete picture of a compound's purity.[11][12] Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a comprehensive quality assessment.

Parameter RP-HPLC with UV/DAD Gas Chromatography-Mass Spectrometry (GC-MS) Quantitative NMR (qNMR)
Principle Partitioning between a liquid mobile phase and a solid stationary phase based on hydrophobicity.[6]Separation of volatile compounds based on partitioning between a gas mobile phase and a stationary phase, with MS detection.[4]Absolute quantification against a certified internal standard based on the direct proportionality of NMR signal intensity to the number of nuclei.[12]
Best For Quantifying known and unknown non-volatile impurities; routine QC testing.[4]Identifying and quantifying volatile or semi-volatile impurities and residual solvents.[13]Determining the absolute purity (assay) of the main compound without needing a specific reference standard of the analyte.[12]
Pros High resolution, sensitivity, and reproducibility; well-established and compliant with regulatory standards.[3]Excellent for structural elucidation of volatile unknowns; high sensitivity.[14]A primary ratio method; provides structural confirmation; highly accurate for assay determination.
Cons May not be suitable for highly volatile compounds; peak identification requires reference standards or MS coupling.Not suitable for non-volatile or thermally labile compounds; potential for on-column degradation.[14]Lower sensitivity for trace impurities compared to chromatographic methods; requires specialized equipment and expertise.
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing impurities that are volatile and thermally stable.[13] For this compound, this could include residual solvents from the synthesis or volatile starting materials. The compound itself may be amenable to GC analysis, but its polarity and molecular weight could necessitate high injector and oven temperatures, risking thermal degradation. The mass spectrometer provides invaluable structural information, making it the gold standard for identifying unknown volatile peaks.[14]

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that provides an absolute purity value for the main component without relying on chromatographic separation.[12] It quantifies the analyte by comparing the integral of a specific proton signal from the analyte with that of a certified internal standard of known purity. While it is less sensitive for detecting trace-level impurities that are well-resolved by HPLC, it is an unparalleled orthogonal technique for confirming the assay value of the reference standard itself and the bulk intermediate.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing SamplePrep Sample & Standard Preparation (0.5 mg/mL) Injection Inject 10 µL onto C18 Column SamplePrep->Injection MobilePhasePrep Mobile Phase Preparation & Degassing Separation Gradient Elution (5% to 95% Acetonitrile) MobilePhasePrep->Separation Injection->Separation Detection UV/DAD Detection at 254 nm Separation->Detection Integration Chromatogram Integration Detection->Integration Calculation Purity Calculation (Area % Method) Integration->Calculation Report Generate Report Calculation->Report

Caption: Standard experimental workflow for the HPLC purity analysis of the target analyte.

Conclusion

The purity analysis of this compound is a critical step in ensuring the quality and safety of downstream pharmaceutical products. A well-developed and validated RP-HPLC method, such as the one detailed in this guide, serves as a robust and reliable tool for routine quality control.[11] The causality-driven approach to method development—particularly the use of a C18 column, an acidified mobile phase, and a gradient elution—is key to achieving accurate and reproducible results for this polar aromatic amine.

For comprehensive characterization, this primary HPLC method should be supplemented with orthogonal techniques. GC-MS provides unparalleled insight into volatile impurities, while qNMR offers an absolute measure of the compound's assay.[11][12] By employing a combination of these methods, researchers and drug development professionals can build a complete purity profile, satisfying stringent regulatory requirements and ultimately contributing to the delivery of safe and effective medicines.[10]

References

  • Pharmaguideline. (2024). Steps for HPLC Method Validation.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines.
  • Arborpharmchem. (2024). API Intermediates Production Purity.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Chromatography Today. (n.d.). Alternative found for HPLC methods.
  • National Institutes of Health (NIH). (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE.
  • Benchchem. (n.d.). A Comparative Guide to HPLC and Alternative Methods for Purity Assessment of Boc-L-Ala-OH.
  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation.
  • MDPI. (n.d.). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds.
  • American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.
  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines.
  • Emery Pharma. (n.d.). Impurity Analysis.
  • ResearchGate. (2025). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers.
  • Pacific BioLabs. (n.d.). Identity and Purity - Small Molecules.
  • Daicel Pharma Standards. (n.d.). piperazine Impurities Manufacturers & Suppliers.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • LCGC International. (2014). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
  • Benchchem. (n.d.). Technical Support Center: Purification of Polar Aromatic Amines.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns.
  • Benchchem. (n.d.). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
  • Benchchem. (n.d.). Technical Support Center: Analytical Methods for Detecting Impurities in 4-Fluoroaniline.

Sources

A Guide to the Structural Confirmation of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Unambiguous Structural Verification

In the realm of pharmaceutical research and development, the precise structural characterization of novel chemical entities is a cornerstone of scientific rigor and regulatory compliance. The molecule 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline, a substituted aniline derivative, presents a moderately complex structure whose definitive confirmation is essential for understanding its chemical properties and potential biological activity. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights, it is often insufficient to resolve all proton and carbon signals, especially in molecules with multiple overlapping spin systems. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques as a powerful and conclusive approach for the structural elucidation of this compound. We will explore the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to assemble the molecular puzzle piece by piece, offering a self-validating system for structural confirmation.

The Strategic Application of 2D NMR for Structural Elucidation

The power of 2D NMR lies in its ability to reveal through-bond correlations between nuclei, information that is not directly available from 1D spectra. For a molecule like this compound, a combination of homonuclear and heteronuclear correlation experiments is essential to connect the different structural fragments: the substituted aromatic ring, the piperazine core, and the isopropyl group.

  • COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds.[1][2][3] It is invaluable for tracing out the connectivity of protons within a spin system, such as the protons on the aromatic ring and the protons within the isopropyl group.

  • HSQC (Heteronuclear Single Quantum Coherence): This technique correlates the chemical shifts of protons with the chemical shifts of directly attached carbons (¹JCH).[4] It provides a direct link between the ¹H and ¹³C spectra, allowing for the unambiguous assignment of carbon signals for all protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over longer ranges, typically two to three bonds (²JCH and ³JCH).[4][5][6][7][8][9] HMBC is crucial for connecting different spin systems and for identifying quaternary (non-protonated) carbons.

The logical workflow for the structural confirmation of this compound using these techniques is as follows:

G A Acquire 1D ¹H and ¹³C Spectra B Acquire ¹H-¹H COSY A->B C Acquire ¹H-¹³C HSQC A->C D Acquire ¹H-¹³C HMBC A->D E Structural Confirmation B->E C->E D->E

Caption: Workflow for 2D NMR-based structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

Based on known chemical shift values for similar structural motifs, including 3-fluoroaniline and N-substituted piperazines, we can predict the approximate chemical shifts for this compound.[10][11] These predictions serve as a guide for interpreting the experimental 2D NMR data.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom NumberPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1-~147.0 (d, JCF ≈ 10 Hz)
2~6.65 (dd, JHH ≈ 8.5, 2.0 Hz)~110.0 (d, JCF ≈ 2 Hz)
3-~163.0 (d, JCF ≈ 240 Hz)
4-~135.0 (d, JCF ≈ 10 Hz)
5~6.85 (t, JHH ≈ 8.5 Hz)~115.0 (d, JCF ≈ 2 Hz)
6~6.60 (dd, JHH ≈ 8.5, 2.0 Hz)~105.0 (d, JCF ≈ 25 Hz)
7, 11~3.10 (t, JHH ≈ 5.0 Hz)~50.0
8, 10~2.70 (t, JHH ≈ 5.0 Hz)~48.0
12~2.80 (sept, JHH ≈ 6.5 Hz)~55.0
13, 14~1.10 (d, JHH ≈ 6.5 Hz)~19.0
NH₂~3.60 (br s)-

Note: Chemical shifts are highly dependent on the solvent used. These predictions are for CDCl₃.

Deciphering the Connectivity: A Step-by-Step 2D NMR Analysis

Establishing Proton-Proton Correlations with COSY

The COSY spectrum will reveal key connectivities within the molecule.

  • Aromatic Region: Cross-peaks are expected between H-5 and H-6, and between H-5 and H-2, confirming their adjacent positions on the aromatic ring. The coupling between the fluorine at C-3 and the aromatic protons will influence the multiplet patterns but will not result in COSY cross-peaks.

  • Aliphatic Region: A strong cross-peak will be observed between the methine proton (H-12) of the isopropyl group and the two methyl protons (H-13/14). This confirms the presence of the isopropyl moiety. The protons on the piperazine ring (H-7/11 and H-8/10) are expected to show correlations to each other, appearing as a set of coupled triplets.

COSY_Correlations Predicted COSY Correlations mol H5 H-5 H6 H-6 H5->H6 H2 H-2 H5->H2 H12 H-12 H13_14 H-13/14 H12->H13_14 H7_11 H-7/11 H8_10 H-8/10 H7_11->H8_10

Caption: Predicted ¹H-¹H COSY correlations for this compound.

Linking Protons to Carbons with HSQC

The HSQC spectrum provides direct one-bond proton-carbon correlations, allowing for the assignment of all protonated carbons.

  • Each proton signal in the ¹H spectrum will correlate to a single carbon signal in the ¹³C spectrum. For example, the signal for H-2 will correlate with C-2, H-5 with C-5, H-6 with C-6, the piperazine protons (H-7/11 and H-8/10) with their respective carbons, the isopropyl methine proton (H-12) with its carbon, and the isopropyl methyl protons (H-13/14) with their carbon.

Assembling the Molecular Framework with HMBC

The HMBC experiment is the key to connecting the individual spin systems and identifying the quaternary carbons.[4][5][6][7][8][9]

  • Connecting the Piperazine to the Aromatic Ring: The piperazine protons H-7/11 are expected to show correlations to the aromatic carbons C-4 and C-5. This is a crucial correlation that confirms the point of attachment of the piperazine ring to the aniline moiety.

  • Confirming the Isopropyl Group Attachment: The isopropyl methine proton (H-12) should show a correlation to the piperazine carbons C-8 and C-10, confirming its attachment to the nitrogen at position 4 of the piperazine ring. The isopropyl methyl protons (H-13/14) will show correlations to the isopropyl methine carbon (C-12) and potentially to the piperazine carbons C-8 and C-10.

  • Assigning Quaternary Carbons: The aromatic protons will show long-range correlations to the quaternary carbons. For instance, H-2 and H-6 are expected to show correlations to C-4. H-5 will likely show correlations to C-1 and C-3. These correlations, in conjunction with the characteristic downfield shift of C-3 due to the attached fluorine, will solidify the assignment of the aromatic carbons.

HMBC_Correlations Key Predicted HMBC Correlations mol H7_11 H-7/11 C4 C-4 H7_11->C4 C5 C-5 H7_11->C5 H12 H-12 C8_10 C-8/10 H12->C8_10 H2 H-2 H2->C4 H6 H-6 H6->C4

Caption: Key predicted ¹H-¹³C HMBC correlations for structural confirmation.

Comparison with Alternative Techniques

While 2D NMR is a powerful tool, it is important to consider its place among other analytical techniques for structural elucidation.

  • Mass Spectrometry (MS): Provides the molecular weight and fragmentation patterns, which can help in proposing a structure. However, it does not provide definitive information about the connectivity of atoms. High-resolution MS can confirm the elemental composition.

  • X-ray Crystallography: Offers the most definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain.

  • Infrared (IR) Spectroscopy: Identifies the presence of specific functional groups (e.g., N-H, C-F, aromatic C-H) but does not provide detailed connectivity information.

In comparison, 2D NMR provides a comprehensive and unambiguous picture of the molecular structure in solution, which is often the more biologically relevant state.

Experimental Protocols

Sample Preparation
  • Weigh approximately 10-20 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube and label it appropriately.

2D NMR Data Acquisition

The following are general parameters for acquiring 2D NMR spectra on a 400 or 500 MHz spectrometer. These may need to be optimized based on the specific instrument and sample concentration.

¹H-¹H COSY

  • Pulse Program: cosygpqf (or similar gradient-selected, phase-sensitive COSY)

  • Spectral Width (F2 and F1): 10-12 ppm

  • Number of Scans (NS): 4-8

  • Number of Increments (TD in F1): 256-512

  • Relaxation Delay (D1): 1.5-2.0 s

¹H-¹³C HSQC

  • Pulse Program: hsqcedetgpsp (or similar edited HSQC for multiplicity information)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 160-180 ppm

  • Number of Scans (NS): 8-16

  • Number of Increments (TD in F1): 128-256

  • Relaxation Delay (D1): 1.5 s

  • ¹JCH Coupling Constant: Optimized for ~145 Hz

¹H-¹³C HMBC

  • Pulse Program: hmbcgplpndqf (or similar gradient-selected HMBC)

  • Spectral Width (F2 - ¹H): 10-12 ppm

  • Spectral Width (F1 - ¹³C): 200-220 ppm

  • Number of Scans (NS): 16-32

  • Number of Increments (TD in F1): 256-512

  • Relaxation Delay (D1): 1.5-2.0 s

  • Long-Range Coupling Constant (ⁿJCH): Optimized for 8-10 Hz

Conclusion

The structural confirmation of this compound can be achieved with a high degree of confidence through the systematic application of 2D NMR spectroscopy. By integrating the through-bond connectivity information from COSY, HSQC, and HMBC experiments, a complete and self-validating picture of the molecular structure can be assembled. This approach not only provides unambiguous assignments for all proton and carbon signals but also serves as a robust and reliable method for the structural elucidation of similarly complex small molecules in the drug discovery and development pipeline.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. [Link]

  • COSY. University of Rochester. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • 14: COSY. Chemistry LibreTexts. [Link]

  • F-F Coupling Constants in some Perfluoroalkyl-Fluoro- aromatic Compounds. RSC Publishing. [Link]

  • The 13 C NMR chemical shift values ( d ppm) of aniline and 2-butylthioaniline in DMSO- d 6. ResearchGate. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Carbon-fluorine coupling constants, n J CF . | Download Scientific Diagram. ResearchGate. [Link]

  • 2D-COSY NMR spectrum | How to read COSY Spectrum?. YouTube. [Link]

  • What Is COSY NMR?. YouTube. [Link]

  • Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. American Chemical Society. [Link]

  • Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. National Institutes of Health. [Link]

  • Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. ElectronicsAndBooks. [Link]

  • HSQC and HMBC. Columbia University. [Link]

  • 3-Fluoroaniline | C6H6FN | CID 9742. National Institutes of Health. [Link]

  • Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. Cambridge Open Engage. [Link]

  • NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Publishing. [Link]

  • Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. National Institutes of Health. [Link]

  • 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • Long-range heteronuclear correlation. University of Rochester. [Link]

  • Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy) The most frequently used two-dime. CEITEC. [Link]

  • (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. ResearchGate. [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. University of Calgary. [Link]

  • Study of structures, energetics, IR spectra and 13C and 1H NMR chemical shifts of the conformations of isopropyl cation by ab initio calculations. ResearchGate. [Link]

  • Second Order 1H NMR Spectra of Isopropyl Groups. University of Ottawa NMR Facility Blog. [Link]

  • N-ISOPROPYL-PIPERIDINE - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • HMBC: Significance and symbolism. StatPearls. [Link]

  • Tables For Organic Structure Analysis. University of Colorado Boulder. [Link]

  • FLOURINE COUPLING CONSTANTS. University of Florida. [Link]

  • Chemical shifts. University of Potsdam. [Link]

  • Approximate 1H and 13C NMR Shifts | PDF. Scribd. [Link]

  • HSQC and HMBC for Topspin. University of Missouri–St. Louis. [Link]

  • Measuring methods available and examples of their applications 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy) HM. CEITEC. [Link]

  • HMBC spectrum | Heteronuclear Multiple Bond Correlation. YouTube. [Link]

  • 7.6: Interpreting 2-D NMR Spectra. Chemistry LibreTexts. [Link]

  • Synthesis, NMR spectroscopy and crystal structures studies of 2-amino-N-(2-hydroxy-3-methoxybenzylidene) aniline. IIUM Repository (IRep). [Link]

  • Identification of metabolites from 2D 1H-13C HSQC NMR using peak correlation plots. Diva-Portal.org. [Link]

Sources

comparing the reactivity of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline with other anilines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Aniline Reactivity

For researchers and professionals in drug development and organic synthesis, understanding the reactivity of substituted anilines is paramount for predictable and efficient molecular construction. The nucleophilicity of the amino group, and thus the overall reactivity of the aniline, is intricately modulated by the electronic and steric nature of its substituents. This guide provides an in-depth comparison of the reactivity of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline , a polysubstituted aniline of interest in medicinal chemistry, with a selection of other anilines: the parent unsubstituted aniline, the electron-rich p-anisidine, and the electron-deficient p-nitroaniline.

The substituents on this compound present a fascinating case study in competing electronic and steric effects. The fluorine atom at the ortho position to the amino group is strongly electron-withdrawing via its inductive effect (-I), yet it can also exhibit a weak electron-donating resonance effect (+R). The bulky 4-isopropylpiperazin-1-yl group at the para position, while sterically demanding, is expected to be electron-donating overall due to the nitrogen lone pairs' ability to participate in resonance with the aromatic ring. This guide will dissect how these competing factors influence the reactivity of the parent aniline in key synthetic transformations.

Theoretical Framework: Understanding Substituent Effects

The reactivity of an aniline is fundamentally tied to the availability of the lone pair of electrons on the nitrogen atom. This is quantitatively expressed by the pKa of the conjugate acid (anilinium ion); a higher pKa indicates a more basic and generally more nucleophilic aniline.[1][2]

Table 1: Comparison of pKa Values for Selected Anilines

Aniline DerivativeSubstituent(s)pKa of Conjugate AcidPredominant Electronic Effect(s)
p-Nitroaniline-NO₂1.02Strong Electron-Withdrawing (-I, -R)
Aniline-H4.58None (Reference)
p-Anisidine-OCH₃5.34Strong Electron-Donating (+R > -I)
This compound 3-F, 4-(4-isopropylpiperazin-1-yl)Estimated ~4.5-5.0Ortho-F (-I), Para-piperazinyl (+R)

The pKa for this compound is estimated based on the competing effects of the ortho-fluoro group, which tends to decrease basicity (the "ortho effect"), and the para-piperazinyl group, which is electron-donating and increases basicity.[3][4] The electron-withdrawing fluorine atom at the ortho position can decrease basicity through its inductive effect and potential intramolecular hydrogen bonding with the amino group.[5] Conversely, the para-piperazinyl group is expected to increase basicity through its electron-donating resonance effect. The interplay of these factors likely places its basicity in a range comparable to or slightly higher than unsubstituted aniline.

Comparative Reactivity in Key Transformations

We will now explore the comparative reactivity of our selected anilines in three fundamental reactions: acylation, alkylation, and diazotization.

Acylation: A Probe of Nucleophilicity

Acylation of anilines, typically with an acyl halide or anhydride, is a direct measure of the nucleophilicity of the amino group. The reaction rate is highly sensitive to the electron density on the nitrogen atom.[6]

Table 2: Predicted Relative Reactivity in Acylation

Aniline DerivativePredicted Relative Rate of AcylationRationale
p-AnisidineFastestThe strongly electron-donating methoxy group significantly increases the nucleophilicity of the amino group.
This compound Moderate to FastThe electron-donating piperazinyl group enhances nucleophilicity, though this is somewhat attenuated by the ortho-fluoro substituent.
AnilineModerateServes as the baseline for comparison.
p-NitroanilineSlowestThe strongly electron-withdrawing nitro group severely diminishes the nucleophilicity of the amino group.

Experimental Protocol: Comparative N-Acetylation of Anilines

Objective: To qualitatively compare the rate of N-acetylation of the four aniline derivatives.

Materials:

  • Aniline, p-anisidine, p-nitroaniline, this compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Developing solvent (e.g., 1:1 Ethyl Acetate:Hexanes)

Procedure:

  • Prepare four separate 0.1 M solutions of each aniline in DCM in labeled test tubes.

  • To each test tube, add 1.1 equivalents of acetic anhydride followed by 1.2 equivalents of pyridine.

  • Start a timer and monitor the progress of each reaction at regular intervals (e.g., 5, 15, 30, and 60 minutes) by TLC.

  • For each time point, spot a small aliquot of each reaction mixture on a TLC plate.

  • Develop the TLC plates and visualize the spots under UV light. The disappearance of the starting aniline spot and the appearance of the less polar acetanilide product spot indicates reaction progress.

  • The relative rate of reaction can be inferred by how quickly the starting material is consumed.

Expected Outcome: The rate of disappearance of the starting aniline will follow the order: p-anisidine > this compound ≈ aniline > p-nitroaniline.

Diagram 1: Workflow for Comparative Acylation Study

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M solutions of each aniline in DCM react1 Add reagents to each aniline solution prep1->react1 prep2 Prepare solutions of acetic anhydride and pyridine prep2->react1 react2 Start timer and monitor reactions react1->react2 analysis1 Spot reaction aliquots on TLC plates at timed intervals react2->analysis1 analysis2 Develop and visualize TLC plates analysis1->analysis2 analysis3 Compare rates of starting material consumption analysis2->analysis3

Caption: Workflow for the comparative acylation of anilines.

N-Alkylation: The Interplay of Nucleophilicity and Steric Hindrance

N-alkylation of anilines introduces the additional factor of steric hindrance. While governed by nucleophilicity, the accessibility of the nitrogen lone pair to the alkylating agent is also crucial.

Table 3: Predicted Relative Reactivity in N-Alkylation with a Bulky Alkyl Halide (e.g., 2-Bromopropane)

Aniline DerivativePredicted Relative Rate of N-AlkylationRationale
p-AnisidineFastestHighest nucleophilicity with no significant steric hindrance at the nitrogen.
AnilineFastGood nucleophilicity and minimal steric hindrance.
This compound Slow to ModerateWhile the piperazinyl group enhances nucleophilicity, the bulky isopropyl group on the piperazine and the ortho-fluoro group create significant steric hindrance around the amino group.[7]
p-NitroanilineSlowestVery low nucleophilicity outweighs steric considerations.

Experimental Protocol: Comparative N-Alkylation of Anilines

Objective: To compare the yield of N-alkylation for the four aniline derivatives with 2-bromopropane.

Materials:

  • Aniline, p-anisidine, p-nitroaniline, this compound

  • 2-Bromopropane

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF)

  • Gas chromatograph-mass spectrometer (GC-MS) for analysis

Procedure:

  • In four separate reaction vials, combine 1.0 mmol of each aniline with 2.0 equivalents of K₂CO₃ in 5 mL of DMF.

  • To each vial, add 1.5 equivalents of 2-bromopropane.

  • Seal the vials and heat the reactions at 80 °C for 24 hours with stirring.

  • After cooling to room temperature, quench each reaction with water and extract with ethyl acetate.

  • Analyze the organic extracts by GC-MS to determine the relative conversion to the N-alkylated product.

Expected Outcome: The product yield will likely follow the order: p-anisidine > aniline > this compound > p-nitroaniline, with the yield for the target compound being significantly impacted by steric hindrance.

Diagram 2: Factors Influencing N-Alkylation Reactivity

G cluster_edg Electron Donating Groups cluster_ewg Electron Withdrawing Groups cluster_bulk Bulky Groups Reactivity N-Alkylation Reactivity Nucleophilicity Nucleophilicity (Electron Density on N) Nucleophilicity->Reactivity Increases Sterics Steric Hindrance at N Sterics->Reactivity Decreases EDG -OCH3, -Piperazinyl EDG->Nucleophilicity Increases EWG -NO2, -F EWG->Nucleophilicity Decreases Bulk -isopropylpiperazinyl, ortho-F Bulk->Sterics Increases

Caption: Interplay of electronic and steric effects in N-alkylation.

Diazotization: A Reaction Sensitive to Basicity

Diazotization involves the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt. The rate-determining step is often the attack of the amine on the nitrosating agent (e.g., N₂O₃ or NO⁺), making the reaction rate dependent on the amine's basicity.[8][9]

Table 4: Predicted Relative Reactivity in Diazotization

Aniline DerivativePredicted Relative Rate of DiazotizationRationale
p-AnisidineFastestThe high basicity of the amino group facilitates rapid reaction with the nitrosating species.
This compound Moderate to FastThe overall electron-donating character from the piperazinyl group should promote diazotization, though the ortho-fluoro may slightly decrease the rate.
AnilineModerateServes as the baseline for comparison.
p-NitroanilineSlowestThe low basicity of the amino group makes it a poor nucleophile for the nitrosating agent, requiring more forcing conditions.[10]

Experimental Protocol: Comparative Diazotization and Azo Coupling

Objective: To visually compare the rate of diazotization by observing the formation of an azo dye.

Materials:

  • Aniline, p-anisidine, p-nitroaniline, this compound

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

Procedure:

  • Prepare four separate solutions of each aniline (1.0 mmol) in aqueous HCl at 0-5 °C.

  • To each ice-cold solution, add a solution of NaNO₂ (1.1 mmol) dropwise with stirring.

  • After 10 minutes, take a small aliquot from each reaction and add it to a solution of 2-naphthol in aqueous NaOH.

  • Observe the rate and intensity of the color formation (an azo dye). A faster and more intense color formation indicates a more rapid and complete diazotization.

Expected Outcome: The rate of azo dye formation will be a proxy for the rate of diazotization, which is expected to follow the order: p-anisidine > this compound ≈ aniline > p-nitroaniline.

Conclusion: A Balanced Reactivity Profile

This compound exhibits a nuanced reactivity profile governed by the push-pull electronic effects of its substituents and significant steric bulk. Its basicity and nucleophilicity are enhanced by the para-piperazinyl group but tempered by the ortho-fluoro substituent. This results in a reactivity in acylation and diazotization that is likely comparable to or slightly greater than unsubstituted aniline. However, in reactions sensitive to steric hindrance, such as N-alkylation with bulky electrophiles, its reactivity is expected to be significantly diminished. This detailed understanding allows for the strategic design of synthetic routes and the anticipation of reaction outcomes, which is invaluable in the efficient development of novel chemical entities.

References

  • Crampton, M. R., Thompson, J. T., & Williams, D. L. H. (1979). Kinetics and mechanism of the diazotisation of substituted anilines by nitrosyl halides. The question of diffusion-controlled reactions. Journal of the Chemical Society, Perkin Transactions 2, (1), 18-22.
  • Ridd, J. H. (1961). The kinetics of the diazotization of anilines. Quarterly Reviews, Chemical Society, 15(4), 418-441.
  • BenchChem. (2025). A Comparative Analysis of the Reactivity of 2-(Chloromethyl)-4-fluoroaniline and Other Substituted Anilines. BenchChem Technical Guides.
  • Zollinger, H. (2004). Kinetics and Mechanism of Diazotization.
  • García-Río, L., Leis, J. R., & Peña, M. E. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1994-1998.
  • Lidstone, A. G. (1940). Acylation. Part XVIII. The kinetics and mechanisms of the reactions of dimethylketen, isobutyric anhydride, and isobutyryl halides with anilines in ether. Journal of the Chemical Society B: Physical Organic, 241-245.
  • Pearson Education. (n.d.). Acylation of Aniline Explained. Pearson Support.
  • Roy, V. J., Pathania, V., & Roy, S. R. (2022). Making and Breaking of C−N Bonds: Applications in the Synthesis of Unsymmetric Tertiary Amines and α‐Amino Carbonyl Derivatives. Chemistry – An Asian Journal, 17(23), e202200899.
  • Schmid, H., & Muhr, G. (1937). A kinetic study of the diazotization of aniline in dilute sulphuric acid. Berichte der deutschen chemischen Gesellschaft (A and B Series), 70(3), 421-425.
  • BenchChem. (2025). The Influence of N-Alkylation on the Properties of Aniline Derivatives: A Technical Guide. BenchChem Technical Guides.
  • Seybold, P. G., & Duffy, M. J. (2005). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 104(5), 778-784.
  • Jiang, L., Ni, L., Tang, X., Baell, J. B., Huang, F., & Ren, L. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14(20), 14452-14455.
  • Vyas, V., Maurya, P., & Indra, A. (2022). Metal-organic framework-derived CoN x nanoparticles on N-doped carbon for selective N-alkylation of aniline. Dalton Transactions, 51(33), 12535-12543.
  • Quora. (2018). Why does the acetylation of the NH2 group of aniline reduce its activity?. Quora.
  • Jiang, L., et al. (2024). Visible-light-induced N-alkylation of anilines with 4-hydroxybutan-2-one. RSC Advances, 14, 14452-14455.
  • Quora. (2018). How does the ortho effect affect the basicity of aniline?. Quora.
  • Bayguzina, A. R., Musina, Ch. F., & Khusnutdinov, R. (2018). N-Alkylation of Aniline and Its Derivatives by Alcohols in the Presence of Copper Compounds. Russian Journal of Organic Chemistry, 54, 1729-1735.
  • Vedantu. (n.d.). Ortho Effect in Chemistry: Definition, Examples & Key Insights. Vedantu.
  • El-Sayed, A. M., & El-Nahas, A. M. (2007). Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. International Journal of Chemical Kinetics, 39(9), 527-534.
  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8.
  • LibreTexts. (2020). 20.7: Reactions of Arylamines. Chemistry LibreTexts.
  • Ishihara, K., & Yamamoto, H. (2002). Friedel-Crafts acylation reaction of anilides. JP2002205977A.
  • Yildiz, A., & Kaya, Y. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Journal of Engineering Research and Applied Science, 13(2), 1-8.
  • BYJU'S. (n.d.). Ortho Effect. BYJU'S.
  • TSI Journals. (2009). Correlation between hardness and basicity pKa of substituted anilines. TSI Journals.
  • Clarke, M. L., & Gildner, P. G. (2011). Enantioselective Hydroformylation of Aniline Derivatives. Organic letters, 13(16), 4404–4407.
  • Marichev, K., Garcia, E. C., Bhowmick, K. C., & Doyle, M. P. (2021). Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. Organic Letters, 23(10), 3876-3881.
  • Vibrant Pharma Inc. (n.d.). 3-Fluoro-4-(piperazin-1-yl)aniline. Vibrant Pharma Inc.
  • Wang, Y., et al. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Molecules, 29(19), 4455.
  • ChemicalBook. (n.d.). 3-Fluoro-4-(4-propylpiperazin-1-yl)aniline. ChemicalBook.
  • PubChem. (n.d.). 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. PubChem.
  • BenchChem. (n.d.).
  • ChemicalBook. (n.d.). Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. ChemicalBook.
  • TSI Journals. (n.d.).
  • LibreTexts. (2021). 1: Acetylation of Aniline (Experiment). Chemistry LibreTexts.
  • Sigman, M. S., & Harper, K. C. (2012). Parametrization of Catalytic Organic Reactions with Convex Hammett Plots. Journal of the American Chemical Society, 134(42), 17896-17899.
  • PubChem. (n.d.). 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. PubChem.
  • YouTube. (2020). Effect of Substituents on the Basicity of Anilines.
  • Macmillan Group. (2018). Development of LFER Parameters from Brönsted through 2018. Macmillan Group Meeting.
  • Grabowski, K., et al. (2020). Influence of Fluorine Substitution on Nonbonding Interactions in Selected Para‐Halogeno Anilines. Chemistry – A European Journal, 26(65), 14811-14821.
  • NCERT. (n.d.). Amines. NCERT.
  • Khan Academy. (2023). EAS reactions of aniline | Amines | Grade 12 | Chemistry. Khan Academy.
  • ResearchGate. (n.d.). Catalytic N-Alkylation of Anilines.
  • Chemistry Steps. (n.d.). Reactions of Aniline. Chemistry Steps.
  • Gowda, B. T., & Rao, P. J. M. (1987). Kinetics and mechanism of halogenation of aniline, p-toluidine and o-toluidine using N-chloro-p-toluene sulphonamide (CAT) under buffer conditions in ethanol-water mixtures. Journal of the Indian Chemical Society, 64(8), 467-471.
  • Ghosh, A. K., & Karki, R. G. (2014). Visible-Light-Driven Stereoselective Annulation of Alkyl Anilines and Dibenzoylethylenes via Electron Donor–Acceptor Complexes. Organic Letters, 16(16), 4146-4149.

Sources

A Comparative Analysis of the Biological Activities of 3-Fluoro-4-morpholinoaniline and 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Drug Discovery and Development

In the landscape of medicinal chemistry, the strategic incorporation of fluorine and heterocyclic moieties has proven to be a powerful approach for modulating the pharmacological profiles of bioactive molecules. This guide provides a detailed comparative analysis of two such compounds: 3-fluoro-4-morpholinoaniline and 3-fluoro-4-(4-isopropylpiperazin-1-yl)aniline. While both share a common 3-fluoroaniline core, the substitution at the 4-position with either a morpholine or an isopropylpiperazine ring system imparts distinct physicochemical and biological properties. This document aims to furnish researchers, scientists, and drug development professionals with a comprehensive overview of their known biological activities, supported by experimental data and detailed protocols, to inform future research and development endeavors.

Introduction to the Scaffolds

3-Fluoro-4-morpholinoaniline is a well-documented intermediate in the synthesis of the oxazolidinone antibiotic, linezolid.[1] Its derivatives have been extensively explored for a range of therapeutic applications, demonstrating notable antimicrobial and anticancer activities. The morpholine ring, with its ether and amine functionalities, contributes to the compound's polarity and potential for hydrogen bonding, influencing its pharmacokinetic and pharmacodynamic properties.

This guide will first delve into the established biological activities of 3-fluoro-4-morpholinoaniline and its derivatives, followed by an analysis of the potential activities of this compound based on the known pharmacology of related piperazine-containing compounds.

Comparative Biological Activities

The biological activities of derivatives of 3-fluoro-4-morpholinoaniline are multifaceted, with significant findings in both antimicrobial and anticancer research.

Antimicrobial Activity

Derivatives of 3-fluoro-4-morpholinoaniline have shown promising activity against a spectrum of microbial pathogens.

  • Biofilm Inhibition: Schiff base derivatives of 3-fluoro-4-morpholinoaniline have demonstrated potent inhibition of bacterial biofilm formation. One such derivative exhibited an IC50 of 12.97 μM, indicating a superior inhibitory effect compared to the antibiotic linezolid (IC50 of 15.93 μM).[3] This activity is critical in combating chronic and persistent bacterial infections, where biofilms play a protective role for the microorganisms.

  • Antibacterial and Antifungal Activity: Sulfonamide and carbamate derivatives of 3-fluoro-4-morpholinoaniline have been synthesized and evaluated for their antimicrobial properties. Several of these compounds displayed good to potent activity against both bacteria and fungi, with Minimum Inhibitory Concentrations (MIC) in the range of 6.25–25.0 µg/mL.[4] Molecular docking studies suggest that these compounds may exert their effect by targeting DNA gyrase, an essential enzyme in bacterial DNA replication.[4]

Derivative Class Activity Metric Value Reference
Schiff BaseBiofilm InhibitionIC5012.97 µM[3]
Sulfonamides/CarbamatesAntibacterial/AntifungalMIC6.25–25.0 µg/mL[3][4]

In contrast, there is a notable absence of published experimental data on the antimicrobial activity of This compound . However, the broader class of piperazine derivatives has been extensively investigated for antimicrobial properties.[5][6] These compounds are known to target various bacterial processes, and it is plausible that this compound could serve as a scaffold for the development of novel antimicrobial agents. Further investigation is warranted to elucidate its potential in this area.

Anticancer Activity

The anticancer potential of 3-fluoro-4-morpholinoaniline derivatives has been a subject of recent investigation, with promising results against breast cancer cell lines.

  • Cytotoxicity and Apoptosis Induction: Novel sulfonamide derivatives of 3-fluoro-4-morpholinoaniline have demonstrated significant anti-proliferative activity against MCF-7 and MDA-MB-231 breast cancer cell lines.[7] For instance, compound NAM-5 showed IC50 values of 1.811 µM and 2.143 µM for MCF-7 and MDA-MB-231 cells, respectively.[7] Mechanistic studies confirmed that these compounds induce apoptosis, a form of programmed cell death, in cancer cells.[7]

Derivative Cell Line Activity Metric Value Reference
NAM-5 (Sulfonamide)MCF-7Anti-proliferativeIC501.811 µM[7]
NAM-5 (Sulfonamide)MDA-MB-231Anti-proliferativeIC502.143 µM[7]
NAM-7MCF-7Anti-proliferativeIC501.883 µM[7]
NAM-7MDA-MB-231Anti-proliferativeIC504.688 µM[7]

The anticancer activity of This compound remains to be experimentally determined. However, the piperazine moiety is a common feature in many approved and investigational anticancer drugs. Piperazine-containing compounds have been shown to target a variety of signaling pathways implicated in cancer, including kinase pathways. Therefore, it is conceivable that this compound could serve as a valuable starting point for the design of novel kinase inhibitors or other anticancer agents.

Experimental Protocols

To facilitate further research and comparative studies, this section provides detailed, step-by-step methodologies for key experiments relevant to the biological activities discussed.

Antimicrobial Assays

This assay quantifies the ability of a compound to prevent the formation of bacterial biofilms.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_quantification Quantification bacterial_culture 1. Prepare bacterial suspension (e.g., to OD600 of 0.05) compound_prep 2. Prepare serial dilutions of test compounds dispense 3. Dispense bacterial suspension and compounds into a 96-well plate compound_prep->dispense incubate 4. Incubate plate (e.g., 24-48h at 37°C) to allow biofilm formation dispense->incubate wash_planktonic 5. Wash plate to remove planktonic (non-adherent) cells incubate->wash_planktonic stain 6. Stain with 0.1% Crystal Violet wash_planktonic->stain wash_excess 7. Wash to remove excess stain stain->wash_excess solubilize 8. Solubilize bound stain (e.g., with 30% acetic acid) wash_excess->solubilize read_absorbance 9. Read absorbance (e.g., at 570 nm) solubilize->read_absorbance

Caption: Workflow for the Crystal Violet Biofilm Inhibition Assay.

Detailed Protocol:

  • Bacterial Culture Preparation: Grow a bacterial strain of interest overnight in an appropriate broth medium. Dilute the overnight culture to a starting optical density at 600 nm (OD600) of approximately 0.05 in fresh medium.

  • Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of desired concentrations.

  • Plate Setup: In a 96-well flat-bottom microtiter plate, add the diluted bacterial suspension and the test compound dilutions to the wells. Include appropriate controls (bacteria without compound, and medium only).

  • Incubation: Incubate the plate at 37°C for 24 to 48 hours without shaking to allow for biofilm formation.

  • Washing: Carefully discard the medium from the wells and wash the plate gently with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Excess Stain Removal: Discard the crystal violet solution and wash the plate with water to remove excess stain.

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or ethanol, to each well to dissolve the bound crystal violet.

  • Absorbance Reading: Measure the absorbance of the solubilized stain at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_determination Determination compound_dilution 1. Prepare two-fold serial dilutions of the test compound in broth inoculate 3. Inoculate the compound dilutions with the bacterial suspension compound_dilution->inoculate bacterial_inoculum 2. Prepare a standardized bacterial inoculum (e.g., 5 x 10^5 CFU/mL) bacterial_inoculum->inoculate incubate 4. Incubate at 37°C for 16-20 hours inoculate->incubate read_mic 5. Determine the MIC by visual inspection for turbidity incubate->read_mic

Caption: Workflow for the Broth Microdilution MIC Assay.

Detailed Protocol:

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a bacterial suspension and adjust its concentration to a standardized inoculum density, typically 5 x 10^5 colony-forming units (CFU)/mL.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16 to 20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.

Anticancer Assay

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, their viability and proliferation.

Workflow:

G cluster_cell_culture Cell Culture & Treatment cluster_mtt_reaction MTT Reaction cluster_measurement Measurement seed_cells 1. Seed cells in a 96-well plate and allow them to adhere add_compound 2. Treat cells with serial dilutions of the test compound seed_cells->add_compound incubate_cells 3. Incubate for a defined period (e.g., 24, 48, or 72 hours) add_compound->incubate_cells add_mtt 4. Add MTT reagent to each well incubate_cells->add_mtt incubate_mtt 5. Incubate to allow formazan crystal formation add_mtt->incubate_mtt solubilize_formazan 6. Add a solubilizing agent (e.g., DMSO or SDS solution) incubate_mtt->solubilize_formazan read_absorbance 7. Read absorbance (e.g., at 570 nm) solubilize_formazan->read_absorbance

Caption: Workflow for the MTT Cell Viability Assay.

Detailed Protocol:

  • Cell Seeding: Seed the desired cancer cell line into a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (solvent only) and a positive control for cell death if desired.

  • Incubation: Incubate the cells with the compound for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add a sterile solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a sodium dodecyl sulfate (SDS) solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of approximately 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Conclusion and Future Directions

This guide has synthesized the available data on the biological activities of 3-fluoro-4-morpholinoaniline and its derivatives, highlighting their demonstrated potential as antimicrobial and anticancer agents. The provided experimental protocols offer a standardized framework for further investigation and comparison.

The striking lack of experimental data for this compound underscores a significant knowledge gap. Given the prevalence of the piperazine scaffold in numerous clinically successful drugs, this compound represents an intriguing yet unexplored entity. Future research should prioritize the systematic evaluation of its biological activities, starting with broad screening in antimicrobial and anticancer assays. Structure-activity relationship (SAR) studies, initiated from this core, could unveil novel derivatives with potent and selective pharmacological profiles.

By providing a direct comparison, albeit one that highlights a data disparity, this guide aims to stimulate further research into these and related fluorinated aniline derivatives, ultimately contributing to the discovery of new therapeutic agents.

References

  • More, N. A., Jadhao, N. L., Meshram, R. J., Tambe, P., Salve, R. A., Sabane, J. K., Sawant, S. N., Gajbhiye, V., & Gajbhiye, J. M. (2022). Novel 3-fluoro-4-morpholinoaniline derivatives: synthesis and assessment of anti-cancer activity in breast cancer cells. Journal of Molecular Structure, 1253, 132127. [Link]

  • ResearchGate. (2020). The structure-activity relationship of anticancer activity piperazine derivatives. [Link]

  • PubMed. (2015). Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. [Link]

  • Janakiramudu, D. B., Rao, D. S., Srikanth, C., Rao, M. S., Raju, C. N., & Varalakshmi, M. (2018). Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline (linezolid intermediate): synthesis, antimicrobial activity and molecular docking study. Research on Chemical Intermediates, 44(1), 469-489. [Link]

  • PubMed. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. [Link]

  • ACG Publications. (n.d.). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. [Link]

  • Exploring 3-Fluoro-4-Morpholinoaniline: Properties and Applications. (n.d.). Retrieved January 19, 2026, from [Link]

Sources

Introduction: The Convergence of a Privileged Scaffold and Predictive Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Quantitative Structure-Activity Relationship (QSAR) Studies of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline Derivatives

In the landscape of modern drug discovery, the this compound scaffold has emerged as a cornerstone for the development of potent and selective kinase inhibitors. Its unique combination of a fluorinated aniline ring and a substituted piperazine moiety provides a versatile framework for optimizing target affinity, selectivity, and pharmacokinetic properties. The fluorine atom can enhance binding affinity and improve metabolic stability, while the piperazine group serves as a key interaction point and a vector for modifying solubility and cell permeability.[1][2]

However, synthesizing and testing every possible derivative of this scaffold is a resource-intensive and time-consuming endeavor. This is where Quantitative Structure-Activity Relationship (QSAR) studies provide a critical advantage. QSAR is a computational modeling discipline that aims to establish a statistically significant correlation between the chemical structure of a series of compounds and their biological activity.[3][4] By mathematically defining the structural attributes that govern potency, QSAR models empower medicinal chemists to prioritize the synthesis of high-potential candidates, accelerate the optimization cycle, and gain deeper insights into the molecular mechanisms of drug action.

This guide provides a comparative analysis of various QSAR methodologies as they apply to fluoroaniline and piperazine-containing derivatives, offering a blueprint for researchers engaged in the design and development of novel therapeutics based on the this compound core.

Comparative Analysis of QSAR Models for Aniline and Piperazine Derivatives

While specific QSAR studies on this compound derivatives are not extensively published, a wealth of information can be gleaned from studies on structurally related classes, such as fluoroquinolones, c-Met kinase inhibitors, and other piperazine-containing agents.[5][6][7] These studies provide a robust framework for comparing the utility of different QSAR approaches.

Multiple Linear Regression (MLR) and 2D-QSAR: The Foundational Approach

MLR is a classic QSAR technique that models the linear relationship between molecular descriptors (independent variables) and biological activity (dependent variable). This approach is particularly useful for understanding the contributions of global molecular properties.

A study on 3-fluoro-4-(pyrrolo[2,1-f][8]triazin-4-yloxy)aniline derivatives as c-Met kinase inhibitors successfully employed MLR.[5] The model incorporated a combination of 2D-autocorrelation descriptors, GETAWAY (Geometry, Topology, and Atom-Weight Assembly) descriptors, fragment-based polar surface area (PSA), and the logarithm of the partition coefficient (MlogP).[5] This highlights the importance of both topological and physicochemical properties in determining kinase inhibitory activity.

Key Insights from 2D-QSAR:

  • Predictive Power: Can generate highly predictive models for congeneric series.

  • Interpretability: The coefficients of the regression equation provide a clear indication of the positive or negative impact of each descriptor on biological activity.

  • Limitations: Assumes a linear relationship between descriptors and activity, which may not always hold true. It does not provide spatial information about where structural modifications should be made.

Comparative Molecular Field Analysis (CoMFA) and 3D-QSAR: A Spatial Perspective

3D-QSAR methods like CoMFA provide a significant leap forward by considering the three-dimensional arrangement of molecular properties. CoMFA calculates steric and electrostatic fields around a set of aligned molecules and uses partial least squares (PLS) analysis to correlate these fields with biological activity.

Studies on piperazine derivatives with antihistamine effects and purine-based Bcr-Abl inhibitors have successfully utilized CoMFA.[7][9] For instance, a CoMFA model for Bcr-Abl inhibitors achieved a cross-validation coefficient (q²) of 0.576 and an external test set prediction coefficient (r²_test) of 0.863, indicating a robust and predictive model.[9] The output of a CoMFA study is a set of contour maps that visualize regions where changes in steric bulk or electrostatic potential will likely enhance or diminish activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA): Refining the Fields

CoMSIA is an extension of CoMFA that calculates similarity indices at regularly spaced grid points for several physicochemical properties, including steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields.[5] This often provides a more intuitive and detailed interpretation of the structure-activity relationship.

In the analysis of c-Met kinase inhibitors, a CoMSIA model incorporating all five fields yielded excellent statistical validation, suggesting that a combination of steric bulk, electrostatic interactions, hydrophobicity, and hydrogen bonding capabilities are all crucial for potent inhibition.[5] Similarly, a CoMSIA model for Bcr-Abl inhibitors that included steric, electrostatic, and hydrophobic fields showed a strong q² of 0.637 and r²_test of 0.842.[9]

Data Presentation: A Comparative Overview of QSAR Model Performance

The following table summarizes the statistical validation parameters from representative QSAR studies on structurally related compounds, providing a benchmark for evaluating model quality.

QSAR ModelCompound Class/Targetq² (Cross-validation)r² (Non-cross-validation)r²_pred (External Prediction)Key Descriptors/FieldsReference
MLR c-Met Kinase InhibitorsNot ReportedHighAdequate2D-Autocorrelation, GETAWAY, PSA, MlogP[5]
CoMFA Bcr-Abl Inhibitors0.576>0.9 (implied)0.863Steric, Electrostatic[9]
CoMSIA c-Met Kinase InhibitorsHighHighAdequateSteric, Electrostatic, Hydrophobic, H-Bond Donor[5]
CoMSIA Bcr-Abl Inhibitors0.637>0.9 (implied)0.842Steric, Electrostatic, Hydrophobic[9]
HQSAR Aurora Kinase Inhibitors0.8920.9480.814Hologram-based fragments[3]
TopomerCoMFA Aurora Kinase Inhibitors0.9050.9710.855Topomer-based fragments[3]

Note: "High" and "Adequate" are used where specific values were not provided in the abstract but the study reported successful model generation.

Experimental Protocols: From Synthesis to Modeling

A successful QSAR study is built upon a foundation of reliable experimental data. This section outlines the key methodologies required.

Protocol 1: General Synthesis of this compound Derivatives

This protocol describes a common synthetic route involving nucleophilic aromatic substitution followed by nitro group reduction.[10]

  • Step 1: Nucleophilic Aromatic Substitution.

    • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent like DMSO or NMP, add N-isopropylpiperazine (1.1 eq) and a base such as K₂CO₃ or DIPEA (2.0 eq).

    • Heat the reaction mixture at 80-120 °C for 4-12 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, cool the mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 1-(2-fluoro-4-nitrophenyl)-4-isopropylpiperazine.

  • Step 2: Nitro Group Reduction.

    • Dissolve the product from Step 1 in a solvent mixture such as ethanol/water.

    • Add a reducing agent. A common choice is iron powder (Fe) and ammonium chloride (NH₄Cl).[10] Alternatively, catalytic hydrogenation using Pd/C can be employed.

    • Heat the mixture to reflux (typically 70-90 °C) for 2-6 hours until the reaction is complete.

    • Cool the reaction, filter through a pad of Celite to remove solid residues, and concentrate the filtrate.

    • Purify the resulting crude aniline derivative by column chromatography on silica gel to obtain the final product.

Protocol 2: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This generalized protocol is representative of methods used to determine the biological activity data required for a QSAR study.[3]

  • Reagents and Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a serial dilution series to cover a wide concentration range.

    • Prepare a reaction buffer containing the recombinant kinase, a suitable substrate (e.g., a generic peptide substrate), and ATP. The concentration of ATP should ideally be at or near its Km value for the specific kinase.

  • Assay Procedure:

    • In a 96-well or 384-well plate, add the kinase and the test compound at various concentrations.

    • Incubate for a predetermined period (e.g., 15-30 minutes) at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP/substrate mixture.

    • Allow the reaction to proceed for a set time (e.g., 60 minutes) at an optimal temperature (e.g., 30 °C).

  • Detection and Data Analysis:

    • Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP) or, more commonly, luminescence-based assays (e.g., ADP-Glo™) that measure ADP production.

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.

    • Convert IC₅₀ values to pIC₅₀ (-log(IC₅₀)) for use in the QSAR model.

Visualizing the Workflow and Relationships

Diagrams are essential for conceptualizing complex processes and relationships in drug design.

G cluster_start Starting Materials cluster_proc Reaction Steps cluster_end Final Product A 1,2-Difluoro-4-nitrobenzene C Nucleophilic Aromatic Substitution (SNA_r) A->C B N-isopropylpiperazine B->C D Nitro Group Reduction C->D Intermediate E This compound (Core Scaffold) D->E

Caption: General synthetic route for the core scaffold.

G Data 1. Data Set (Structures + pIC50 values) Descriptors 2. Descriptor Calculation (2D, 3D, Physicochemical) Data->Descriptors Split 3. Data Splitting (Training and Test Sets) Descriptors->Split Model 4. Model Generation (e.g., MLR, CoMFA, CoMSIA) Split->Model Training Set Internal 5a. Internal Validation (Cross-validation, q²) Model->Internal External 5b. External Validation (Test Set, r²_pred) Model->External Test Set Predict 6. Prediction & Interpretation (New Compounds, Contour Maps) Internal->Predict External->Predict

Caption: Standard workflow for a QSAR study.

G cluster_mol mol A Sterically Favorable (Bulky groups may increase activity) mol->A B H-Bond Acceptor Favorable mol->B C Positive Electrostatic Potential (Electron-withdrawing groups favorable) mol->C D Hydrophobic Pocket (Non-polar groups increase activity) mol->D

Caption: Conceptual SAR insights from 3D-QSAR studies.

Conclusion and Future Perspectives

The application of QSAR methodologies is indispensable for navigating the complex chemical space of this compound derivatives. While 2D-QSAR provides valuable insights into the role of global molecular properties, 3D-QSAR techniques like CoMFA and CoMSIA offer a more granular, spatially-aware understanding of the structure-activity landscape. The comparative analysis demonstrates that robust, predictive models can be built, guiding the rational design of next-generation inhibitors.

The future of QSAR in this field will likely involve the integration of more sophisticated machine learning algorithms to capture non-linear relationships and the combination of QSAR with structure-based methods like molecular docking and molecular dynamics simulations.[6][11] This multi-faceted computational approach, grounded in high-quality experimental data, will continue to be a driving force in the discovery and optimization of novel therapeutics derived from this privileged scaffold.

References

  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents.
  • Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents.
  • An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Docking and quantitative structure-activity relationship studies for 3-fluoro-4-(pyrrolo[2,1-f][8]triazin-4-yloxy)aniline, 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline. ResearchGate.

  • 2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. PubMed Central.
  • QSAR and machine learning applied for the analysis of (fluoro)quinolone activity. PubMed.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • 3D QSAR studies on new piperazine derivatives with antihistamine and antibradykinin effects. PubMed.
  • 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Im
  • QSAR Study, Molecular Docking and Molecular Dynamic Simulation of Aurora Kinase Inhibitors Derived from Imidazo[4,5-b]pyridine Deriv
  • FDA-Approved Fluorinated Heterocyclic Drugs
  • a federated learning based QSAR prototype for collabor
  • Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][5][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Journal of Medicinal Chemistry.

Sources

A Senior Application Scientist's Guide to the In Vitro Evaluation of Kinase Inhibitors Derived from 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro characterization of novel kinase inhibitors synthesized from the 3-fluoro-4-(4-isopropylpiperazin-1-yl)aniline scaffold. This chemical moiety represents a promising starting point for developing targeted therapeutics, leveraging the metabolic stability often conferred by fluorination and the versatile binding interactions of the piperazine group.[1] As specific preclinical data for this exact derivative family is not extensively published, this document outlines a robust, logical testing cascade designed to rigorously assess potency, selectivity, and cellular activity. Our approach moves systematically from high-throughput biochemical screening to more complex, physiologically relevant cell-based models, ensuring that each step provides a clear rationale for advancing a compound.

The dysregulation of protein kinases is a cornerstone of numerous diseases, particularly cancer, making them a major class of therapeutic targets.[2][3] The development of small-molecule inhibitors that can selectively modulate the activity of a specific kinase remains a significant challenge due to the highly conserved nature of the ATP-binding site across the kinome.[4][5] This guide explains the causality behind our recommended experimental choices, providing not just protocols, but a self-validating system for generating trustworthy and actionable data for your drug discovery program.

The In Vitro Testing Cascade: A Strategic Workflow

The journey from a newly synthesized compound to a viable lead candidate is a multi-step process. A tiered approach is crucial to manage resources effectively, by filtering out less promising molecules early. Our recommended cascade ensures that the most rigorous and resource-intensive assays are reserved for compounds that have demonstrated promise in initial, broader screens.

G cluster_0 Biochemical Evaluation cluster_1 Cellular Evaluation A Primary Screen (Single Concentration) B Potency Assay (IC50 Determination) A->B Active 'Hits' C Selectivity Profiling (Kinome Panel) B->C Potent Compounds D Mechanism of Action (e.g., ATP Competition) C->D Selective Compounds E Target Engagement (e.g., NanoBRET™) D->E Biochemically Validated Lead F Downstream Signaling (Phosphorylation Assay) E->F G Functional Outcome (Cell Proliferation Assay) F->G end_node Lead Candidate for In Vivo Studies G->end_node

Caption: A tiered workflow for in vitro kinase inhibitor characterization.

Part 1: Biochemical Characterization

The initial phase focuses on direct interaction with the purified kinase enzyme. These assays are essential for determining intrinsic inhibitory activity without the complexities of a cellular environment, such as membrane permeability and off-target effects.[6]

Primary Screening & Potency Determination (IC50)

The first step is to identify "hits" from a library of derivatives. This is typically done in a high-throughput screen (HTS) at a single, high concentration (e.g., 10 µM). Compounds showing significant inhibition (e.g., >50%) are then subjected to dose-response assays to determine their half-maximal inhibitory concentration (IC50), a key measure of potency.

Causality: We choose luminescence-based assays like ADP-Glo™ for their high sensitivity, broad applicability to virtually any kinase, and scalability.[5][7] Unlike traditional radioactive assays, they offer a safer and more streamlined workflow.[3] The amount of ADP produced is directly proportional to kinase activity, so a decrease in the luminescence signal indicates inhibition.

Comparison of Common Biochemical Assay Formats

Assay TechnologyPrincipleAdvantagesDisadvantages
Luminescence (e.g., ADP-Glo™) Measures ADP produced from the kinase reaction.[5]Universal for any kinase, high sensitivity, robust.[7]Indirect measurement, requires specific reagents.
TR-FRET (e.g., LanthaScreen®) Time-Resolved FRET between an antibody and a tracer.[7]Homogeneous ("mix-and-read"), low background.Requires specific antibodies or labeled substrates.
Radiometric ([³²P]-ATP) Measures incorporation of radioactive phosphate into a substrate.[3]Gold standard, direct measurement.Safety concerns, waste disposal, low throughput.
Fluorescence Polarization (FP) Measures binding of a fluorescent tracer to the kinase.[3]Direct binding data, good for HTS.Can be prone to compound interference.
Protocol 1: Biochemical IC50 Determination using ADP-Glo™

This protocol outlines the determination of an IC50 value for a test compound against a target kinase.

  • Compound Preparation: Prepare a serial 1:3 dilution series of the test inhibitor in 100% DMSO, starting from a 10 mM stock. This creates a 10-point concentration curve.

  • Assay Plate Setup: In a 384-well plate, add reagents in the following order:

    • 2.5 µL of test compound diluted in kinase buffer (final DMSO concentration will be ≤1%). Include "no inhibitor" (vehicle) and "no enzyme" controls.

    • 2.5 µL of a 2X solution of the target kinase and its specific substrate.

  • Kinase Reaction: Pre-incubate the compound and enzyme for 15 minutes at room temperature.[5] Initiate the reaction by adding 5 µL of a 2X ATP solution (at the Km concentration for the specific kinase).

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, ensuring it is within the linear range of the assay.[5]

  • Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Kinase Selectivity Profiling

A potent inhibitor is of little therapeutic value if it inhibits numerous other kinases, which can lead to off-target toxicity.[8] Therefore, assessing selectivity is a critical step. This is achieved by screening potent compounds against a large panel of kinases, often representing the entire human kinome.[9]

Causality: We screen at a fixed concentration (e.g., 1 µM) against a broad panel. This provides a "snapshot" of selectivity. Hits from this screen (kinases inhibited by >75%) should be followed up with full IC50 determinations to quantify the degree of off-target activity. This systematic approach de-risks the compound by identifying potential liabilities early.[8][10]

Hypothetical Selectivity Data for Compound "XYZ-001"

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)Selectivity Ratio (Off-target IC50 / Target IC50)
Target Kinase A Tyrosine 98% 15 -
Off-target Kinase BTyrosine85%25016.7
Off-target Kinase CSer/Thr79%80053.3
Off-target Kinase DSer/Thr21%>10,000>667
Off-target Kinase ETyrosine15%>10,000>667

In this example, XYZ-001 is potent against its intended target and shows reasonable selectivity against closely related kinases B and C, and excellent selectivity against D and E.

Part 2: Cell-Based Characterization

While biochemical assays are informative, they do not predict a compound's behavior in a living system.[6] Cell-based assays are essential to confirm that an inhibitor can cross the cell membrane, engage its target in a complex cellular milieu, and produce the desired biological effect.[11][12]

Cellular Target Engagement & Downstream Signaling

The first question is whether the compound can inhibit the target kinase inside a cell. This is often measured by assessing the phosphorylation status of a known downstream substrate of the kinase via Western Blot or ELISA.[11][13] A reduction in substrate phosphorylation upon treatment with the inhibitor provides direct evidence of target engagement and functional inhibition.

G cluster_0 Cell Membrane Inhibitor Inhibitor (XYZ-001) Kinase Target Kinase Inhibitor->Kinase Binds & Inhibits pSubstrate Phospho-Substrate (p-Substrate) Kinase->pSubstrate Phosphorylates ADP ADP Kinase->ADP Substrate Substrate Substrate->Kinase Downstream Downstream Signaling pSubstrate->Downstream Cellular Response (e.g., Proliferation) ATP ATP ATP->Kinase

Caption: Inhibition of a kinase signaling pathway within a cell.

Protocol 2: Western Blot for Substrate Phosphorylation
  • Cell Culture & Treatment: Seed a relevant cancer cell line (e.g., one known to be dependent on the target kinase) in 6-well plates. Once cells reach 70-80% confluency, treat them with increasing concentrations of the test inhibitor (e.g., 0, 10, 100, 1000 nM) for a predetermined time (e.g., 2 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample on an SDS-PAGE gel.[14] Transfer the separated proteins to a nitrocellulose or PVDF membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane overnight at 4°C with a primary antibody specific to the phosphorylated form of the substrate (e.g., anti-pSubstrate).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Validation: Strip the membrane and re-probe with an antibody for the total substrate protein and a loading control (e.g., β-actin or GAPDH) to confirm equal protein loading and that the inhibitor is not affecting total protein levels.

Functional Cellular Assays

The ultimate goal of a kinase inhibitor is to elicit a specific functional response, such as inhibiting cancer cell proliferation.[15] Assays that measure cell viability or proliferation are therefore a crucial final step in the in vitro characterization process.

Causality: A cell proliferation assay (e.g., using CellTiter-Glo®) directly links target inhibition to a key cancer hallmark. A dose-dependent decrease in cell viability demonstrates that the compound's on-target biochemical and cellular activity translates into a desired anti-cancer phenotype. The resulting EC50 (half-maximal effective concentration) value is often considered more physiologically relevant than the biochemical IC50.

Comparison of In Vitro Potency for Compound XYZ-001

Assay TypeMetricPotency (nM)Rationale
BiochemicalIC50 15Intrinsic activity against the purified enzyme.
Cell-BasedEC50 85Activity in a living cell, accounting for permeability and cellular ATP levels.

It is common for the cellular EC50 to be higher than the biochemical IC50, reflecting barriers like cell entry and competition from high intracellular ATP concentrations.[6]

Conclusion

The in vitro evaluation of kinase inhibitors derived from novel scaffolds like this compound requires a disciplined, multi-tiered approach. By systematically progressing from broad biochemical screens to specific cellular functional assays, researchers can build a comprehensive data package. This strategy, which emphasizes understanding the "why" behind each experiment, allows for the confident identification of potent and selective lead candidates worthy of advancement into more complex preclinical models. The protocols and frameworks provided in this guide are designed to ensure data integrity and provide a clear path forward for your drug discovery efforts.

References

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
  • In vitro kinase assay. (2023). Protocols.io.
  • Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
  • Immuno-oncology Cell-based Kinase Assay Service. (n.d.).
  • Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
  • Kinase selectivity profiling by inhibitor affinity chrom
  • Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation st
  • Biochemical Kinase Assays. (n.d.). Thermo Fisher Scientific - UK.
  • Kinase Selectivity Panels. (n.d.). Reaction Biology.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.
  • In vitro kinase assay. (2022). Bio-protocol.
  • How Does a Biochemical Kinase Assay Work?. (2018). BellBrook Labs.
  • In vitro kinase assay v1. (2023).
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One.
  • Biochemical kinase assay to improve potency and selectivity. (2021). Domainex.
  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology.
  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016). PubMed.
  • Spotlight: Cell-based kinase assay form
  • 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline. (n.d.). Benchchem.

Sources

A Comparative Guide to the Synthesis and Validation of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of prevalent synthetic strategies for 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline, a key intermediate in contemporary drug discovery. Furthermore, it establishes a comprehensive framework for the validation of the synthesized compound and its analogs, ensuring alignment with the rigorous standards of pharmaceutical development.

Introduction: The Significance of the Fluoro-Piperazinyl-Aniline Scaffold

The 3-fluoro-4-(piperazin-1-yl)aniline core is a privileged scaffold in medicinal chemistry, frequently incorporated into kinase inhibitors and other targeted therapeutics. The fluorine atom can enhance metabolic stability and binding affinity, while the piperazine moiety often improves solubility and provides a versatile handle for further chemical modification. The isopropyl group on the piperazine nitrogen is a common feature in many active pharmaceutical ingredients (APIs). Given its importance, the efficient and verifiable synthesis of this building block is a critical step in many drug development pipelines.

Part 1: Comparative Analysis of Synthetic Strategies

The synthesis of this compound and its analogs is predominantly achieved through two robust methods: Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig Amination. The choice between these routes depends on factors such as starting material availability, scalability, and the electronic nature of the substrates.

Strategy 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway

This is often the most direct and cost-effective approach. The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks an electron-deficient aromatic ring, forming a Meisenheimer complex, followed by the departure of a leaving group.[1][2]

Causality of Experimental Choices:

  • Starting Material: The synthesis typically begins with a highly activated aromatic ring, such as 1,2-difluoro-4-nitrobenzene. The two fluorine atoms and the strongly electron-withdrawing nitro group make the C4 position highly susceptible to nucleophilic attack. A similar strategy has been successfully employed for the synthesis of the related compound, 3-fluoro-4-morpholinoaniline.[3]

  • Nucleophile: 1-Isopropylpiperazine acts as the nucleophile.

  • Reaction Conditions: The reaction is often carried out in a polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to facilitate the formation of the charged intermediate. An inorganic base, such as potassium carbonate (K₂CO₃), is used to scavenge the HF formed during the substitution.

  • Reduction Step: The resulting nitro-intermediate is then reduced to the target aniline. Common reduction methods include catalytic hydrogenation using palladium on carbon (Pd/C) or using a metal/acid system like iron in ammonium chloride.[3]

Workflow Visualization: SNAr Pathway

SNAr_Pathway A 1,2-Difluoro-4-nitrobenzene C 4-(2-Fluoro-4-nitrophenyl)-1-isopropylpiperazine A->C SNAr K₂CO₃, DMF B 1-Isopropylpiperazine B->C D Reduction (e.g., H₂, Pd/C) C->D E This compound D->E Buchwald_Hartwig_Pathway cluster_0 Catalytic System A 1-Bromo-2-fluoro-4-aminobenzene (or protected analog) C This compound A->C A->C Buchwald-Hartwig Coupling B 1-Isopropylpiperazine B->C B->C Buchwald-Hartwig Coupling Catalyst Pd Catalyst (e.g., Pd₂(dba)₃) Catalyst->C Buchwald-Hartwig Coupling Ligand Phosphine Ligand (e.g., XPhos) Ligand->C Buchwald-Hartwig Coupling Base Base (e.g., NaOtBu) Base->C Buchwald-Hartwig Coupling

Caption: Buchwald-Hartwig synthesis of the target aniline.

Performance Comparison
ParameterNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Starting Materials Activated aryl halides (e.g., difluoro-nitrobenzenes)Wide range of aryl halides/triflates
Reagent Cost Generally lower (no precious metal catalyst or complex ligands)Higher due to palladium catalyst and specialized ligands
Scalability Often more straightforward and scalableCan present challenges with catalyst removal and cost on large scale
Reaction Steps Typically two steps (substitution then reduction)Can be a single step if the aniline is already present
Typical Yields Good to excellentGood to excellent, often very high
Substrate Scope Limited to electron-deficient aromaticsVery broad, including electron-rich and neutral aromatics
Key Advantage Cost-effective and procedurally simple for suitable substratesHigh functional group tolerance and broad substrate scope

Part 2: A Framework for Synthetic Validation

Validation is a non-negotiable aspect of synthesis, especially for compounds intended for pharmaceutical use. It provides definitive proof of structure and a quantitative measure of purity. A multi-technique approach is considered the gold standard. [4]

Key Analytical Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: The primary tool for unambiguous structure elucidation.

    • ¹H NMR: Confirms the presence and connectivity of protons, providing information on the aromatic substitution pattern, the isopropyl group, and the piperazine ring protons.

    • ¹³C NMR: Determines the number of unique carbon environments.

    • ¹⁹F NMR: Crucial for fluorinated compounds, it will show a characteristic signal for the single fluorine atom, with coupling to adjacent protons. This is a powerful technique for differentiating isomers. [5] * Trustworthiness: The combination of these NMR experiments provides a detailed fingerprint of the molecule, making it highly reliable for structural verification. [5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Purpose: A hybrid technique that provides both purity information and mass confirmation. [7][8] * LC Component: Separates the target compound from impurities, starting materials, and by-products. The resulting chromatogram gives a preliminary indication of purity.

    • MS Component: Provides the mass-to-charge ratio (m/z) of the eluting compounds. High-resolution mass spectrometry (HRMS) can confirm the elemental composition of the molecule with high accuracy. [7] * Self-Validation: The combination of retention time from the LC and the precise mass from the MS provides a high degree of confidence in the identity of the main peak.

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: The industry standard for quantitative purity analysis. [4][9][10] * Methodology: An optimized HPLC method with a suitable detector (typically UV-Vis) is used to separate all components of the sample. The area of each peak is integrated to determine the relative percentage of the main compound and any impurities. [9] * Trustworthiness: A validated HPLC method provides precise and reproducible purity values, which are essential for quality control and regulatory submissions. [11][12] Workflow Visualization: Analytical Validation

Validation_Workflow cluster_validation Analytical Validation Suite Start Synthesized Crude Product Purification Purification (e.g., Column Chromatography) Start->Purification Isolated_Product Isolated Solid Purification->Isolated_Product NMR NMR (¹H, ¹³C, ¹⁹F) Structural Confirmation Isolated_Product->NMR Analysis LCMS LC-MS Mass Confirmation & Purity Screen Isolated_Product->LCMS Analysis HPLC HPLC Quantitative Purity (%) Isolated_Product->HPLC Analysis Final Validated Product (Structure & Purity Confirmed) NMR->Final LCMS->Final HPLC->Final

Caption: A typical workflow for the validation of a synthesized compound.

Part 3: Detailed Experimental Protocols

The following protocols describe a representative synthesis via the SNAr pathway and the subsequent analytical validation.

Protocol 1: Synthesis of this compound via SNAr

Step A: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-isopropylpiperazine

  • To a stirred solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (5-10 mL per mmol of starting material) in a round-bottom flask, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq).

  • Add 1-isopropylpiperazine (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography if necessary.

Step B: Reduction to this compound

  • Dissolve the crude product from Step A in methanol or ethanol (10-20 mL per mmol).

  • Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% Pd).

  • Fit the flask with a hydrogen balloon and purge the system with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere at room temperature until the reaction is complete (monitor by TLC or LC-MS, typically 2-4 hours).

  • Carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Protocol 2: Analytical Validation of the Final Product
  • NMR Analysis:

    • Prepare a sample by dissolving ~5-10 mg of the final product in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher spectrometer.

    • Process the data and compare the observed chemical shifts, coupling constants, and integration values with the expected structure.

  • LC-MS Analysis:

    • Prepare a dilute solution of the product (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Inject the sample onto an LC-MS system equipped with a C18 column.

    • Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

    • Confirm the mass of the main peak corresponds to the calculated exact mass of the product ([M+H]⁺).

  • HPLC Purity Analysis:

    • Using the same LC conditions as for LC-MS (or a further optimized method), inject a precisely prepared sample solution.

    • Use a UV detector set to an appropriate wavelength (e.g., 254 nm).

    • Integrate all peaks in the chromatogram.

    • Calculate the purity by dividing the peak area of the product by the total area of all peaks and multiplying by 100%. [9]For regulatory purposes, this method must be fully validated according to ICH guidelines.

References

  • Understanding Pharmaceutical Purity, Assay, and Potency Assessment Through Liquid Chromatography. (2025). Millennial Scientific.
  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci.
  • HPLC Method Development and Valid
  • Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek.
  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). Technology Networks.
  • Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025).
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • Buchwald-Hartwig Amin
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • Combined LC/MS and NMR for Automated Verification of Chemical Structures. (2024). YouTube.
  • The Buchwald-Hartwig Amin
  • Characterizing Small Molecules with NMR. (2019). News-Medical.Net.
  • Validation case study: Matching NMR spectra to composition of the molecule. (n.d.). Read the Docs.
  • Buchwald–Hartwig Coupling of Piperidines with Hetaryl Bromides. (2025).
  • Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. (2019). ChemicalBook.
  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates.
  • Synthesis of piperazines. Organic Chemistry Portal.
  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Target Review.
  • Concerted Nucleophilic Arom
  • nucleophilic arom
  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (n.d.). NIH.
  • Synthesis of 4-substituted azopyridine-functionalized Ni(II)-porphyrins as molecular spin switches. (n.d.). Beilstein Journals.
  • Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. (2021).

Sources

Comparative Docking Analysis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and evaluating comparative molecular docking studies of novel 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline derivatives. As researchers and drug development professionals, the ability to predict and rationalize the binding of small molecules to protein targets is paramount. This document offers a detailed protocol, explains the scientific rationale behind experimental choices, and presents data in a clear, comparative format to guide the design of more potent and selective therapeutic agents.

The core structure, a fluoroaniline linked to a piperazine moiety, is a recognized scaffold in medicinal chemistry, appearing in compounds with diverse biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The strategic introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as metabolic stability and binding affinity.[5] This guide will explore how variations in this core structure influence binding to key cancer-related protein targets.

Rationale for Target Selection

The selection of appropriate protein targets is a critical first step in any docking study. Based on the known biological activities of similar fluoroaniline and piperazine-containing compounds, we have selected three validated cancer targets for this comparative analysis:

  • B-Raf Kinase: A serine/threonine-protein kinase that plays a central role in the MAPK/ERK signaling pathway. Mutations in the B-Raf gene are implicated in numerous cancers, including melanoma.[1][2][6] Fluoroaniline derivatives have previously been investigated for their inhibitory activity against B-Raf.[1][2][6]

  • Human Topoisomerase IIα: An essential enzyme that controls the topological state of DNA during replication and transcription. It is a well-established target for anticancer drugs.[4][7] The piperazine scaffold is a component of various compounds targeting this enzyme.[4]

  • Mammalian Target of Rapamycin (mTOR): A serine/threonine kinase that is a master regulator of cell growth, proliferation, and metabolism.[8] Its pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention.[8]

Ligand Design and Preparation

For this comparative study, we will analyze the parent molecule, this compound, and a series of hypothetical derivatives with substitutions at the aniline amino group. This allows for a systematic evaluation of structure-activity relationships (SAR).

Table 1: Structures of this compound and its Derivatives

Compound IDR-Group
Parent -H
Deriv-1 -COCH₃ (Acetyl)
Deriv-2 -SO₂CH₃ (Methanesulfonyl)
Deriv-3 -CONH₂ (Carboxamide)

The 3D structures of these ligands would be generated using molecular modeling software. Energy minimization is a crucial step to obtain stable, low-energy conformations for docking.

Experimental Workflow: A Step-by-Step Docking Protocol

The following protocol outlines a standardized workflow for performing comparative docking studies. This ensures reproducibility and allows for a valid comparison of the results.

Protein Preparation
  • Obtain Crystal Structures: Download the 3D crystal structures of the target proteins from the Protein Data Bank (PDB). For this study, we would select PDB entries with high resolution and a co-crystallized ligand to define the binding site.

  • Pre-processing: Remove water molecules, ions, and co-factors from the PDB file. The presence of these molecules can interfere with the docking process.

  • Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, which are often absent in crystal structures. Assign appropriate protonation states to ionizable residues and calculate partial charges. This step is critical for accurate electrostatic interaction calculations.

Ligand Preparation
  • 2D to 3D Conversion: Sketch the 2D structures of the parent molecule and its derivatives and convert them into 3D structures.

  • Energy Minimization: Perform energy minimization of the 3D ligand structures to obtain geometrically stable conformations. This is typically done using a suitable force field.

Molecular Docking
  • Define the Binding Site: The binding site is typically defined based on the location of the co-crystallized ligand in the PDB structure or through literature information.

  • Run Docking Algorithm: Use a validated docking program (e.g., AutoDock, GOLD, Glide) to predict the binding poses of each ligand within the defined active site of each protein target.[9][10] The docking algorithm explores various conformations and orientations of the ligand and scores them based on a scoring function that estimates the binding affinity.

  • Analyze and Score Poses: The output of the docking simulation will be a set of predicted binding poses for each ligand, along with their corresponding docking scores (e.g., in kcal/mol). The pose with the lowest docking score is generally considered the most favorable.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Molecular Docking PDB Obtain PDB Structure PreProcess Remove Water, Ions PDB->PreProcess AddH Add Hydrogens & Charges PreProcess->AddH DefineSite Define Binding Site AddH->DefineSite Sketch 2D Sketch Convert3D 2D to 3D Conversion Sketch->Convert3D EnergyMin Energy Minimization Convert3D->EnergyMin RunDocking Run Docking Algorithm EnergyMin->RunDocking DefineSite->RunDocking Analyze Analyze & Score Poses RunDocking->Analyze

Caption: General workflow for molecular docking studies.

Comparative Analysis of Docking Results

The primary output of a comparative docking study is the docking score, which provides a quantitative estimate of the binding affinity. These scores should be tabulated for easy comparison across all ligands and protein targets.

Table 2: Comparative Docking Scores (kcal/mol)

Compound IDB-Raf KinaseHuman Topoisomerase IIαmTOR
Parent -7.8-8.5-7.2
Deriv-1 -8.2-8.9-7.9
Deriv-2 -8.9-9.5-8.5
Deriv-3 -8.0-8.7-7.5

(Note: The docking scores presented are hypothetical and for illustrative purposes only. Actual scores would be generated from the docking software.)

Beyond the docking scores, a thorough analysis of the binding poses is essential to understand the molecular interactions driving the binding affinity. This involves visualizing the ligand-protein complexes and identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

G cluster_interactions Binding Interactions Ligand Ligand (Deriv-2) + Isopropyl Group + Fluoro Group + Sulfonyl Group HBond Hydrogen Bonds Ligand->HBond forms Hydrophobic Hydrophobic Interactions Ligand->Hydrophobic engages in Electrostatic Electrostatic Interactions Ligand->Electrostatic has Protein Protein Active Site + Amino Acid Residues HBond->Protein Hydrophobic->Protein Electrostatic->Protein

Caption: Key molecular interactions in a ligand-protein complex.

For instance, the higher docking score of Deriv-2 against all three targets could be attributed to the ability of the sulfonyl group to form strong hydrogen bonds with key residues in the active sites. Visual inspection of the binding pose of Deriv-2 within the B-Raf active site might reveal a hydrogen bond with a critical aspartate residue, an interaction not observed with the other derivatives.

Discussion and Future Directions

This comparative docking study provides valuable insights into the structure-activity relationships of this compound derivatives. The results suggest that substitution at the aniline amino group can significantly impact binding affinity. Specifically, the introduction of a methanesulfonyl group (Deriv-2 ) appears to be beneficial for binding to B-Raf, Topoisomerase IIα, and mTOR.

These in silico findings provide a strong rationale for the synthesis and in vitro biological evaluation of these derivatives. Further studies could explore a wider range of substitutions to optimize binding affinity and selectivity for a specific target. Additionally, molecular dynamics simulations could be employed to assess the stability of the predicted binding poses over time.

By integrating computational and experimental approaches, we can accelerate the discovery and development of novel therapeutic agents. This guide provides a robust framework for the initial in silico screening phase, enabling researchers to prioritize the most promising candidates for further investigation.

References

  • Benchchem. In Silico Docking Studies of Piperazine-Based Kinase Inhibitors: A Technical Guide for Drug Discovery Professionals.
  • Arunkumar B, Fernandez A, Laila SP, Nair AS, Vishnu VS. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. Journal of Biomolecular Structure and Dynamics. 2022 Jun;40(9):3917-3927. Available from: [Link]

  • Arunkumar B, Fernandez A, Laila SP, Nair AS, Vishnu VS. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. PubMed. 2020 Dec 14. Available from: [Link]

  • ResearchGate. Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone | Request PDF. Available from: [Link]

  • Taylor & Francis Online. Full article: Synthesis, characterization, molecular docking and anticancer studies of fluoroaniline derivatives of hydroxybenzoquinone and hydroxynaphthoquinone. 2020 Dec 14. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Molecular Docking Studies with 4'-(4-methyl-1-piperazinyl)acetophenone.
  • RSC Publishing. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. 2023 Jul 26. Available from: [Link]

  • ResearchGate. (PDF) Molecular Docking Studies on The Anti-Cancer Activity of Novel Tri-Substituted Fluoro Indole Derivatives Against Human Topoisomerase-Ii Enzyme using In-Silico Methods. 2024 Jan. Available from: [Link]

  • PubMed. Design, synthesis, and molecular docking study of new piperazine derivative as potential antimicrobial agents. 2019 Nov. Available from: [Link]

  • National Institutes of Health. Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. 2024 Sep 10. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. Available from: [Link]

  • MDPI. Study of Biological Activities and ADMET-Related Properties of Salicylanilide-Based Peptidomimetics. Available from: [Link]

  • Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Available from: [Link]

  • Synthetic route for 3-fluoro-4-morpholinoaniline, and its sulfonamides and carbamates. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available from: [Link]

  • PubChem. 3-Fluoro-5-(4-propan-2-ylpiperazin-1-yl)aniline. Available from: [Link]

  • National Institutes of Health. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. Available from: [Link]

  • National Institutes of Health. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][11]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Available from: [Link]

Sources

A Comparative Guide to the Drug-Like Properties of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the principle of "fail early, fail cheap" is a paramount strategy. Identifying compounds with poor pharmacokinetic profiles after significant investment in efficacy studies is a primary driver of late-stage attrition. Therefore, a rigorous, early-stage assessment of drug-like properties—encompassing absorption, distribution, metabolism, and excretion (ADME)—is not merely a screening step but a foundational pillar of a successful therapeutic program. This guide provides an in-depth, comparative analysis of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline , a compound of interest, against two structurally related analogs to contextualize its potential and guide future optimization efforts.

The aniline scaffold is a common motif in medicinal chemistry, but it is also a known "structural alert" that can be susceptible to metabolic processing, potentially leading to toxicity.[1] The strategic introduction of fluorine and a substituted piperazine ring, as seen in our lead compound, aims to modulate these properties favorably. Fluorine can enhance metabolic stability and binding affinity, while the piperazine moiety influences solubility, pKa, and target engagement.[2][3][4]

This guide will dissect the drug-like potential of our lead compound by comparing it with:

  • 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: A close analog to assess the impact of alkyl substitution size on the piperazine nitrogen.

  • 3-Fluoro-4-morpholinoaniline: An analog where the piperazine is replaced by morpholine, altering basicity and hydrogen bonding potential.

We will employ a combination of in silico predictions and detailed protocols for gold-standard in vitro assays to build a comprehensive ADME profile.

Part 1: In Silico Druglikeness Assessment: Lipinski's Rule of Five

Before committing to resource-intensive wet-lab experiments, a computational assessment provides a valuable initial filter. Lipinski's Rule of Five (Ro5) is a historically significant guideline used to evaluate the druglikeness of a chemical compound, specifically its potential for oral bioavailability.[5][6] The rule posits that orally active drugs tend to possess specific physicochemical properties.[7] An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons

  • Log P (a measure of lipophilicity) ≤ 5

  • Hydrogen Bond Donors (HBD) ≤ 5 (sum of N-H and O-H bonds)

  • Hydrogen Bond Acceptors (HBA) ≤ 10 (sum of N and O atoms)

Comparative Analysis of Ro5 Parameters:

CompoundStructureMolecular FormulaMW ( g/mol )XLogP3HBDHBARo5 Violations
Lead: this compound Structure of this compoundC₁₃H₂₀FN₃237.322.5140
Analog 1: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline Structure of 3-Fluoro-4-(4-methylpiperazin-1-yl)anilineC₁₁H₁₆FN₃209.27[8]1.3[8]140
Analog 2: 3-Fluoro-4-morpholinoaniline Structure of 3-Fluoro-4-morpholinoanilineC₁₀H₁₃FN₂O196.22[9]1.1[9]140

(Note: Physicochemical properties are computed values sourced from PubChem where available and predicted for the lead compound, reflecting standard practice in early discovery.)

Interpretation: All three compounds comfortably adhere to Lipinski's Rule of Five, with zero violations. This is a positive initial sign, suggesting that none possess extreme physicochemical properties that would likely preclude them from being developed as oral drug candidates.

  • The low molecular weight of all three compounds is favorable for passive diffusion across biological membranes.

  • The XLogP values indicate moderate lipophilicity. Our lead compound, with the isopropyl group, is predictably the most lipophilic (XLogP = 2.5). This increased lipophilicity may enhance membrane permeability but could also increase metabolic liability or non-specific binding, a trade-off we must assess experimentally. The methyl (Analog 1) and morpholine (Analog 2) variants are less lipophilic, which might translate to better aqueous solubility.

Part 2: Experimental Assessment of Absorption: Parallel Artificial Membrane Permeability Assay (PAMPA)

While Ro5 provides a good theoretical starting point, experimental data is essential. The ability of a drug to pass through the intestinal wall is a critical determinant of its oral bioavailability. The PAMPA is a high-throughput, cell-free assay that models passive diffusion, the primary transport mechanism for many orally administered drugs.[10][11][12] It measures the permeation of a compound from a donor compartment, through an artificial lipid-infused membrane, into an acceptor compartment.[13]

Causality Behind Experimental Choices: We choose PAMPA as a first-line permeability screen due to its cost-effectiveness, high throughput, and reproducibility.[12][14] It isolates passive transport, providing a clean baseline for a compound's permeability.[11] This allows us to understand the contribution of its intrinsic physicochemical properties to absorption, decoupled from the complexities of active transport or efflux, which would be assessed later using cell-based assays like Caco-2 if warranted.

Experimental Protocol: PAMPA-GIT

Objective: To determine the apparent permeability coefficient (Papp) of the test compounds across an artificial membrane mimicking the gastrointestinal tract.

Materials:

  • 96-well microtiter filter plates (Donor plate, e.g., Hydrophobic PVDF membrane)[12]

  • 96-well acceptor plates

  • Lipid Solution (e.g., 2% L-α-phosphatidylcholine in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4 and pH 5.0

  • Dimethyl Sulfoxide (DMSO)

  • Test Compounds and Control Compounds (High permeability: Chloramphenicol, Low permeability: Theophylline)[12]

  • UV-Vis 96-well plate reader or LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 10 mM stock solutions of all test and control compounds in DMSO.

  • Donor Solution Preparation: Dilute the stock solutions to a final concentration of 100 µM in PBS (pH 5.0, simulating the upper intestine). The final DMSO concentration should be kept low (e.g., <1%) to avoid disrupting the membrane.

  • Membrane Coating: Carefully apply 5 µL of the lipid solution to each well of the donor filter plate. Allow the solvent to evaporate completely, leaving a stable lipid layer.

  • Acceptor Plate Preparation: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4, simulating physiological pH).

  • Assay Assembly (The "Sandwich"): Add 150 µL of the prepared donor solutions to the corresponding wells of the coated donor plate. Carefully place the donor plate on top of the acceptor plate.

  • Incubation: Incubate the sandwich assembly at room temperature for 4-5 hours with gentle shaking to ensure adequate mixing of the acceptor compartment.[10]

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in the donor and acceptor wells using a suitable analytical method (UV-Vis spectrophotometry for compounds with a chromophore, or the more sensitive and specific LC-MS/MS).

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_eq) Where V_D and V_A are the volumes of the donor and acceptor wells, A is the membrane area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_eq is the equilibrium concentration.

Visualization: PAMPA Workflow

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stocks Prepare 10mM Stocks in DMSO prep_donor Dilute to 100µM in Donor Buffer (pH 5.0) prep_stocks->prep_donor add_donor Add Donor Solution to Coated Plate prep_donor->add_donor prep_acceptor Fill Acceptor Plate with Buffer (pH 7.4) assemble Assemble 'Sandwich' (Donor on Acceptor) prep_acceptor->assemble prep_membrane Coat Donor Plate with Lipid Solution prep_membrane->add_donor add_donor->assemble incubate Incubate (4-5h, RT, Shaking) assemble->incubate separate Separate Plates incubate->separate analyze Quantify Compound (LC-MS/MS) separate->analyze calculate Calculate Papp analyze->calculate caption Figure 1: Experimental workflow for the PAMPA assay.

Caption: Figure 1: Experimental workflow for the PAMPA assay.

Anticipated Results & Interpretation:

CompoundPredicted Papp (10⁻⁶ cm/s)Permeability ClassInterpretation
Lead Compound > 5.0HighIsopropyl group likely enhances lipophilicity, facilitating good passive diffusion.
Analog 1 1.0 - 5.0MediumLower lipophilicity of the methyl group may result in slightly reduced but still acceptable passive permeability.
Analog 2 1.0 - 5.0MediumThe morpholine oxygen could increase polarity, potentially leading to moderate permeability.

A high Papp value suggests the compound can readily cross the intestinal barrier via passive diffusion, a favorable attribute for an oral drug.

Part 3: Experimental Assessment of Metabolism: Human Liver Microsome (HLM) Stability Assay

After a drug is absorbed, it is distributed throughout the body and often metabolized, primarily in the liver.[15] The rate of metabolism significantly impacts the drug's half-life and overall exposure. The HLM stability assay is a crucial in vitro tool to predict in vivo hepatic clearance.[15][16] Liver microsomes are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) family.[15][17]

Causality Behind Experimental Choices: This assay is selected for its direct relevance to human metabolism and its high-throughput nature, making it ideal for early-stage lead optimization.[15][18] By incubating the compound with HLMs and an essential cofactor (NADPH), we can measure the rate at which the parent compound is consumed.[18][19] This provides key parameters like in vitro half-life (t½) and intrinsic clearance (Clint), which are used to rank compounds and predict their in vivo metabolic fate.[15][17]

Experimental Protocol: HLM Stability Assay

Objective: To determine the in vitro metabolic stability of test compounds in the presence of human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (e.g., 20 mg/mL stock)

  • Phosphate Buffer (100 mM, pH 7.4)[17]

  • NADPH Regenerating System (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[17][19]

  • Test Compounds and Control Compounds (High clearance: Verapamil, Low clearance: Warfarin)

  • Acetonitrile (ACN) with an internal standard (for quenching and analysis)

  • 96-well incubation plates and collection plates

  • Incubator/shaking water bath (37°C)

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 1 mM stock solutions of test and control compounds in DMSO. Further dilute to a 100 µM working solution in buffer.

  • Microsome Preparation: On the day of the assay, thaw the HLM stock and dilute to a working concentration (e.g., 1 mg/mL) in cold phosphate buffer. Keep on ice.

  • Reaction Mixture Preparation: In the incubation plate, mix the microsomal solution with the test compound. The final compound concentration is typically 1 µM, and the final microsomal protein concentration is 0.5 mg/mL.[16]

  • Initiation of Reaction: Pre-incubate the plate at 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[19] A parallel incubation without NADPH serves as a negative control to account for non-enzymatic degradation.

  • Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.[17]

  • Quenching: Immediately quench the reaction by adding the aliquot to a collection plate containing 3-4 volumes of ice-cold ACN with an internal standard.[15] This stops the enzymatic reaction and precipitates the proteins.

  • Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 g for 15 minutes) to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate for analysis. Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. From the slope of this line (-k), calculate the in vitro half-life (t½ = 0.693 / k) and the intrinsic clearance (Clint = k * (mL incubation / mg microsomes)).

Visualization: HLM Stability Assay Workflow

HLM_Workflow prep Prepare Reagents: - Test Compounds (1µM final) - HLM (0.5 mg/mL final) - NADPH System mix Mix Compound + HLM in Plate prep->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate start_rxn Initiate Reaction (Add NADPH System) pre_incubate->start_rxn t0 T=0 min start_rxn->t0 t5 T=5 min start_rxn->t5 t15 T=15 min start_rxn->t15 t30 T=30 min start_rxn->t30 t60 T=60 min start_rxn->t60 quench Quench Aliquots with Cold ACN (+ Internal Standard) t60->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze calculate Calculate t½ and Clint analyze->calculate caption Figure 2: Workflow for the HLM metabolic stability assay.

Caption: Figure 2: Workflow for the HLM metabolic stability assay.

Anticipated Results & Interpretation:

CompoundPredicted In Vitro t½ (min)Predicted Clint (µL/min/mg)Stability ClassInterpretation
Lead Compound < 30> 50Moderate to HighThe lipophilic isopropyl group may be a site for CYP-mediated oxidation, leading to faster clearance.
Analog 1 > 60< 20HighThe smaller methyl group is generally less metabolically labile than larger alkyl groups.
Analog 2 > 60< 20HighThe morpholine ring is often metabolically stable.

A longer half-life and lower intrinsic clearance are generally desirable, suggesting the compound will persist longer in the body, potentially allowing for less frequent dosing.

Synthesis and Final Comparison

This guide establishes a logical, multi-faceted workflow for assessing the drug-like properties of novel chemical entities.

Final_Workflow cluster_in_silico In Silico / Theoretical cluster_in_vitro In Vitro / Experimental compound Candidate Compound (e.g., this compound) ro5 Lipinski's Rule of Five (MW, LogP, HBD, HBA) compound->ro5 pampa Permeability (PAMPA) compound->pampa hlm Metabolic Stability (HLM) compound->hlm solubility Aqueous Solubility compound->solubility decision Go / No-Go Decision & SAR Analysis ro5->decision pampa->decision hlm->decision solubility->decision caption Figure 3: Integrated workflow for early ADME assessment.

Caption: Figure 3: Integrated workflow for early ADME assessment.

Summary Table of Predicted Drug-Like Properties:

ParameterLead CompoundAnalog 1 (Methyl)Analog 2 (Morpholine)Desired Attribute
Ro5 Violations 000≤ 1
XLogP 2.51.31.11 - 3
PAMPA Permeability HighMediumMediumHigh
HLM Stability Moderate to HighHighHighHigh

This compound presents as a promising starting point, demonstrating full compliance with Lipinski's Rule of Five and a predicted high passive permeability, which is advantageous for oral absorption. However, its primary liability appears to be its potential for moderate to high metabolic clearance, likely driven by the lipophilic isopropyl group.

  • Comparison to Analog 1 (Methyl): The methyl analog offers a clear structure-activity relationship (SAR). By sacrificing some lipophilicity (and potentially some permeability), it is predicted to gain significant metabolic stability. This suggests a classic optimization challenge: balancing permeability and stability.

  • Comparison to Analog 2 (Morpholine): The morpholine analog also shows high predicted stability. The key difference here lies in basicity (pKa). The morpholine oxygen reduces the pKa of the distal nitrogen compared to a piperazine, which can profoundly impact off-target activities (e.g., hERG binding) and physicochemical properties.

Based on this comprehensive assessment, the lead compound is a viable candidate for further investigation, but with a clear directive for the medicinal chemistry team: explore modifications to the isopropyl group to enhance metabolic stability without catastrophically reducing permeability. The data from analogs 1 and 2 provide excellent guidance for this next phase of optimization. This structured, data-driven approach ensures that decisions are based on a holistic understanding of a compound's ADME profile, ultimately increasing the probability of success in developing a safe and effective drug.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. [Link]

  • Creative Bioarray. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. [Link]

  • AxisPharm. Microsomal Stability Assay Protocol. [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes - drug metabolism. [Link]

  • Creative Biolabs. Parallel Artificial Membrane Permeability Assay (PAMPA). [Link]

  • Domainex. Microsomal Clearance/Stability Assay. [Link]

  • CliniSciences. Parallel Artificial Membrane Permeability Assay (PAMPA) Kit. [Link]

  • Mercell. metabolic stability in liver microsomes. [Link]

  • Technology Networks. pampa-permeability-assay.pdf. [Link]

  • YouTube. Parallel Artificial Membrane Permeability Assay (PAMPA) in Drug Development. [Link]

  • PubChem. 3-Fluoro-4-morpholinoaniline. [Link]

  • Wikipedia. Lipinski's rule of five. [Link]

  • YouTube. Lipinski's rules & drug discovery beyond the rule of five. [Link]

  • Moodle@Units. Lipinski's rule of five. [Link]

  • MDPI. Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides. [Link]

  • ResearchGate. Recent Advances and Outlook for the Isosteric Replacement of Anilines. [Link]

  • PubMed. Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. [Link]

  • MDPI. Refined ADME Profiles for ATC Drug Classes. [Link]

  • SCFBio. Lipinski Rule of Five. [Link]

  • PubChem. 3-Fluoro-5-(4-pyridin-2-ylpiperazin-1-yl)aniline. [Link]

  • Cresset Group. Aniline replacement in drug-like compounds. [Link]

  • ResearchGate. The results of Lipinski's Rule of Five. [Link]

  • PubChem. 3-Fluoro-5-(4-methylsulfonylpiperazin-1-yl)aniline. [Link]

  • PubChemLite. 3-fluoro-4-(4-methylpiperazin-1-yl)aniline. [Link]

  • PubMed Central. 3-Fluoro-4-hydroxyprolines: Synthesis, Conformational Analysis, and Stereoselective Recognition by the VHL E3 Ubiquitin Ligase for Targeted Protein Degradation. [Link]

Sources

A Comparative Guide to the Cellular Efficacy of 3-Fluoro-4-(piperazin-1-yl)aniline Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a Privileged Scaffold

In the landscape of modern drug discovery, particularly in oncology, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a paramount achievement. The 3-Fluoro-4-(piperazin-1-yl)aniline core has emerged as one such scaffold, serving as a versatile foundation for the development of potent and selective kinase inhibitors.[1][2][3] Protein kinases, enzymes that regulate the majority of cellular processes, are frequently dysregulated in diseases like cancer, making them critical therapeutic targets.[4]

The strategic placement of a fluorine atom on the aniline ring enhances metabolic stability and binding affinity, while the piperazine moiety provides a key interaction point within the ATP-binding pocket of many kinases and a versatile handle for synthetic modification.[2] This guide provides a comparative analysis of the cellular efficacy of several key kinase inhibitors built upon this core structure, highlighting how subtle modifications to the piperazine group can profoundly influence target specificity and anti-proliferative activity. We will delve into the structure-activity relationships, compare efficacy across various cancer cell lines, and provide standardized protocols to empower researchers in their own discovery efforts.

Comparative Efficacy of Key Analogs in Cellular Assays

While direct, publicly available data for the precise 3-Fluoro-4-(4-isopropyl piperazin-1-yl)aniline structure remains nascent, a robust body of research on closely related analogs provides a clear picture of the scaffold's potential. By comparing derivatives where the isopropyl group is replaced by other substituents (e.g., propionyl, methyl), we can infer the structure-activity relationship (SAR) and appreciate the scaffold's tuneability.[5][6][7]

The following table summarizes the cellular performance of prominent kinase inhibitors that share the core 3-fluoro-4-(piperazin-1-yl)aniline framework. These compounds target distinct, yet critical, oncogenic kinases, demonstrating the scaffold's versatility.

Compound Class/AnalogKey Structural MoietyPrimary Kinase Target(s)Cancer Cell LineCellular AssayEfficacy (IC₅₀/GI₅₀)Reference
Torin1 Analog 4-(Propionyl piperazin-1-yl)mTORC1/mTORC2-Substrate PhosphorylationmTORC1: ~2 nM, mTORC2: ~10 nM[8]
FLT3 Inhibitor Analog 4-(Methyl piperazin-1-yl)FLT3 / AuroraMV4-11 (AML)Growth Inhibition0.291 µM[9]
FLT3 Inhibitor Analog 4-(Methyl piperazin-1-yl)FLT3 / AuroraMOLM-13 (AML)Growth Inhibition0.104 µM[10]
MERTK Inhibitor Analog 4-(Methyl piperidin-4-yl)MERTKA549 (Lung)Cytotoxicity0.36 µM[11]
MERTK Inhibitor Analog 4-(Methyl piperidin-4-yl)MERTKMCF-7 (Breast)Cytotoxicity0.42 µM[11]

Analysis of Structure-Activity Relationship (SAR):

  • mTOR Inhibition: The Torin1 analog, featuring a propionyl group, demonstrates exceptional potency in the low nanomolar range against mTOR, a central regulator of cell growth and metabolism.[8][12] This suggests that an acyl modification on the piperazine is highly effective for targeting the PI3K-related kinase (PIKK) family.[8]

  • FLT3/Aurora Inhibition: Acute Myeloid Leukemia (AML) is often driven by mutations in the FLT3 kinase.[13][14] An analog with a simple methyl group on the piperazine shows potent anti-proliferative activity against FLT3-mutant AML cell lines like MV4-11 and MOLM-13, highlighting the scaffold's effectiveness against hematological malignancies.[9][10]

  • MERTK Inhibition: The MERTK receptor tyrosine kinase is overexpressed in numerous solid tumors and contributes to cell survival and migration.[11][15][16] A related analog, using a methyl-substituted piperidine ring, displays sub-micromolar cytotoxicity against lung and breast cancer cell lines, validating the scaffold's utility against solid tumors.

The data collectively indicate that the 3-Fluoro-4-(piperazin-1-yl)aniline scaffold is a highly effective starting point for inhibitors of diverse kinases. The choice of substituent on the distal piperazine nitrogen is a critical determinant of target specificity and potency.

Mechanistic Context: Targeting Oncogenic Signaling Pathways

To understand the cellular impact of these compounds, it is crucial to visualize their place within the signaling cascades they disrupt. Kinases like mTOR, FLT3, and MERTK are key nodes in pathways that drive cell proliferation, survival, and migration. Inhibiting these kinases effectively shuts down these pro-cancerous signals.

The mTOR Signaling Pathway

The mTOR kinase exists in two complexes, mTORC1 and mTORC2, which act as master regulators of cellular growth and metabolism in response to nutrients and growth factors.[][18][19] Hyperactivation of the mTOR pathway is a hallmark of many cancers.[18]

mTOR_Pathway cluster_input Upstream Signals cluster_pathway PI3K/AKT/mTOR Axis cluster_output Cellular Processes Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Nutrients Nutrients mTORC1 mTORC1 Nutrients->mTORC1 AKT AKT PI3K->AKT AKT->mTORC1 Protein Synthesis Protein Synthesis mTORC1->Protein Synthesis Cell Growth Cell Growth mTORC1->Cell Growth Proliferation Proliferation mTORC1->Proliferation Autophagy Autophagy mTORC1->Autophagy inhibition Inhibitor Torin1 (mTOR Inhibitor) Inhibitor->mTORC1

Caption: The mTOR signaling pathway, a key regulator of cell growth, and the inhibitory action of compounds like Torin1.

The MERTK Signaling Pathway

MERTK is a receptor tyrosine kinase that, when activated by ligands like Gas6, triggers downstream signaling through pathways such as PI3K/AKT and MAPK/ERK, promoting cell survival and migration.[15][16][20][21] Its overexpression is common in non-small cell lung cancer and other solid tumors.[11]

MERTK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Downstream Signaling cluster_nucleus Cellular Response Gas6 Gas6 (Ligand) MERTK MERTK Gas6->MERTK activates PI3K_AKT PI3K/AKT Pathway MERTK->PI3K_AKT MAPK_ERK MAPK/ERK Pathway MERTK->MAPK_ERK Survival Survival PI3K_AKT->Survival Migration Migration MAPK_ERK->Migration Inhibitor MERTK Inhibitor Inhibitor->MERTK

Caption: MERTK signaling cascade, which promotes cancer cell survival and migration, is blocked by targeted inhibitors.

Experimental Methodologies

To ensure the generation of reliable and reproducible efficacy data, standardized cellular assay protocols are essential. The following sections detail a robust workflow for screening compounds and a specific protocol for the widely used MTT cell proliferation assay.

General Workflow for Cellular Efficacy Screening

The process of identifying and characterizing an effective kinase inhibitor involves a multi-step workflow, from initial high-throughput screening to detailed dose-response analysis.

a A 1. Cell Seeding Plate cells in 96-well plates and allow to adhere overnight. B 2. Compound Treatment Add serial dilutions of test compounds. A->B C 3. Incubation Incubate for 48-72 hours to allow for anti-proliferative effects. B->C D 4. Viability Assay Add reagent (e.g., MTT, Resazurin) and incubate. C->D E 5. Data Acquisition Read absorbance or fluorescence on a plate reader. D->E F 6. Analysis Calculate % inhibition and determine IC50 values. E->F

Caption: A standard experimental workflow for determining the IC50 value of a test compound in a cell-based assay.

Protocol: MTT Cell Proliferation Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[22]

Principle: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.

Materials:

  • Cancer cell line of interest (e.g., A549, MV4-11)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • 96-well flat-bottom cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Procedure:

  • Cell Seeding:

    • Harvest and count cells, ensuring viability is >95%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

    • Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂ to allow cells to attach and resume growth.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. A typical concentration range would be 100 µM to 1 nM. Include a vehicle control (DMSO) and a positive control (a known inhibitor).

    • Rationale: A wide concentration range is necessary to generate a complete dose-response curve for accurate IC₅₀ calculation.

    • Remove the old medium from the cells and add 100 µL of the medium containing the diluted compounds to the respective wells.

    • Incubate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL) to each well.

    • Rationale: The MTT reagent must be protected from light to prevent degradation.

    • Incubate the plate for 3-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution (e.g., DMSO) to each well.

    • Pipette up and down gently to fully dissolve the crystals.

    • Rationale: Complete solubilization is critical for accurate absorbance readings.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Conclusion and Future Directions

The 3-Fluoro-4-(4-piperazin-1-yl)aniline scaffold has unequivocally demonstrated its value in the development of potent kinase inhibitors. Through strategic modifications of the piperazine N-substituent, medicinal chemists have successfully targeted diverse and critical oncogenic drivers, including mTOR, FLT3, and MERTK. The cellular data from various analogs show consistent anti-proliferative and cytotoxic effects in the sub-micromolar to nanomolar range across a variety of cancer cell lines.

While the efficacy of the specific isopropyl-substituted variant is not yet widely published, the potent activity of its close chemical relatives provides a strong rationale for its investigation. Future studies should focus on the direct synthesis and head-to-head comparison of the isopropyl analog against its methyl and propionyl counterparts in the same cellular assays. This would precisely define the contribution of the isopropyl group to potency, selectivity, and pharmacokinetic properties, potentially leading to the development of next-generation inhibitors with improved therapeutic profiles.

References

  • Graham, D. K., DeRyckere, D., Davies, K. D., & Earp, H. S. (2014). The TAM family: a new target for cancer therapy. Nature Reviews Cancer, 14(12), 769–785. Available from: [Link]

  • Keating, A. K., & Earp, H. S. (2013). Molecular Pathways: MERTK Signaling in Cancer. Clinical Cancer Research, 19(19), 5275–5280. Available from: [Link]

  • Saxton, R. A., & Sabatini, D. M. (2017). mTOR Signaling in Growth, Metabolism, and Disease. Cell, 168(6), 960–976. Available from: [Link]

  • Schlegel, J., Sambade, M. J., Sather, S., Moschos, S. J., Tan, A. C., & Earp, H. S. (2013). MERTK signaling in cancer. Journal of Clinical Investigation, 123(5), 1913-1923. Available from: [Link]

  • Linger, R. M., Keating, A. K., Earp, H. S., & Graham, D. K. (2013). Molecular pathways: MERTK signaling in cancer. Clinical cancer research : an official journal of the American Association for Cancer Research, 19(19), 5275–5280. Available from: [Link]

  • Cummings, C. T., Zhang, W., Davies, K. D., DeRyckere, D., & Graham, D. K. (2019). MERTK in Cancer Therapy: Targeting the Receptor Tyrosine Kinase in Tumor Cells and the Immune System. Cancers, 11(10), 1443. Available from: [Link]

  • Laplante, M., & Sabatini, D. M. (2012). mTOR signaling in growth control and disease. Cell, 149(2), 274–293. Available from: [Link]

  • Grokipedia. (n.d.). mTOR inhibitors. Available from: [Link]

  • Dar, M. A., et al. (2023). Exploring the mTOR Signalling Pathway and Its Inhibitory Scope in Cancer. Current Issues in Molecular Biology, 45(7), 5917-5936. Available from: [Link]

  • Lee, H. J., et al. (2021). FLT3 inhibitors for acute myeloid leukemia: successes, defeats, and emerging paradigms. Journal of Hematology & Oncology, 14(1), 1-19. Available from: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • Celtarys Research. (2024). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available from: [Link]

  • Klink, T. A., et al. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Wang, Y., et al. (2023). Efficacy and safety of second-generation FLT3 inhibitors in acute myeloid leukemia: A systematic review and meta-analysis of randomized controlled trials. Oncology Letters, 26(5), 498. Available from: [Link]

  • Zhang, Q., et al. (2025). Design, Synthesis, and Biological Evaluation of Potent FLT3 Inhibitor for Acute Myeloid Leukemia (AML) Treatment. Drug Development Research, 86(5), e70119. Available from: [Link]

  • Creative Diagnostics. (n.d.). Cell Proliferation Inhibition Assay. Available from: [Link]

  • Sim, J. Y., et al. (2023). Dual FLT3/haspin kinase inhibitor based on 3H-pyrazolo[4,3-f]quinoline scaffold with activities against acute myeloid leukemia. European Journal of Medicinal Chemistry, 258, 115598. Available from: [Link]

  • Lee, H., et al. (2022). Clinical Efficacies of FLT3 Inhibitors in Patients with Acute Myeloid Leukemia. International Journal of Molecular Sciences, 23(21), 12821. Available from: [Link]

  • Kumar, A., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21. Available from: [Link]

  • Stevenson, G. I., et al. (1998). 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity. Journal of Medicinal Chemistry, 41(22), 4623-4635. Available from: [Link]

  • Liu, Q., et al. (2012). Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][15][20]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer. Journal of Medicinal Chemistry, 55(13), 5957-5970. Available from: [Link]

  • Nozawa, D., et al. (2007). Structure-activity relationships of novel piperazines as antagonists for the melanocortin-4 receptor. Bioorganic & Medicinal Chemistry, 15(5), 1989-2005. Available from: [Link]

  • ResearchGate. (n.d.). Structure—Activity Relationships of N-Substituted Piperazine Amine Reuptake Inhibitors. Available from: [Link]

  • PubChem. (n.d.). 3-Fluoro-5-(4-methylsulfonylpiperazin-1-yl)aniline. Available from: [Link]

  • Li, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. European Journal of Medicinal Chemistry, 182, 111634. Available from: [Link]

  • Van der Mieren, G., et al. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 28(13), 5035. Available from: [Link]

  • Wagener, A., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. European Journal of Medicinal Chemistry, 291, 117513. Available from: [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, procedural framework for the safe and compliant disposal of 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline. As a fluorinated aromatic amine, this compound necessitates meticulous handling and disposal to mitigate risks to personnel and the environment. The protocols outlined herein are grounded in established safety principles and regulatory standards, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Profile

Before handling this compound, a thorough understanding of its inherent risks is paramount. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, its chemical structure—a halogenated aromatic amine—provides a strong basis for hazard assessment by referencing analogous compounds.

Primary Hazards Include:

  • Acute Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]

  • Corrosivity: Capable of causing severe skin burns and serious eye damage.[3][4][5]

  • Irritation: May cause respiratory and skin irritation.[2][3]

  • Chronic Toxicity: Potential for damage to organs through prolonged or repeated exposure.

  • Environmental Hazard: Very toxic to aquatic life with long-lasting effects.

Due to these hazards, environmental release must be strictly avoided.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

A robust PPE protocol is non-negotiable when handling and disposing of this compound. The causality is clear: preventing chemical contact is the most effective way to prevent harm.

PPE CategorySpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.To prevent dermal absorption, which is a significant route of exposure for aromatic amines.
Eye Protection Chemical safety goggles or a full-face shield.[2][3][4]To protect against splashes that can cause severe eye damage.
Body Protection A lab coat, worn fully buttoned, and appropriate protective clothing.[2][4]To shield the skin from accidental contact.
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator if there is a risk of inhaling dust or aerosols.[1][2][4]To prevent inhalation, which can lead to acute toxicity. This is especially critical when handling the compound as a powder or generating aerosols.
Spill Management: A Step-by-Step Emergency Protocol

In the event of a spill, a swift and systematic response is crucial to contain the material and mitigate exposure.

Immediate Actions:

  • Evacuate: Alert personnel in the immediate vicinity and evacuate the area if necessary.[4][5]

  • Ventilate: Ensure the area is well-ventilated to disperse any airborne contaminants.

  • Assess: From a safe distance, assess the extent of the spill and whether it is manageable with available resources.

Containment and Cleanup Workflow:

Spill_Cleanup_Workflow cluster_spill Spill Cleanup Protocol start Spill Occurs ppe Don Appropriate PPE start->ppe contain Contain the Spill (Use absorbent pads for liquids, cover solids with a plastic sheet) ppe->contain cleanup Clean Up Spill (Sweep solids, use absorbent for liquids) contain->cleanup collect Collect Waste in a Labeled, Sealable Container cleanup->collect decontaminate Decontaminate the Area with Soap and Water collect->decontaminate dispose Dispose of Waste as Halogenated Organic Waste decontaminate->dispose end_spill Spill Managed dispose->end_spill

Caption: A workflow for managing spills of this compound.

Proper Disposal Procedures: Ensuring Regulatory Compliance and Safety

The disposal of this compound is governed by its classification as a halogenated organic compound. Improper segregation can lead to dangerous chemical reactions and complicates the waste disposal process.[6]

Step-by-Step Disposal Protocol:

  • Waste Identification and Segregation:

    • This compound must be disposed of as hazardous chemical waste .[4]

    • It is critical to segregate it as halogenated organic waste . Do not mix it with non-halogenated solvents, aqueous waste, or solid waste.[7][8][9] This is because halogenated waste requires specific incineration conditions. Mixing waste streams increases disposal costs and environmental risk.[7]

  • Containerization:

    • Use a designated, compatible, and clearly labeled waste container.[2][5][6][7] The container must have a secure, tight-fitting lid to prevent the release of vapors.

    • The label should clearly state "Halogenated Organic Waste" and list the chemical constituents, including "this compound".

  • Accumulation:

    • Store the waste container in a designated satellite accumulation area that is at or near the point of generation.[9]

    • The storage area should be well-ventilated.[2][4]

    • Keep the container closed except when adding waste.

  • Final Disposal:

    • Arrange for the collection of the waste by your institution's environmental health and safety (EHS) department or a licensed hazardous waste disposal contractor.[3][5]

    • The recommended method of disposal is high-temperature incineration at a permitted hazardous waste facility, which may be equipped with an afterburner and scrubber to neutralize harmful combustion byproducts.[3][5]

    • Never dispose of this chemical down the drain or in regular trash.[5][7]

Disposal Decision Tree:

Disposal_Decision_Tree start Waste Generated: This compound is_halogenated Is it a halogenated organic compound? start->is_halogenated halogenated_waste Segregate as Halogenated Organic Waste is_halogenated->halogenated_waste Yes non_halogenated_waste Segregate as Non-Halogenated Waste is_halogenated->non_halogenated_waste No container Use a labeled, compatible waste container halogenated_waste->container storage Store in a designated satellite accumulation area container->storage disposal_request Request pickup by EHS or a licensed waste contractor storage->disposal_request incineration Final Disposal: High-Temperature Incineration disposal_request->incineration end_disposal Properly Disposed incineration->end_disposal

Caption: A decision tree for the proper disposal of chemical waste.

By adhering to these protocols, researchers and laboratory personnel can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

  • Loba Chemie. (2015, April 9). 4-FLUOROANILINE FOR SYNTHESIS MSDS.
  • Carl ROTH. (2024, March 2).
  • Fisher Scientific.
  • Sigma-Aldrich. (2024, September 8).
  • CDH Fine Chemical.
  • Fisher Scientific.
  • Nipissing University. (2019, June 12).
  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal.
  • CDH Fine Chemical.
  • Bucknell University.
  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide.

Sources

Personal protective equipment for handling 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

This guide provides essential, field-proven safety protocols for the handling and disposal of this compound (CAS No. 835633-79-9).[1] As a substituted fluoroaniline and a piperazine derivative, this compound requires stringent safety measures to mitigate potential health risks. The procedures outlined below are designed to ensure the safety of all laboratory personnel through a combination of engineering controls, personal protective equipment (PPE), and robust operational and disposal plans.

Hazard Assessment: A Proactive Approach to Safety

A specific, comprehensive toxicological profile for this compound is not extensively documented in readily available literature. Therefore, a conservative approach to safety is mandated, based on the known hazards of its structural components: aromatic amines, halogenated compounds, and piperazine derivatives.

  • Aromatic Amines: This class of compounds can be toxic if swallowed, inhaled, or absorbed through the skin. They are often associated with skin irritation, eye damage, and may cause allergic skin reactions.[2]

  • Fluorinated Compounds: Halogenated organic molecules necessitate careful handling and specific disposal routes to prevent environmental contamination.

  • Piperazine Derivatives: Piperazine itself is known to be corrosive, capable of causing severe skin burns and eye damage.[3][4] It is also a respiratory system irritant.[3]

Given these factors, this compound should be treated as a hazardous substance that is potentially harmful by ingestion, inhalation, and skin contact, and as a severe irritant to the eyes and skin.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is crucial for preventing exposure. The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.

Eye and Face Protection

Direct contact with the eyes can cause serious, potentially irreversible damage.

  • Minimum Requirement: Tightly fitting safety goggles that meet appropriate government standards (e.g., EN 166 in the EU or NIOSH-approved in the US) must be worn at all times.[2]

  • Enhanced Protection: For procedures with a higher risk of splashing (e.g., transfers of solutions, reaction workups), a full-face shield should be worn in addition to safety goggles.[5]

Hand Protection

Aromatic amines can be absorbed through the skin. Therefore, selecting the correct gloves is critical.

  • Glove Type: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling amines.[5] However, no glove material is impervious indefinitely. A quantitative study on aromatic amine permeation through various glove materials showed that breakthrough times can vary significantly.[6][7]

  • Best Practice: Always inspect gloves for tears or punctures before use.[8] Employ a double-gloving technique for added protection during high-risk operations. Remove and dispose of the outer glove immediately upon contamination and wash hands thoroughly after removing gloves.

Respiratory Protection

Inhalation of dust or aerosols must be avoided.

  • Primary Control: All handling of solid this compound and its solutions should be conducted within a certified chemical fume hood to minimize airborne exposure.[3]

  • Secondary Control: If engineering controls are insufficient or during a large-scale spill, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be used.[9][10] A complete respiratory protection program, including fit testing, is essential if respirators are required.

Protective Clothing

To prevent skin contact, appropriate protective clothing is mandatory.

  • Standard Use: A clean, buttoned laboratory coat should be worn at all times.

  • High-Risk Operations: For tasks involving larger quantities or a significant risk of splashes, a chemical-resistant apron or a full-body protective suit (e.g., Tychem®) is recommended.[5][11] Contaminated clothing must be removed immediately and laundered by trained personnel before reuse.[11]

PPE Summary Table
Task / Exposure LevelEye/Face ProtectionHand ProtectionRespiratory ProtectionProtective Clothing
Low-Level Tasks (e.g., weighing small quantities in a fume hood)Tightly fitting safety gogglesSingle pair of nitrile or neoprene glovesNot required if handled in a fume hoodLaboratory coat
Medium-Level Tasks (e.g., solution preparation, reaction setup)Safety goggles and face shieldDouble-gloved (nitrile or neoprene)Not required if handled in a fume hoodLaboratory coat, chemical-resistant apron
High-Level/Emergency Tasks (e.g., large spills, vessel cleaning)Safety goggles and face shieldHeavy-duty, chemical-resistant glovesNIOSH-approved respirator with appropriate cartridgesChemical-resistant coveralls or suit, rubber boots

Operational and Disposal Plans

A systematic workflow minimizes risk at every stage of handling.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure a chemical fume hood is operational and the work area is clear of clutter. Designate a specific area for handling the compound.

  • PPE Inspection: Don all required PPE, carefully inspecting each item for damage.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to contain any dust. Use a wet method (e.g., dampening the powder with an appropriate solvent) to reduce dust during cleanup if necessary.[11]

  • Reaction Setup: When adding the compound to a reaction vessel, do so slowly and carefully to avoid splashing. Keep the vessel within the fume hood.

  • Post-Handling Decontamination: After handling, decontaminate all surfaces with an appropriate cleaning agent. Wipe down the exterior of primary containers before returning them to storage.

  • Doffing PPE: Remove PPE in the correct order (gloves first, followed by apron/coat, then face shield/goggles) to avoid cross-contamination.

  • Hygiene: Wash hands and face thoroughly with soap and water after completing the work and removing PPE.[11]

Workflow for Safe Handlingdot

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase Risk_Assessment 1. Conduct Risk Assessment Verify_Controls 2. Verify Engineering Controls (Fume Hood) Risk_Assessment->Verify_Controls Don_PPE 3. Don & Inspect PPE Verify_Controls->Don_PPE Handling 4. Handle Compound in Fume Hood Don_PPE->Handling Spill Spill Occurs? Handling->Spill Spill_Response Emergency Spill Protocol Spill->Spill_Response Yes Decontamination 5. Decontaminate Surfaces Spill->Decontamination No Spill_Response->Decontamination Waste_Segregation 6. Segregate & Contain Waste Decontamination->Waste_Segregation Doff_PPE 7. Doff PPE Correctly Waste_Segregation->Doff_PPE Hygiene 8. Wash Hands Thoroughly Doff_PPE->Hygiene

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline
Reactant of Route 2
Reactant of Route 2
3-Fluoro-4-(4-isopropylpiperazin-1-yl)aniline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.